Tetraphenylmethane
Description
Properties
IUPAC Name |
tritylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQHIRFAKIASBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212215 | |
| Record name | Methane, tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630-76-2 | |
| Record name | 1,1′,1′′,1′′′-Methanetetrayltetrakis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetraphenylmethane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylmethane | |
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| Record name | Methane, tetraphenyl- | |
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| Record name | Tetraphenylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.132 | |
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| Record name | Tetraphenylmethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM2Q9C446P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Sterically Hindered Icon: Gomberg's Pioneering Synthesis of Tetraphenylmethane
Ann Arbor, MI - In a landmark achievement for organic chemistry, Moses Gomberg, a researcher at the University of Michigan, first accomplished the synthesis of tetraphenylmethane in 1898.[1] This pioneering work, born from an endeavor to create highly phenylated hydrocarbons, not only yielded a molecule of significant steric strain but also laid the groundwork for Gomberg's later discovery of the first persistent free radical. This technical guide provides an in-depth exploration of Gomberg's original synthesis, detailing the experimental protocols and quantitative data as reported in his seminal publications.
A Multi-Step Pathway to a Tetrahedral Marvel
Gomberg's route to this compound was a multi-step process commencing with the reaction of triphenylmethyl bromide and phenylhydrazine (B124118). The subsequent oxidation and thermal decomposition of the resulting intermediates ultimately afforded the desired this compound.
Experimental Workflow: Gomberg's Synthesis
Caption: Workflow of Gomberg's synthesis and purification of this compound.
Core Experimental Protocols
The following protocols are based on the descriptions provided in Gomberg's publications in the Journal of the American Chemical Society and Berichte der Deutschen Chemischen Gesellschaft.
Synthesis of 1-phenyl-2-tritylhydrazine
To a solution of triphenylmethyl bromide in a suitable solvent such as benzene, an equivalent amount of phenylhydrazine was added. The reaction mixture was allowed to react, leading to the formation of 1-phenyl-2-tritylhydrazine, which precipitated from the solution. The solid was then collected by filtration.
Oxidation to 1-phenyl-2-trityldiazene
The synthesized 1-phenyl-2-tritylhydrazine was suspended in cold water and treated with nitrous acid, which was generated in situ by the addition of sodium nitrite (B80452) and a mineral acid. This oxidation step yielded the corresponding azo compound, 1-phenyl-2-trityldiazene, which was also isolated as a solid.
Thermal Decomposition to this compound
The crucial step in the synthesis involved the thermal decomposition of 1-phenyl-2-trityldiazene. The dry azo compound was heated above its melting point. During this process, nitrogen gas was evolved, and a mixture of products was formed, from which this compound was isolated. The yield for this challenging synthesis was reported to be low, in the range of 2-5%.[2]
Purification
The crude this compound was purified by crystallization from benzene. The resulting crystals were described as colorless and well-formed.
Quantitative Data Summary
The following table summarizes the key quantitative data reported by Gomberg for the synthesized this compound.
| Property | Reported Value |
| Molecular Formula | C₂₅H₂₀ |
| Molecular Weight (amu) | 320.44 |
| Melting Point (°C) | 282 |
| Appearance | Colorless crystals |
| Solubility | Sparingly soluble in ether and cold benzene; more soluble in hot benzene and chloroform |
| Elemental Analysis (% C) | ~93.75 (Calculated) |
| Elemental Analysis (% H) | ~6.25 (Calculated) |
Signaling Pathway of the Synthesis
The chemical transformations in Gomberg's synthesis can be visualized as a direct pathway from starting materials to the final product.
Caption: Reaction pathway for the synthesis of this compound.
Gomberg's successful synthesis of this compound was a significant achievement, pushing the boundaries of what was considered possible in organic synthesis at the time. The preparation of this highly sterically congested molecule was a testament to his experimental skill and perseverance and directly led to his groundbreaking discovery of the triphenylmethyl radical, which opened the new field of radical chemistry.
References
Gomberg's Landmark Synthesis of Tetraphenylmethane: A Technical Guide
Abstract
This technical guide provides a comprehensive examination of Moses Gomberg's classical synthesis of tetraphenylmethane, a landmark achievement in organic chemistry. First reported in 1898, this multi-step synthesis overcame previous failures by other notable chemists and ultimately paved the way for Gomberg's discovery of organic free radicals. This document details the core chemical transformations, provides an in-depth experimental protocol based on Gomberg's original publications, and presents quantitative data in a structured format. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the historical and practical aspects of this important chemical synthesis.
Introduction
The synthesis of this compound (C(C₆H₅)₄) represented a significant challenge to late 19th-century organic chemists. The steric hindrance imposed by four bulky phenyl groups surrounding a central carbon atom led many to believe the molecule was incapable of existence. However, in 1898, Moses Gomberg succeeded in preparing this highly symmetrical and sterically crowded molecule.[1] His innovative approach, which did not rely on the then-standard Wurtz or Friedel-Crafts reactions, involved the carefully orchestrated formation and subsequent decomposition of a key azo intermediate. This achievement not only provided the first synthesis of this compound but also laid the groundwork for Gomberg's later, and arguably more famous, discovery of the stable triphenylmethyl radical. This guide will dissect the classical synthetic route, offering a detailed look at the experimental procedures and the underlying chemical principles.
The Synthetic Pathway
Gomberg's synthesis of this compound is a three-step process, commencing with the reaction of triphenylmethyl bromide and phenylhydrazine. The resulting hydrazine (B178648) derivative is then oxidized to form an azo compound. The final and crucial step involves the thermal decomposition of this azo intermediate, which yields this compound through the extrusion of nitrogen gas.
Caption: The synthetic pathway for Gomberg's classical synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with Gomberg's synthesis of this compound, based on his original publications and subsequent analyses. It is important to note that the initial reported yields were quite low, in the range of 2-5%.
| Parameter | Value | Reference |
| Starting Materials | ||
| Triphenylmethyl Bromide (Molar Mass) | 323.23 g/mol | N/A |
| Phenylhydrazine (Molar Mass) | 108.14 g/mol | N/A |
| Intermediates | ||
| 1-Phenyl-2-(triphenylmethyl)hydrazine (Molar Mass) | 350.46 g/mol | N/A |
| Phenylazotriphenylmethane (Molar Mass) | 348.45 g/mol | N/A |
| Final Product | ||
| This compound (Molar Mass) | 320.44 g/mol | [1] |
| Melting Point | 285 °C | N/A |
| Boiling Point | 431 °C | [1] |
| Reaction Conditions | ||
| Oxidation Temperature | Cool conditions (ice bath) | N/A |
| Decomposition Temperature | Above the melting point of the azo compound | [1] |
| Yield | ||
| Overall Yield | 2-5% (initially reported) | N/A |
Experimental Protocols
The following protocols are a detailed representation of the key experiments in Gomberg's synthesis, compiled from his original scientific communications.
Step 1: Synthesis of 1-Phenyl-2-(triphenylmethyl)hydrazine
-
Reactant Preparation: In a suitable flask, dissolve a known quantity of triphenylmethyl bromide in a minimal amount of a dry, inert solvent such as benzene (B151609) or ether.
-
Reaction: To this solution, add a stoichiometric equivalent of phenylhydrazine, also dissolved in a minimal amount of the same solvent. The reaction proceeds at room temperature.
-
Work-up and Isolation: The product, 1-phenyl-2-(triphenylmethyl)hydrazine, will precipitate from the solution. The solid is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried.
Step 2: Oxidation to Phenylazotriphenylmethane
-
Solution Preparation: Suspend the 1-phenyl-2-(triphenylmethyl)hydrazine in an appropriate solvent, such as glacial acetic acid.
-
Oxidation: Cool the suspension in an ice bath. Slowly add a solution of sodium nitrite (B80452) in water to the cooled suspension with constant stirring. The nitrous acid generated in situ oxidizes the hydrazine to the corresponding azo compound, which is typically a colored solid.
-
Isolation: After the addition is complete, allow the reaction to stir for a short period in the cold. The solid azo compound is then collected by filtration, washed with water to remove any inorganic salts, and dried thoroughly.
Step 3: Thermal Decomposition to this compound
-
Decomposition: Place the dry phenylazotriphenylmethane in a flask equipped for heating and gas evolution. Heat the solid gently above its melting point.
-
Observation: As the azo compound melts and is heated further, the evolution of nitrogen gas will be observed, and the color of the melt will change.
-
Purification: After gas evolution ceases, the crude this compound is allowed to cool and solidify. The product is then purified by recrystallization from a suitable solvent, such as benzene or a mixture of benzene and petroleum ether. The low solubility of this compound in common solvents makes this a key step for obtaining a pure product.
Reaction Mechanism and Discussion
The first two steps of the synthesis are relatively straightforward nucleophilic substitution and oxidation reactions. The final step, the thermal decomposition of phenylazotriphenylmethane, is the most mechanistically interesting and crucial part of the synthesis.
Caption: Proposed radical mechanism for the thermal decomposition of phenylazotriphenylmethane.
Upon heating, the C-N and N=N bonds in phenylazotriphenylmethane undergo homolytic cleavage. This results in the extrusion of a molecule of nitrogen gas (N₂) and the formation of a triphenylmethyl radical and a phenyl radical in close proximity. These two radicals then combine to form the sterically hindered carbon-carbon bond of this compound. The stability of the triphenylmethyl radical, which Gomberg would later famously investigate, plays a role in the facility of this decomposition.
Gomberg's choice of this synthetic route was ingenious because it bypassed the difficulties associated with forming the highly crowded C-C bond through traditional ionic pathways. The radical mechanism, occurring at elevated temperatures, provided the necessary energy to overcome the steric barriers.
To confirm the identity of his product and differentiate it from triphenylmethane, which has a very similar elemental composition, Gomberg performed a nitration reaction.[1] The tetranitro derivative he obtained had distinct properties from the nitration products of triphenylmethane, thus confirming the successful synthesis of the new compound.
Conclusion
Gomberg's classical synthesis of this compound remains a cornerstone of synthetic organic chemistry, demonstrating a creative and insightful approach to the construction of sterically demanding molecules. While modern synthetic methods may offer higher yields and alternative routes, the historical significance and the chemical principles illustrated by Gomberg's work are of enduring value. This technical guide has provided a detailed overview of this landmark synthesis, from the experimental protocols to the mechanistic underpinnings, to serve as a valuable resource for the scientific community.
References
Spectroscopic Analysis of Tetraphenylmethane and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize tetraphenylmethane and its derivatives. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key workflows for researchers in academia and industry.
Introduction
This compound (TPM) is a foundational molecule in supramolecular chemistry and materials science due to its unique three-dimensional, tetrahedral structure. Its derivatives, functionalized at the phenyl rings, are versatile building blocks for creating complex architectures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendritic polymers. Accurate and thorough spectroscopic analysis is paramount for confirming the synthesis and purity of these compounds, as well as for elucidating their structural and electronic properties. This guide covers the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound and its key derivatives.
Spectroscopic Data of this compound and Key Derivatives
The following tables summarize the key spectroscopic data for this compound and its para-substituted nitro, amino, and bromo derivatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] and Multiplicity |
| This compound | CDCl₃ | 7.27-7.18 (m, 20H)[1] |
| Tetrakis(4-nitrophenyl)methane | CDCl₃ | 8.24-8.23 (d, 8H), 7.43-7.41 (d, 8H)[1] |
| Tetrakis(4-aminophenyl)methane | DMSO-d₆ | 6.67-6.66 (d, 8H), 6.39-6.37 (d, 8H), 4.85 (s, 8H)[1] |
| Tetrakis(4-bromophenyl)methane | (CD₃)₂SO | 7.35-7.05 (multiple peaks, 20H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] |
| This compound | CDCl₃ | 147.5, 132.0, 127.4, 125.8, 64.2[2] |
| Tetrakis(4-aminophenyl)methane | CDCl₃ | 152.7, 151.0, 148.7, 131.7, 131.1, 129.1, 122.9, 122.4, 65.3[3] |
| Tetrakis(4-bromophenyl)methane | Not Specified | Data available but specific shifts not detailed in search results. |
Table 3: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] |
| This compound | Cyclohexane | 263 | 1910[4] |
| This compound Derivatives with Nitrogen Heterocycles | Various | ~300 (π-π* transition of pyrrole (B145914) fluorophores) | Not specified[5] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | Key Fragment Ions (m/z) |
| This compound | ESI | 321.16 | Not specified |
| Tetrakis(4-aminophenyl)methane | MALDI | 737.3146 (found) | Not specified[3] |
| Tetrakis(4-bromophenyl)methane | ESI | 632.80578 | Not specified[6] |
| Tetrakis(4-nitrophenyl)methane | ESI | 501.10408 | Not specified[7] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
Protocol for Quantitative ¹H NMR:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Add a known amount of a suitable internal standard (e.g., triphenylene-d12 (B100180) for aromatic compounds).[8]
-
Dissolve the sample and internal standard in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Determine the 90° pulse width for the probe.
-
-
Data Acquisition:
-
Use a standard 1D proton pulse sequence.
-
Set the spectral width to cover the entire aromatic and aliphatic regions.
-
For quantitative analysis, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 30 seconds for aromatic protons to be safe).[9][10]
-
Set the number of scans (ns) to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[11]
-
A 30° or 45° pulse angle is often used to reduce the overall experiment time while maintaining reasonable signal intensity.[10]
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Integrate the signals of interest, ensuring the integration limits are consistent for all relevant peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups and confirm the molecular structure.
Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer or equivalent.
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently mix the sample and KBr.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[2]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Protocol (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride, acetone).[12]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[12]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder.
-
Acquire a background spectrum of the clean salt plate.
-
Acquire the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions and determine the concentration of the compound in solution.
Instrumentation: UV-Vis spectrophotometer (e.g., Shimadzu UV-1780).
Protocol:
-
Sample Preparation:
-
Choose a solvent that does not absorb in the region of interest (e.g., cyclohexane, ethanol, acetonitrile).
-
Prepare a stock solution of the this compound derivative of a known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is desired.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (one for the blank and one for the sample).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
-
Record a baseline spectrum with the blank solution.
-
Record the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If performing quantitative analysis, plot absorbance versus concentration to generate a calibration curve and determine the molar absorptivity (ε) from the slope according to the Beer-Lambert law.[13]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6530 Accurate-Mass Q-TOF LC/MS).
Protocol for ESI-MS:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with ESI-MS (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.
-
Acidify the solution with 0.1% formic acid for positive ion mode or make it basic with 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode to promote ionization.
-
-
Instrument Setup and Optimization:
-
Optimize the ESI source parameters for the compound of interest. Key parameters to adjust include:
-
Capillary Voltage: Typically 3-5 kV for positive mode.[14]
-
Nebulizer Gas Pressure: Controls droplet size (e.g., 20-60 psi).[14]
-
Drying Gas Flow Rate and Temperature: Aids in desolvation (e.g., 5-10 L/min and 250-350 °C).[14]
-
Skimmer and Cone Voltages: Can be adjusted to control fragmentation in the source.
-
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
-
Acquire the full scan mass spectrum to identify the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.
-
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis and analysis of this compound derivatives.
Caption: Synthesis pathway for charged this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Synthesis, Properties, and Applications of this compound-Based Molecular Materials for Light-Emitting Devices: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. PhotochemCAD | this compound [photochemcad.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
An In-depth Technical Guide to the Tetrahedral Geometry of Tetraphenylmethane
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular geometry of tetraphenylmethane (C(C₆H₅)₄), a molecule of significant interest due to its unique, highly symmetric, and sterically crowded structure. We will explore its deviation from ideal tetrahedral geometry, the experimental methods used to determine its structure, and present key structural data.
Core Concepts: Ideal vs. Sterically Hindered Tetrahedral Geometry
In chemical theory, a tetrahedral molecular geometry involves a central atom bonded to four substituents located at the corners of a tetrahedron. For a perfectly symmetrical molecule like methane (B114726) (CH₄), the Valence Shell Electron Pair Repulsion (VSEPR) theory predicts that the four bonding pairs of electrons will arrange themselves to be as far apart as possible, resulting in a bond angle of approximately 109.5° between any two substituents.[1][2] This arrangement minimizes electrostatic repulsion and leads to a stable, low-energy conformation.
This compound consists of a central carbon atom (the methane core) bonded to four bulky phenyl substituents. While the connectivity suggests a tetrahedral arrangement, the sheer size of the phenyl groups introduces significant steric hindrance. This non-bonded interaction, or repulsion between the electron clouds of the adjacent phenyl rings, forces the molecule to adopt a distorted tetrahedral geometry. The phenyl groups twist and the bond angles around the central carbon deviate from the ideal 109.5° to accommodate the spatial demands of the substituents.
Structural Parameters of this compound
The precise molecular dimensions of this compound have been determined experimentally, primarily through single-crystal X-ray diffraction. Early work provided initial estimates, and these were later refined to give a more accurate picture of the molecular structure. A definitive refinement of the crystal structure was reported in 1975, providing precise measurements of the molecule's bond lengths and angles.[3][4][5][6][7]
The quantitative data highlights the distortion from an ideal tetrahedral structure. The central C-C bonds are slightly elongated, and the C-C-C bond angles are compressed to relieve steric strain.
| Structural Parameter | Ideal Tetrahedral Value (in Methane) | Observed Value (in this compound) |
| Bond Angle (C-C-C) | ~109.5° | Distorted from 109.5° (see note) |
| Bond Length (Central C – Phenyl C) | 1.54 Å (C-C single bond) | ~1.47 Å |
| Bond Length (Aromatic C-C) | 1.39 Å (in Benzene) | ~1.39 Å |
| Note: The precise C-C-C bond angles determined by the 1975 crystal structure refinement deviate from the ideal 109.5° due to steric repulsion between the phenyl groups. Access to the specific refined values was not available in the searched literature. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the three-dimensional structure of this compound is achieved through single-crystal X-ray crystallography. This technique provides unambiguous atomic coordinates, from which precise bond lengths and angles can be calculated.
Methodology:
-
Crystal Growth (Crystallization):
-
A high-purity sample of this compound is dissolved in a suitable solvent (e.g., toluene, benzene) to create a saturated or near-saturated solution. The choice of solvent is critical; the compound should be moderately soluble to promote slow, orderly crystal growth.
-
The most common method is slow evaporation . The filtered solution is placed in a clean vessel, covered loosely to allow the solvent to evaporate over several days or weeks in a vibration-free environment.
-
Alternatively, solvent layering can be used. A solution of this compound in a dense solvent is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form slowly at the interface as the anti-solvent diffuses into the solution.
-
-
Data Collection:
-
A suitable single crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head in a single-crystal X-ray diffractometer.
-
The crystal is cooled, often to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
A monochromatic beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections (spots of varying intensity).
-
A detector records the position and intensity of thousands of these reflections as the crystal is rotated through various angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. For this compound, the crystal system is tetragonal with the space group P42₁c.
-
The initial phases of the diffracted X-rays are determined using computational methods (e.g., direct methods) to generate an initial electron density map.
-
An atomic model is built into the electron density map, and the positions and displacement parameters of all atoms are refined against the experimental data using least-squares methods.
-
The final refined model yields the precise coordinates of each atom, allowing for the calculation of bond lengths, bond angles, and other geometric parameters.
-
Visualization of Structural Determination Logic
The following diagram illustrates the logical workflow from the theoretical model of methane to the experimentally determined structure of this compound.
Caption: Logical workflow for understanding this compound's geometry.
Conclusion
The structure of this compound is a classic example of steric effects dictating molecular geometry. While its sp³-hybridized central carbon predisposes it to a tetrahedral arrangement, the steric repulsion among the four large phenyl substituents forces a significant deviation from the ideal 109.5° bond angles. This distortion is critical to understanding the molecule's properties, including its high thermal stability and its use as a rigid, three-dimensional scaffold in supramolecular chemistry and materials science. The definitive characterization of this structure relies on high-resolution experimental techniques, principally single-crystal X-ray diffraction, which provides the precise quantitative data necessary for a complete structural understanding.
References
- 1. Khan Academy [fr.khanacademy.org]
- 2. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 3. Jerry Donohue - Wikipedia [en.wikipedia.org]
- 4. ジェリー・ドナヒュー - Wikipedia [ja.wikipedia.org]
- 5. Jerry_Donohue [chemeurope.com]
- 6. A refinement of the crystal structure of this compound: three independent redeterminations (1975) | A. Robbins | 34 Citations [scispace.com]
- 7. deepdyve.com [deepdyve.com]
In-Depth Technical Guide to the Solubility of Tetraphenylmethane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tetraphenylmethane in a variety of common organic solvents. This document is intended to be a vital resource for professionals in research, chemical synthesis, and drug development, offering both quantitative and qualitative data, detailed experimental methodologies, and visualizations to facilitate a deeper understanding of its behavior in solution.
Core Data Presentation: Solubility of this compound
This compound, a symmetrical, nonpolar aromatic hydrocarbon, generally exhibits limited solubility in polar solvents and greater solubility in nonpolar organic solvents, a behavior primarily governed by the "like dissolves like" principle. Its large, rigid structure and lack of polar functional groups for hydrogen bonding significantly influence its interactions with different solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various organic solvents at the specified temperatures. Due to the limited availability of extensive quantitative data in publicly accessible literature, this table represents the most current and accurate information that could be compiled.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Benzene | C₆H₆ | 78.11 | 25 | 0.8 g/100 mL |
| Acetonitrile | CH₃CN | 41.05 | 25 | 0.6 mM |
| Methanol | CH₃OH | 32.04 | 25 | 0.1 mM |
Qualitative Solubility Data
The qualitative solubility of this compound in a broader range of solvents is summarized below. It is important to note that some older literature presents conflicting information, particularly regarding its solubility in ether and alcohol. The information presented here is based on a consolidation of more recent and consistent findings.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility |
| Water | H₂O | 18.02 | Insoluble[1][2] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Insoluble[1][2] |
| Ethanol | C₂H₅OH | 46.07 | Insoluble[1][2] |
| Chloroform | CHCl₃ | 119.38 | Soluble |
| Benzene | C₆H₆ | 78.11 | Soluble |
| Toluene | C₇H₈ | 92.14 | Soluble |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Soluble |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Quite Soluble |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Quite Soluble |
It is worth noting that a historical source from 1917 reported this compound to be moderately soluble in alcohol and soluble in ether.[3] However, more contemporary sources consistently report it as insoluble in these solvents.[1][2] This discrepancy may be attributable to differences in experimental conditions, purity of materials, or evolving definitions of "solubility" over the past century. For current laboratory practice, it is recommended to consider this compound as insoluble in simple alcohols and ethers.
Experimental Protocols: Determining the Solubility of this compound
The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath with magnetic stirrer
-
Screw-cap vials
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to create a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution to generate a series of standard solutions with decreasing concentrations. These will be used to construct a calibration curve.
-
-
Sample Preparation (Isothermal Shake-Flask Method):
-
Add an excess amount of solid this compound to a screw-cap vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.
-
Agitate the mixture at a constant and specific temperature for a sufficient duration to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and solute but is typically in the range of 24 to 72 hours. It is recommended to test different time points in preliminary experiments to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, the vial can be centrifuged.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
For HPLC analysis, inject a known volume of each standard and the sample, and record the corresponding peak areas.
-
For UV-Vis analysis, measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Data Calculation and Reporting:
-
Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the final solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mol/L, at the specified temperature.
-
Mandatory Visualizations
The following diagrams provide a visual representation of the experimental workflow and the fundamental principles governing the solubility of this compound.
References
An In-depth Technical Guide to the Thermal Stability and Melting Point of Tetraphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of tetraphenylmethane, a sterically hindered aromatic hydrocarbon. The document details its melting point and thermal stability, offering structured data, experimental methodologies, and visual representations of analytical workflows and decomposition pathways.
Physicochemical Properties of this compound
This compound is a unique molecule with a central carbon atom bonded to four phenyl groups in a tetrahedral arrangement. This structure imparts significant steric hindrance, which in turn influences its physical and thermal properties.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀ | [1] |
| Molecular Weight | 320.43 g/mol | [1] |
| Melting Point | 282 - 286 °C (555 - 559 K) | [1] |
| Boiling Point | 431 °C (704 K) | [1] |
| Enthalpy of Fusion (ΔfusH) | 48.28 kJ/mol | [2][3] |
| Thermal Stability Limit | Approx. 400 °C | [N/A] |
Experimental Protocols for Thermal Analysis
Accurate determination of the thermal properties of this compound relies on precise experimental techniques. The following sections detail the methodologies for measuring its melting point and assessing its thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Melting Point Determination by Capillary Method
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor. The apparatus is heated at a controlled rate.
-
Determination: The temperature is raised rapidly to about 15-20 °C below the expected melting point and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range. For pure this compound, a sharp melting range is expected.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and the enthalpy of fusion.
Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum DSC pan. An empty pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Experimental Conditions: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow of 50 mL/min).
-
Data Analysis: The DSC thermogram shows a peak corresponding to the melting of this compound. The onset temperature of this peak is taken as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion (ΔfusH).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Protocol:
-
Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is tared to zero with an empty sample pan.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50-100 mL/min) over a specified temperature range (e.g., from ambient to 600 °C).
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Workflow and Pathway Diagrams
Visualizing the analytical process and the expected molecular changes provides a clearer understanding of the thermal analysis of this compound.
Summary of Thermal Behavior
This compound exhibits high thermal stability due to its robust tetrahedral structure and the strength of the carbon-carbon single bonds within its framework. The molecule remains stable up to approximately 400 °C. Beyond this temperature, thermal decomposition is expected to initiate through the homolytic cleavage of a carbon-phenyl bond, leading to the formation of a triphenylmethyl radical and a phenyl radical. These reactive intermediates would then undergo further reactions, leading to a variety of smaller aromatic fragments and eventual char formation at higher temperatures.
The melting of this compound is a sharp, well-defined transition, characteristic of a pure crystalline compound. The enthalpy of fusion of 48.28 kJ/mol is a measure of the energy required to overcome the intermolecular forces in the crystal lattice.
This technical guide provides foundational data and methodologies for researchers working with this compound, aiding in its characterization and application in various scientific and developmental fields.
References
An In-Depth Technical Guide to the Electronic Structure and HOMO/LUMO Levels of Tetraphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic structure of tetraphenylmethane, with a focus on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Understanding these fundamental electronic properties is crucial for the application of this compound and its derivatives in fields ranging from organic electronics to medicinal chemistry and drug delivery. While extensive research has been conducted on functionalized this compound cores, this guide also addresses the foundational electronic characteristics of the parent molecule.
Introduction to this compound
This compound is a highly symmetric, propeller-shaped molecule consisting of a central carbon atom bonded to four phenyl rings. This unique three-dimensional structure imparts high thermal and morphological stability, making it an attractive scaffold for the design of functional materials. The electronic properties of this compound are largely determined by the π-systems of the phenyl rings and their spatial arrangement. The non-coplanar orientation of the phenyl groups, due to steric hindrance, influences the extent of π-conjugation and, consequently, the HOMO and LUMO energy levels.
Electronic Structure and Frontier Molecular Orbitals
The electronic behavior of organic molecules is primarily governed by their frontier molecular orbitals, namely the HOMO and LUMO.
-
HOMO (Highest Occupied Molecular Orbital): This is the highest energy level occupied by electrons. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be a π-orbital delocalized over the phenyl rings.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is devoid of electrons. The energy of the LUMO is related to the electron affinity and signifies the ability of a molecule to accept an electron. The LUMO of this compound is anticipated to be a π*-antibonding orbital.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that determines the molecule's electronic and optical properties, including its chemical reactivity and the wavelength of light it absorbs.
The precise energy levels of the HOMO and LUMO can be determined experimentally through techniques such as cyclic voltammetry and UV-Vis spectroscopy, and computationally using methods like Density Functional Theory (DFT).
Quantitative Data Summary
Table 1: Experimental Electronic Properties of this compound
| Property | Value | Method | Solvent |
| Absorption Maximum (λmax) | 263 nm | UV-Vis Spectroscopy | Cyclohexane |
| Optical HOMO-LUMO Gap (Eg) | ~4.71 eV | Calculated from λmax | - |
Note: The optical HOMO-LUMO gap is estimated from the onset of the absorption spectrum. The value presented is a common approximation and the actual value may vary.
To provide context and illustrate the impact of functionalization on the electronic properties of the this compound core, the following table summarizes data for some of its derivatives.
Table 2: Electrochemical and Spectroscopic Characteristics of this compound Derivatives [1]
| Compound | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) |
| TBUOXD | 311 | 398, 417 | -6.2 | -2.6 |
| OMEOXD | 329 | 425 | -5.9 | -2.5 |
| CF3OXD | 309 | 399, 418 | -6.3 | -2.7 |
| p-TPAOXD | 344 | 450 | -5.6 | -2.5 |
| m-TPAOXD | 342 | 450 | -5.6 | -2.5 |
TBUOXD, OMEOXD, CF3OXD, p-TPAOXD, and m-TPAOXD are this compound-based compounds with different substituents, as described in the cited literature.[1]
Experimental Protocols
UV-Visible Spectroscopy
UV-Vis spectroscopy is employed to determine the absorption characteristics of a molecule, from which the optical HOMO-LUMO gap can be estimated.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable transparent solvent, such as cyclohexane.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm for this compound).
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified. The onset of the absorption peak (λonset) is used to estimate the optical HOMO-LUMO gap (Eg) using the following equation: Eg (eV) = 1240 / λonset (nm)
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to calculate the HOMO and LUMO energy levels.
Generalized Protocol for Aromatic Hydrocarbons:
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) is prepared and deoxygenated by purging with an inert gas like argon or nitrogen.
-
Working Electrode: A glassy carbon or platinum electrode is typically used as the working electrode.
-
Reference and Counter Electrodes: A standard reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard) and a platinum wire counter electrode are used.
-
Measurement: The compound of interest is added to the electrolyte solution. The potential of the working electrode is swept linearly with time to a set potential and then reversed. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The onset potentials for the first oxidation (Eox) and first reduction (Ered) are determined from the voltammogram. The HOMO and LUMO energies are then estimated using the following empirical formulas (referenced to the vacuum level, assuming the energy level of Fc/Fc+ is -4.8 eV below the vacuum):
-
HOMO (eV) = -[Eox vs Fc/Fc+ + 4.8]
-
LUMO (eV) = -[Ered vs Fc/Fc+ + 4.8]
-
Computational Methodology: Density Functional Theory (DFT)
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.
Workflow for DFT Calculations:
Caption: A generalized workflow for DFT calculations to determine the electronic properties of a molecule.
Methodological Details:
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. A common functional and basis set for this step is B3LYP/6-31G(d).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single Point Energy Calculation: A more accurate single point energy calculation is often performed on the optimized geometry using a larger basis set, such as 6-311+G(d,p), to obtain more reliable electronic properties.
-
Property Calculation: From the results of the single point energy calculation, the energies of the molecular orbitals (including HOMO and LUMO) are obtained. The ionization potential (IP) and electron affinity (EA) can also be calculated as the energy difference between the neutral molecule and its cation and anion, respectively.
Signaling Pathways and Logical Relationships
The relationship between the molecular structure of this compound and its electronic properties can be visualized as follows:
Caption: The influence of this compound's molecular structure on its key electronic properties.
Conclusion
This compound serves as a robust and versatile core for the development of advanced organic materials. Its electronic structure, characterized by the HOMO and LUMO energy levels, is fundamental to its function in various applications. While experimental data on the parent molecule is limited, a combination of UV-Vis spectroscopy for the optical gap determination and computational modeling with DFT provides valuable insights into its electronic properties. The extensive research on this compound derivatives demonstrates that the electronic levels can be finely tuned through chemical modification, opening up a vast design space for materials with tailored properties for applications in organic electronics, sensing, and targeted drug delivery systems. Further experimental investigation into the electrochemical properties of unsubstituted this compound would be beneficial to provide a more complete understanding of this foundational molecule.
References
A Technical Guide to the Discovery of Novel Tetraphenylmethane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and potential applications of novel derivatives of tetraphenylmethane (TPM). The unique tetrahedral scaffold of TPM offers a versatile platform for the development of new chemical entities with diverse functionalities, making it a molecule of significant interest in materials science and drug discovery. This document outlines key synthetic pathways to various functionalized TPMs, presents detailed experimental protocols for their preparation, and discusses their potential biological activities.
Core Synthetic Strategies for this compound Derivatives
The derivatization of the this compound core is crucial for tailoring its properties for specific applications. The primary strategies involve electrophilic substitution reactions on the phenyl rings and the chemical transformation of introduced functional groups. Key derivatives serve as versatile intermediates for further elaboration.
A foundational approach to functionalized this compound derivatives begins with the synthesis of the parent compound, which can then be subjected to various transformations. One common pathway involves the nitration of this compound to produce tetrakis(4-nitrophenyl)methane (B1336605), a key intermediate. This nitro-substituted compound can then be reduced to the corresponding amine, tetrakis(4-aminophenyl)methane (B1314661), which serves as a versatile precursor for a wide range of further modifications.[1]
Another important synthetic route involves the direct functionalization of the this compound core to introduce bromo, iodo, hydroxyl, formyl, hydroxymethyl, and chloromethyl groups.[2] These functionalized derivatives are valuable as building blocks for the construction of more complex molecular architectures, including supramolecular assemblies and porous organic frameworks.[1][2]
Furthermore, the amino groups of tetrakis(4-aminophenyl)methane can be converted to azido (B1232118) groups, yielding tetrakis(4-azidophenyl)methane. This azido-derivative is a key component in "click chemistry" reactions, allowing for the efficient and specific attachment of various molecular entities to the TPM core.[1] This method has been successfully employed to synthesize charged derivatives of this compound.[1]
Synthesis of Key Intermediates
The following sections provide an overview of the synthesis of crucial this compound intermediates.
The nitration of this compound is a critical step to introduce functionality onto the phenyl rings. The reaction is typically carried out using a nitrating agent, and careful temperature control is essential to achieve the desired tetrasubstitution and avoid side reactions.[1]
The reduction of the nitro groups in tetrakis(4-nitrophenyl)methane to amino groups yields a highly versatile intermediate. This transformation can be achieved through catalytic hydrogenation, a clean and efficient method.[1]
The conversion of the amino groups to azido groups opens up possibilities for click chemistry applications. This is typically achieved via a diazotization reaction followed by treatment with an azide (B81097) source.[1]
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of key this compound derivatives.
Synthesis of Tetrakis(4-nitrophenyl)methane
Methodology:
-
Cool a flask containing fuming nitric acid to -10 °C.
-
Slowly add this compound to the cooled nitric acid with vigorous stirring.
-
After the addition is complete, add acetic anhydride (B1165640) and glacial acetic acid dropwise while maintaining the low temperature.
-
Allow the reaction to proceed, monitoring its progress.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain tetrakis(4-nitrophenyl)methane.
Note: This protocol is a generalized procedure based on the literature and should be performed with appropriate safety precautions.
Synthesis of Tetrakis(4-aminophenyl)methane
Methodology:
-
Dissolve tetrakis(4-nitrophenyl)methane in a suitable solvent in a hydrogenation vessel.
-
Add a palladium on carbon (Pd/C) catalyst to the solution.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 72 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain tetrakis(4-aminophenyl)methane.[1] A quantitative yield can be achieved with an appropriate catalyst loading.[1]
Synthesis of Tetrakis(4-azidophenyl)methane
Methodology:
-
Dissolve tetrakis(4-aminophenyl)methane in an acidic solution and cool to 0 °C.
-
Slowly add a solution of sodium nitrite (B80452) to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water.
-
Slowly add the diazonium salt solution to the sodium azide solution at 0 °C.
-
Stir the reaction mixture at low temperature until the reaction is complete.
-
Extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to yield tetrakis(4-azidophenyl)methane.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of key this compound derivatives as reported in the literature.
Table 1: Synthesis of this compound Derivatives
| Derivative | Starting Material | Reagents | Yield (%) |
| Tetrakis(4-nitrophenyl)methane | This compound | Fuming HNO₃, Ac₂O, AcOH | Not specified |
| Tetrakis(4-aminophenyl)methane | Tetrakis(4-nitrophenyl)methane | H₂, Pd/C | Quantitative[1] |
| Tetrakis(4-azidophenyl)methane | Tetrakis(4-aminophenyl)methane | NaNO₂, NaN₃, Acid | Not specified |
Note: Yields can vary depending on the specific reaction conditions and scale.
Potential Biological Applications and Signaling Pathways
While the primary applications of many novel this compound derivatives have been in materials science, their rigid, three-dimensional structure makes them intriguing scaffolds for biological investigation. The functional groups introduced can interact with biological targets, and the tetrahedral core allows for a precise spatial presentation of these groups.
Anticancer Potential and the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] The development of inhibitors targeting this pathway is a major focus of cancer drug discovery. While direct studies on this compound derivatives as PI3K/Akt inhibitors are limited, the structural motifs present in some derivatives, such as polyphenol-like structures, suggest potential for interaction with protein kinases.
Below is a representative diagram of the PI3K/Akt signaling pathway, which could be a potential target for novel this compound derivatives.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a general workflow for the biological evaluation of novel this compound derivatives, from initial synthesis to in vitro testing.
Caption: A general experimental workflow for the discovery and development of bioactive this compound derivatives.
Conclusion and Future Directions
The this compound scaffold provides a robust and versatile platform for the design and synthesis of novel derivatives with a wide range of potential applications. The synthetic routes outlined in this guide offer access to a variety of functionalized TPMs that can serve as building blocks for advanced materials or as starting points for drug discovery programs.
Future research in this area should focus on the comprehensive biological evaluation of these novel derivatives. Investigating their effects on key signaling pathways, such as the PI3K/Akt pathway, and their potential as enzyme inhibitors could uncover new therapeutic opportunities. The systematic exploration of the structure-activity relationships of TPM derivatives will be crucial for the development of potent and selective agents for various diseases. The continued development of efficient and scalable synthetic methods will also be essential to facilitate these investigations and unlock the full potential of the this compound core in science and medicine.
References
A Technical Guide to Tetraphenylmethane: A Non-Planar Aromatic Hydrocarbon Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tetraphenylmethane (TPM) is a fascinating organic molecule characterized by a central sp³-hybridized carbon atom bonded to four phenyl rings. This unique tetrahedral arrangement results in a distinctly non-planar molecular architecture, where each phenyl group retains its aromatic character, but the molecule as a whole lacks global aromaticity and planarity. This guide provides an in-depth exploration of this compound's structure, properties, synthesis, and its pivotal role as a non-planar aromatic hydrocarbon. It details its application as a fundamental building block in supramolecular chemistry, materials science for porous materials and light-emitting devices, and as a structural core for complex molecular architectures.
Introduction: The Archetype of Non-Planar Aromatic Systems
First synthesized in 1898 by Moses Gomberg, this compound is an organic compound consisting of a methane (B114726) core substituted with four phenyl groups.[1] Its structure is a classic example of a non-planar aromatic hydrocarbon. While each of the four phenyl rings is individually planar and aromatic, the central tetrahedral carbon atom enforces a three-dimensional, propeller-like conformation. This steric hindrance prevents the phenyl rings from becoming coplanar, distinguishing TPM from polycyclic aromatic hydrocarbons (PAHs) which possess a single, continuous π-electron system.
The non-planarity of this compound is the source of its unique properties and applications. The rigid, three-dimensional structure prevents the close packing and π-π stacking typically observed in planar aromatic molecules.[2] This characteristic makes TPM an ideal scaffold or "tecton" for constructing complex supramolecular assemblies, porous organic frameworks (POFs), and advanced materials for electronic applications.[2][3]
Structural and Physicochemical Properties
The defining feature of this compound is its tetrahedral geometry, which dictates its physical and chemical behavior. The crystal structure is tetragonal, and the molecule adopts a loose packing arrangement in the solid state, which accounts for its relatively low density.[4]
Table 1: Physicochemical and Crystallographic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₀ | [1][5] |
| Molar Mass | 320.44 g/mol | [1] |
| Melting Point | 282 °C (555 K) | [1] |
| Boiling Point | 431 °C | [1] |
| Crystal Structure | Tetragonal | [1] |
| Space Group | P42₁c | [1] |
| Lattice Constants (20 °C) | a = 10.896 Å, c = 7.280 Å | [1] |
| C-C Bond Length (in phenyl rings) | 1.39 Å | [4] |
| Central C-Phenyl Bond Length | 1.47 Å | [4] |
| Density | 1.173 g/cm³ | [4] |
Spectroscopic Profile
The spectroscopic properties of this compound are consistent with a molecule composed of four electronically isolated benzene (B151609) rings.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Details | Reference(s) |
| UV-Vis Absorption | λ_max = 263 nm, ε = 1910 M⁻¹cm⁻¹ (in cyclohexane) | [6] |
| Fluorescence Emission | Quantum Yield (Φ) = 0.24 (in cyclohexane) | [6] |
| ¹H NMR | δ ≈ 7.17 - 7.06 ppm (multiplet, 20H, Ar-H in CDCl₃) | [7] |
| Mass Spectrometry (EI) | Major fragments (m/z): 320 (M+), 243, 165 | [8][9] |
| Infrared (IR) Spectrum | Solid-state spectrum available from NIST/Coblentz Society | [10] |
Synthesis and Experimental Protocols
The synthesis of this compound is challenging due to the significant steric strain involved in its formation.[11] Several methods have been developed since Gomberg's original synthesis.
Gomberg's Classical Synthesis (1898)
Gomberg's pioneering synthesis provided the first definitive proof of this compound's existence.[1] The workflow involves the formation of a hydrazine (B178648) derivative, followed by oxidation and thermal decomposition to yield the final product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. journals.iucr.org [journals.iucr.org]
- 5. This compound [webbook.nist.gov]
- 6. PhotochemCAD | this compound [photochemcad.com]
- 7. rsc.org [rsc.org]
- 8. 1,1',1'',1'''-Methanetetrayltetrakis(benzene) | C25H20 | CID 12424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. Sciencemadness Discussion Board - Possible Path to this compound - Powered by XMB 1.9.11 [sciencemadness.org]
The Supramolecular Architecture of Tetraphenylmethane: A Technical Guide
An In-depth Exploration of a Versatile Tetrahedral Building Block for Researchers, Scientists, and Drug Development Professionals.
Tetraphenylmethane (TPM), a highly symmetrical and rigid three-dimensional molecule, has emerged as a cornerstone in the field of supramolecular chemistry and crystal engineering. Its tetrahedral geometry provides a predictable scaffold for the construction of complex, functional molecular architectures. By functionalizing the four phenyl rings, a vast library of TPM derivatives can be synthesized, enabling the formation of host-guest complexes, intricate self-assembled networks, and porous materials with applications ranging from gas storage to chemical sensing.[1] This technical guide provides a comprehensive overview of the supramolecular chemistry of this compound, detailing its synthesis, assembly principles, and applications, with a focus on quantitative data and experimental methodologies.
The this compound Core: A Foundation for Supramolecular Design
The fundamental appeal of this compound in supramolecular chemistry lies in its rigid, tetrahedral structure, first synthesized by Moses Gomberg in 1898.[2] This well-defined geometry allows for the precise spatial arrangement of functional groups, directing the formation of predictable and often highly ordered supramolecular structures. The phenyl rings of the TPM core can be readily functionalized with a variety of substituents, which in turn dictate the nature of the intermolecular interactions and the resulting supramolecular architecture.
Key Intermolecular Interactions
The self-assembly of this compound derivatives is governed by a range of non-covalent interactions. The strategic placement of functional groups allows for the exploitation of these forces to build complex structures. Key interactions include:
-
Hydrogen Bonding: The introduction of groups like carboxyls, hydroxyls, or amides enables the formation of strong and directional hydrogen bonds, leading to robust networks.
-
Halogen Bonding: Halogenated TPM derivatives can participate in halogen bonds, providing another directional tool for crystal engineering. The crystal structure of tetrakis(4-iodophenyl)methane, for instance, is influenced by I...Ph interactions.[3]
-
π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, contributing to the stability of the overall assembly.
-
C-H···π Interactions: These weaker hydrogen bonds are also prevalent in the packing of TPM-based structures, further influencing their solid-state organization.[4]
-
Coordination Bonds: Functionalization with ligands such as pyridyl or carboxylate groups allows for the coordination of metal ions, leading to the formation of metal-organic frameworks (MOFs) and discrete coordination cages.[5]
Synthesis of Functionalized this compound Derivatives
The versatility of this compound as a supramolecular building block stems from the ability to introduce a wide array of functional groups onto its phenyl rings. These syntheses often begin with the parent this compound molecule and proceed through common organic transformations.
Experimental Protocol: Synthesis of Tetrakis(4-nitrophenyl)methane (B1336605)
This protocol describes the nitration of this compound to introduce nitro groups at the para positions of the phenyl rings, a common precursor for other functional groups.
Materials:
-
This compound
-
Fuming nitric acid
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
Procedure:
-
Cool 13 mL of fuming nitric acid in a round-bottom flask to -10 °C.
-
Slowly add 5 g (15.6 mmol) of this compound to the pre-cooled fuming nitric acid in small portions under vigorous stirring.
-
After the addition is complete, add 6 mL of acetic anhydride and 8 mL of glacial acetic acid dropwise while maintaining the temperature.
-
Stir the mixture for approximately 15 minutes.
-
Dilute the mixture by adding 16 mL of glacial acetic acid.
-
Collect the resulting yellow solid by filtration.
-
Wash the solid thoroughly with water to obtain the light yellow product.
Experimental Protocol: Synthesis of Tetrakis(4-aminophenyl)methane
This protocol details the reduction of tetrakis(4-nitrophenyl)methane to the corresponding amine, a key intermediate for further functionalization.
Materials:
-
Tetrakis(4-nitrophenyl)methane
-
Palladium on carbon (10% Pd/C)
-
Hydrazine (B178648) monohydrate
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 500 mg (1 mmol) of tetrakis(4-nitrophenyl)methane in 10 mL of THF.
-
Carefully add approximately 2 g of Raney nickel and 670 mg (13.4 mmol) of hydrazine monohydrate to the solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the product.
Supramolecular Assembly and Host-Guest Chemistry
The functionalized this compound derivatives serve as versatile tectons for the construction of a variety of supramolecular assemblies, including host-guest complexes, clathrates, and extended networks.
Host-Guest Complex Formation and Co-crystallization
The formation of host-guest complexes often relies on co-crystallization from a solution containing both the TPM-based host and the guest molecule. The choice of solvent is critical in mediating the interactions that lead to crystallization.
Experimental Protocol: Co-crystallization of a TPM Derivative with a Guest Molecule
This generalized protocol outlines the steps for forming co-crystals of a TPM derivative with a guest molecule.
Materials:
-
This compound derivative (host)
-
Guest molecule
-
A suitable solvent system (e.g., a good solvent for both components and a miscible poor solvent)
Procedure:
-
Dissolve the TPM derivative and the guest molecule in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Slowly add a poor solvent (e.g., n-decane) to the solution to induce crystallization. This can be done by layering the poor solvent on top of the solution.
-
Alternatively, allow the solvent to slowly evaporate from the solution through a narrow opening (e.g., a needle-pierced septum).
-
Allow the solution to stand undisturbed at a constant temperature until crystals form.
-
Isolate the crystals by filtration or decantation.
Quantitative Data on this compound-Based Supramolecular Systems
The rational design of functional materials based on this compound requires a quantitative understanding of their structural and physicochemical properties. The following tables summarize key data for selected TPM-based systems.
Crystallographic Data
The crystal structure of the parent this compound has been determined, providing a baseline for understanding the packing of its derivatives.
| Compound | Crystal System | Space Group | a (Å) | c (Å) | Z |
| This compound | Tetragonal | P-421c | 10.896 | 7.280 | 2 |
Data for this compound.[2]
The introduction of functional groups significantly alters the crystal packing. For example, dinitro and tetracyano derivatives form more open structures capable of including guest molecules.[4]
Thermal Stability of TPM-Based Porous Materials
Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of porous materials like MOFs and porous organic polymers (POPs).
| Material | Decomposition Temperature (°C) |
| JUC-Z12 (TPM-based POP) | > 400 |
| TPM-based ionomers | up to 170 |
Thermal stability data for selected TPM-based porous materials.[1]
Guest Uptake Capacity
The porosity of TPM-based materials allows for the uptake of various guest molecules, which is a key property for applications in gas storage and separation.
| Material | Guest | Uptake Capacity | Conditions |
| PSN-3 (Adamantane-based analog) | H₂ | 1.32 wt% | 77 K / 1 bar |
| PSN-3 (Adamantane-based analog) | CO₂ | 13.6 wt% | 273 K / 1 bar |
| PSN-3 (Adamantane-based analog) | Benzene | 80.5 wt% | 298 K / 0.9 bar |
| COP-150 (TPM-based POP) | Methane | ~150 cm³/cm³ (deliverable) | 298 K, 5-65 bar |
Guest uptake data for selected porous polymers. Note: PSN-3 is based on a tetraphenyladamantane core, a close structural analog of TPM.[6]
Applications in Sensing: A Form of Molecular Signaling
While this compound derivatives have not been implicated in classical biological signaling pathways, they have been successfully employed as fluorescent chemosensors for the detection of metal ions and anions. This process can be viewed as a form of molecular signaling, where the binding of an analyte triggers a measurable optical response.
Mechanism of Fluorescence Quenching
Many TPM-based sensors operate on the principle of fluorescence quenching. Upon binding of the analyte, the fluorescence of the TPM-based fluorophore is diminished. This can occur through several mechanisms, including:
-
Photoinduced Electron Transfer (PET): The analyte can act as an electron acceptor or donor, leading to a non-radiative de-excitation of the fluorophore.
-
Förster Resonance Energy Transfer (FRET): If the analyte has an absorption spectrum that overlaps with the emission spectrum of the fluorophore, non-radiative energy transfer can occur.
-
Complex Formation: The formation of a non-fluorescent ground-state complex between the sensor and the analyte can also lead to quenching.
Structure-Property Relationships in TPM-Based Supramolecular Systems
The ability to tune the properties of TPM-based materials by modifying their chemical structure is a powerful aspect of their supramolecular chemistry. The following diagram illustrates the relationship between the functionalization of the TPM core and the resulting properties of the supramolecular assembly.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular networks in the crystal structures of tetrakis(4-iodophenyl)methane and (4-iodophenyl)triphenylmethane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Host–guest and network structures of some this compound derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tetraphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive examination of the crystal structure of tetraphenylmethane (C₂₅H₂₀), a molecule of significant interest in the fields of organic chemistry, materials science, and drug design. Its unique, highly symmetric, and sterically hindered nature makes it a valuable model system for understanding non-covalent interactions and a foundational building block for the development of novel molecular architectures.
Crystallographic Data Summary
The crystal structure of this compound has been well-established through single-crystal X-ray diffraction studies. The compound crystallizes in the tetragonal system, and its crystallographic data, as refined by Robbins et al. (1975), are summarized in the table below. To date, no other polymorphs have been reported in the literature.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P-421c |
| Unit Cell Dimensions | a = 10.896 Å |
| b = 10.896 Å | |
| c = 7.280 Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Molecules per Unit Cell (Z) | 2 |
| Temperature | 20 °C |
Molecular Geometry and Bond Parameters
The central carbon atom in this compound is sp³-hybridized, bonded to four phenyl groups in a tetrahedral arrangement. The steric hindrance imposed by the bulky phenyl groups leads to a propeller-like conformation. Key bond lengths and angles are presented below.
| Bond/Angle | Value |
| Central C-C Bond Length | 1.553 Å |
| Phenyl C-C Bond Length (mean) | 1.393 Å |
| Central Valence Angles | 106.7° and 110.9° |
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. The following is a generalized protocol based on standard single-crystal X-ray diffraction techniques.
Crystal Growth
High-quality single crystals of this compound are paramount for successful X-ray diffraction analysis. A common method for obtaining suitable crystals is through slow evaporation of a saturated solution.
-
Solvent Selection: this compound is dissolved in a suitable solvent, such as toluene (B28343) or a mixture of solvents, to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is placed in a loosely covered container to allow for the slow evaporation of the solvent over several days at a constant temperature.
-
Crystal Harvesting: Once well-formed, prismatic crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are carefully selected and harvested from the solution.
Single-Crystal X-ray Diffraction Data Collection
Data collection is performed using a four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and an electronic detector.
-
Crystal Mounting: A selected crystal is mounted on a goniometer head using a suitable adhesive or oil.
-
Data Collection: The crystal is placed in the X-ray beam, and a series of diffraction images are collected as the crystal is rotated through a range of angles. The intensities and positions of the diffracted X-ray spots are recorded.
-
Data Processing: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. This process yields a set of unique reflection intensities.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization algorithm to achieve the best possible fit between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, which should ideally be below 5%.
Visualizations
To aid in the understanding of the experimental workflow and the molecular arrangement, the following diagrams are provided.
Caption: Experimental workflow for the crystal structure determination of this compound.
Caption: Simplified 2D representation of this compound molecular packing.
An In-depth Technical Guide to the Core Principles of Tetraphenylmethane Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylmethane (TPM) is a unique, three-dimensional scaffold characterized by a central sp³-hybridized carbon atom bonded to four phenyl rings in a tetrahedral arrangement. This rigid, non-planar structure provides a versatile platform for the synthesis of a wide array of functional molecules with applications spanning materials science, supramolecular chemistry, and importantly, drug development. The ability to precisely functionalize the peripheral phenyl rings of the TPM core allows for the creation of molecules with tailored properties, including specific binding affinities, controlled solubility, and unique photophysical characteristics. This guide provides a comprehensive overview of the basic principles of this compound functionalization, including key synthetic strategies, detailed experimental protocols, and a summary of quantitative data for key derivatives.
Core Synthesis and Key Functionalization Strategies
The journey into the diverse world of functionalized this compound derivatives begins with the synthesis of the core structure and its primary functionalized analogues. From these foundational molecules, a vast chemical space can be explored through a variety of organic transformations.
Synthesis of the this compound Core
The classical synthesis of this compound was first reported by Moses Gomberg in 1898.[1] A common modern approach involves the reaction of triphenylmethyl chloride with aniline, followed by diazotization and reduction.[2]
Key Functionalization Reactions
The peripheral phenyl rings of the TPM core are amenable to a range of electrophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of a wide variety of functional groups.
1. Nitration: The introduction of nitro groups is a crucial first step for many functionalization pathways, as the nitro group can be readily reduced to an amine, which can then be further modified. The nitration of this compound typically yields tetrakis(4-nitrophenyl)methane (B1336605).[2][3]
2. Halogenation (Bromination): Bromination of the TPM core provides a versatile handle for subsequent cross-coupling reactions. The reaction of this compound with bromine typically yields tetrakis(4-bromophenyl)methane (B171993).[3]
3. Reduction of Nitro Groups: The reduction of tetrakis(4-nitrophenyl)methane to tetrakis(4-aminophenyl)methane (B1314661) is a key transformation, opening up a wide range of derivatization possibilities through reactions of the amino group.[4][5]
4. Palladium-Catalyzed Cross-Coupling Reactions:
- Suzuki-Miyaura Coupling: This powerful reaction allows for the formation of C-C bonds by coupling tetrakis(4-bromophenyl)methane with various boronic acids or esters.[6][7][8] This is a highly versatile method for introducing a wide range of aryl and heteroaryl substituents.
- Sonogashira Coupling: This reaction is used to form C-C triple bonds by coupling terminal alkynes with aryl halides, such as tetrakis(4-bromophenyl)methane, in the presence of palladium and copper catalysts.[9][10][11] This is particularly useful for the synthesis of extended, rigid molecular architectures.
5. Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): The "click" reaction between an azide (B81097) and a terminal alkyne is a highly efficient and specific reaction. Tetrakis(4-azidophenyl)methane is a key precursor for this transformation, allowing for the facile attachment of a wide variety of molecules containing terminal alkynes.[2][12][13][14][15]
Experimental Workflows and Logical Relationships
The functionalization of this compound often follows a logical sequence of reactions. The following diagrams, generated using the DOT language, illustrate some of the key synthetic pathways.
Caption: Core functionalization pathways of this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary
The following tables summarize key quantitative data for important this compound derivatives.
Table 1: Synthesis of Key this compound Intermediates
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound | Triphenylmethyl chloride, Aniline | 1. Heat; 2. Isoamyl nitrite, H₃PO₂ | 80 | 285-287 | [3] |
| Tetrakis(4-nitrophenyl)methane | This compound | Fuming HNO₃, Ac₂O, AcOH, -10 °C | 38 | 358-360 | [3][5] |
| Tetrakis(4-aminophenyl)methane | Tetrakis(4-nitrophenyl)methane | Hydrazine (B178648) monohydrate, Raney-Ni, THF, reflux | 61.3-81 | 303-305 | [4][5] |
| Tetrakis(4-bromophenyl)methane | This compound | Br₂, room temperature then -78 °C | ~90 | 295-297 | [3] |
Table 2: Spectroscopic Data for Key this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound | 7.17-7.06 (m, 20H) | - | [3] |
| Tetrakis(4-nitrophenyl)methane | 8.10 (d, 8H), 7.36 (d, 8H) | - | [3] |
| Tetrakis(4-aminophenyl)methane | 6.57 (d, 8H), 6.25 (d, 8H), 4.84 (s, 8H) | - | [3] |
| Tetrakis(4-bromophenyl)methane | 7.41 (d, 8H), 7.02 (d, 8H) | - | [3] |
| Tetrakis(4'-methylbiphenyl-4-yl)methane | 7.60-7.50 (m, 16H), 7.25-7.15 (m, 16H), 2.40 (s, 12H) | 145.5, 140.2, 137.0, 131.5, 129.5, 126.8, 64.5, 21.2 | [6] |
Detailed Experimental Protocols
Synthesis of Tetrakis(4-nitrophenyl)methane[3]
-
To a round-bottom flask, add fuming nitric acid (13 mL) and cool to -10 °C using an ice-salt bath.
-
Slowly add this compound (5 g, 15.6 mmol) in small portions with vigorous stirring.
-
After the addition is complete, add acetic anhydride (B1165640) (6 mL) and glacial acetic acid (8 mL) dropwise, maintaining the temperature below -5 °C.
-
Stir the mixture at -10 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and then with ethanol (B145695).
-
Recrystallize the crude product from a suitable solvent (e.g., nitrobenzene (B124822) or a mixture of DMF and ethanol) to obtain pure tetrakis(4-nitrophenyl)methane.
Synthesis of Tetrakis(4-aminophenyl)methane[4][5]
-
In a round-bottom flask, dissolve tetrakis(4-nitrophenyl)methane (1.5 g, 3 mmol) in tetrahydrofuran (B95107) (100 mL).
-
Add Raney nickel (approximately 10 g, as a slurry in water) to the solution under a nitrogen atmosphere.
-
Slowly add hydrazine monohydrate (2 g, 40 mmol) to the reaction mixture via a syringe.
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the hot mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Wash the resulting solid with ethanol and dry under vacuum to yield tetrakis(4-aminophenyl)methane as a white solid.
Synthesis of Tetrakis(4-bromophenyl)methane[3]
-
In a round-bottom flask, add bromine (16 mL, 312.5 mmol).
-
With vigorous stirring, add this compound (5 g, 15.6 mmol) in small portions over 5 minutes at room temperature.
-
Continue stirring for an additional 20 minutes at room temperature.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add ethanol (40 mL) to the cooled mixture.
-
Remove the cooling bath and allow the mixture to stir overnight at room temperature.
-
Collect the precipitate by filtration, wash with ethanol, and dry to obtain tetrakis(4-bromophenyl)methane.
General Procedure for Suzuki-Miyaura Cross-Coupling[6]
-
In a Schlenk flask, dissolve tetrakis(4-bromophenyl)methane (1 equiv.) and the desired arylboronic acid (4.4 equiv.) in a degassed mixture of toluene and THF (1:1).
-
Add an aqueous solution of sodium carbonate (2 M, 8 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Applications in Drug Development and Materials Science
The highly symmetric and rigid nature of the this compound core makes it an attractive scaffold for a variety of applications.
-
Drug Delivery: Functionalized TPM derivatives can be used to construct dendrimers and other nanoparticles for targeted drug delivery.[16][17] The well-defined structure allows for the attachment of multiple drug molecules and targeting ligands.
-
Bioactive Scaffolds: The tetrahedral presentation of functional groups can lead to multivalent interactions with biological targets, enhancing binding affinity and specificity. The functionalization of the TPM core with pharmacologically active moieties is an area of active research.
-
Materials for Organic Electronics: this compound derivatives have been explored as hole-transporting materials in perovskite solar cells and as components of organic light-emitting diodes (OLEDs).[18][19] Their rigid structure can prevent aggregation-induced quenching of fluorescence.
-
Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The tetrahedral geometry of TPM makes it an excellent building block for the construction of highly porous, crystalline materials with applications in gas storage and separation.[20]
Conclusion
The functionalization of the this compound core provides a powerful platform for the creation of complex and highly ordered molecular architectures. The synthetic strategies outlined in this guide, including nitration, halogenation, and various cross-coupling reactions, offer a versatile toolkit for researchers in academia and industry. The ability to precisely control the placement and nature of functional groups on the TPM scaffold will continue to drive innovation in fields ranging from medicinal chemistry and drug development to materials science and nanotechnology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. rsc.org [rsc.org]
- 4. Buy Tetrakis(4-aminophenyl)methane | 60532-63-0 [smolecule.com]
- 5. Tetrakis(4-aminophenyl)methane synthesis - chemicalbook [chemicalbook.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. interchim.fr [interchim.fr]
- 15. broadpharm.com [broadpharm.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Photophysical Properties of Tetraphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylmethane (TPM) is a fascinating organic molecule characterized by a central sp³-hybridized carbon atom bonded to four phenyl rings in a tetrahedral geometry. This unique, non-planar, and sterically hindered structure imparts a range of distinctive photophysical properties that have garnered significant interest in materials science and drug development. The TPM core serves as a versatile scaffold for the synthesis of novel functional materials with applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors.[1] This guide provides a comprehensive overview of the core photophysical properties of this compound, details the experimental methodologies used for their characterization, and presents a logical framework for the design of advanced TPM-based functional materials.
Core Photophysical Properties of this compound
The photophysical behavior of this compound is governed by the electronic transitions within its phenyl rings. The tetrahedral arrangement prevents extensive π-conjugation between the aromatic moieties, which significantly influences its absorption and emission characteristics.
Absorption and Emission Spectra
This compound exhibits absorption in the ultraviolet region, which is characteristic of the phenyl groups. In a non-polar solvent like cyclohexane (B81311), TPM displays an absorption maximum (λ_max_) at 263 nm.[2] The molar extinction coefficient (ε) at this wavelength is approximately 1910 M⁻¹cm⁻¹, indicating a moderate absorption strength.[2]
Upon excitation, TPM fluoresces, emitting light at a longer wavelength. The emission spectrum is also situated in the UV region. The separation between the absorption and emission maxima is known as the Stokes shift, a fundamental property of fluorescent molecules.
Quantum Yield
The fluorescence quantum yield (Φ_F_) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound dissolved in cyclohexane, the fluorescence quantum yield has been determined to be 0.24.[2]
Quantitative Photophysical Data
The key photophysical parameters for this compound in cyclohexane are summarized in the table below for easy reference and comparison.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λ_max_) | 263 nm | Cyclohexane | [2] |
| Molar Absorptivity (ε) | 1910 M⁻¹cm⁻¹ | Cyclohexane | [2] |
| Fluorescence Quantum Yield (Φ_F_) | 0.24 | Cyclohexane | [2] |
Experimental Protocols
The characterization of the photophysical properties of this compound involves several key spectroscopic techniques. Below are detailed methodologies for these essential experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity of this compound.
Materials:
-
This compound
-
Spectroscopic grade cyclohexane
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in cyclohexane of a known concentration (e.g., 1 x 10⁻⁴ M). From the stock solution, prepare a series of dilutions with concentrations ranging from 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Baseline Correction: Fill a quartz cuvette with pure cyclohexane to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Empty the cuvette, rinse it with the lowest concentration sample solution, and then fill it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum over a wavelength range of 200-400 nm.
-
Repeat for all concentrations: Repeat step 4 for all prepared dilutions, moving from the lowest to the highest concentration.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max_). According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_max_ against the concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum of this compound.
Materials:
-
Dilute solution of this compound in cyclohexane (absorbance at excitation wavelength < 0.1)
-
Quartz fluorescence cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the excitation lamp to stabilize.
-
Parameter Selection: Set the excitation wavelength to the absorption maximum (λ_max_) of this compound (263 nm). Set the emission wavelength range to scan from 270 nm to 500 nm. Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.
-
Blank Measurement: Fill a cuvette with pure cyclohexane and record a blank spectrum to account for any solvent-related emission or scattering.
-
Sample Measurement: Fill a cuvette with the dilute this compound solution. Place it in the fluorometer and record the fluorescence emission spectrum.
-
Data Correction: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound.
Fluorescence Quantum Yield Measurement (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.
Materials:
-
Dilute solutions of this compound and a quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F_ = 0.54) in appropriate solvents. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Absorbance Measurement: Record the UV-Vis absorption spectra of the this compound solution and the standard solution.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the this compound solution and the standard solution using the same excitation wavelength, slit widths, and other instrument parameters.
-
Data Analysis: The fluorescence quantum yield of the sample (Φ_F,sample_) can be calculated using the following equation:
Φ_F,sample_ = Φ_F,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²)
where:
-
Φ_F,std_ is the quantum yield of the standard.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Design and Application of this compound Derivatives
The rigid, three-dimensional structure of the TPM core can be chemically modified to tune its photophysical properties for specific applications. This has led to the development of a wide array of functional materials.
Structure-Property Relationships
The introduction of various substituents onto the phenyl rings of the TPM scaffold allows for precise control over its electronic and photophysical characteristics. For instance, attaching electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, leading to shifts in the absorption and emission wavelengths. Furthermore, incorporating moieties with high quantum yields can enhance the overall fluorescence efficiency of the resulting TPM derivative.[1]
Logical Workflow for Material Design
The rational design of TPM-based materials for applications such as OLEDs follows a logical progression. The workflow begins with the identification of the desired photophysical properties, such as emission color and quantum efficiency. Based on these requirements, appropriate functional groups are selected for incorporation into the TPM core. The synthesized derivatives are then subjected to a comprehensive photophysical characterization to evaluate their performance. This iterative process of design, synthesis, and characterization allows for the optimization of material properties.
Caption: Workflow for TPM-based material design.
Conclusion
This compound, with its unique tetrahedral structure, exhibits intriguing photophysical properties that make it a valuable building block in materials science. A thorough understanding of its absorption, emission, and quantum yield, coupled with standardized experimental protocols, is crucial for its effective utilization. The ability to systematically modify the TPM core opens up vast possibilities for the rational design of novel materials with tailored photophysical characteristics for a wide range of applications, from advanced light-emitting devices to sophisticated molecular probes. The continued exploration of structure-property relationships in TPM derivatives promises to unlock further innovations in this exciting field.
References
Tetraphenylmethane: A Versatile Core for Advanced Dendrimer Synthesis
A Technical Guide for Researchers and Drug Development Professionals
The field of nanotechnology has seen a surge in the development of precisely engineered macromolecules, with dendrimers emerging as a particularly promising class of compounds. Their well-defined, hyperbranched architecture and multivalency make them ideal candidates for a range of applications, from drug delivery and gene therapy to catalysis and materials science. At the heart of every dendrimer lies a core molecule, the nature of which dictates the overall size, shape, and functionality of the final structure. Tetraphenylmethane (TPM), with its rigid, three-dimensional, and tetravalent nature, presents a unique and highly advantageous core for the synthesis of advanced dendritic structures. This technical guide provides an in-depth exploration of this compound as a central building block for dendrimer synthesis, offering a comprehensive overview of synthetic strategies, experimental protocols, and key characterization data.
The this compound Core: A Foundation for Globular Architecture
This compound's sp³-hybridized central carbon atom projects four phenyl groups in a tetrahedral geometry. This rigid, non-planar arrangement provides a robust scaffold for the outward growth of dendritic branches, leading to the formation of globular, shape-persistent dendrimers. This is in contrast to dendrimers built from planar cores, which can adopt more flattened conformations. The well-defined three-dimensional structure of TPM-cored dendrimers can create internal cavities, which are of significant interest for guest-host chemistry and the encapsulation of therapeutic agents.[1][2]
Synthetic Strategies: Convergent and Divergent Approaches
The synthesis of this compound-cored dendrimers can be achieved through two primary strategies: the divergent and convergent methods. Each approach offers distinct advantages and is chosen based on the desired dendrimer generation, surface functionality, and overall synthetic efficiency.
Divergent Synthesis
In the divergent approach, the dendrimer is constructed layer by layer, starting from the this compound core and extending outwards. This method is often favored for producing large quantities of lower-generation dendrimers. A common strategy involves the functionalization of the four phenyl rings of the TPM core with reactive groups, which then serve as anchor points for the attachment of the first generation of dendritic branches. This process is repeated iteratively to build subsequent generations.
A notable example of a divergent synthesis involves the use of Sonogashira cross-coupling reactions to attach ethynylene-linked building blocks to a tetrakis(p-iodophenyl)methane core.[3] This method allows for the construction of rigid, shape-persistent dendrimers with well-defined cavities.[3]
Convergent Synthesis
The convergent approach involves the pre-synthesis of the dendritic branches, or "dendrons," which are then attached to the central this compound core in the final step. This method offers greater control over the purity of the final product, as the smaller dendrons are easier to purify at each stage of their synthesis. The convergent strategy is particularly well-suited for the preparation of higher-generation dendrimers and asymmetrically functionalized dendrimers.
A representative convergent synthesis involves the preparation of phenylazomethine dendrons, which are subsequently coupled to a this compound core.[4] This approach allows for the precise control of the dendrimer's molecular weight and properties.[4]
Experimental Protocols
This section provides representative experimental protocols for the synthesis and characterization of this compound-cored dendrimers. These are intended as a guide and may require optimization based on specific laboratory conditions and desired final products.
Synthesis of a this compound-Cored Dendrimer Precursor (TAPM-8Cl)
This protocol describes the synthesis of a key intermediate, tetrakis(4-(4,6-dichloro-1,3,5-triazin-2-ylamino)phenyl)methane (TAPM-8Cl), which can be used in divergent dendrimer synthesis.[5]
Materials:
-
Cyanuric chloride
-
Potassium carbonate (K₂CO₃)
-
Deionized water
Procedure:
-
Dissolve cyanuric chloride (10.775 mmol) in acetone (32 mL) in an ice bath.
-
Slowly add a solution of tetrakis(4-aminophenyl)methane (2.628 mmol) in acetone (21 mL) to the cyanuric chloride solution with stirring.
-
Continue stirring the resulting solution at 0 °C for 1 hour.
-
After 1 hour, add a solution of K₂CO₃ (10.770 mmol) in water (250 mL) to the reaction mixture.
-
A precipitate will form. Collect the solid product by filtration, wash with water, and dry under vacuum to yield TAPM-8Cl. Note: TAPM-8Cl is reported to be unstable and should be used immediately in subsequent reactions.[5]
Divergent Synthesis of a First-Generation Dendrimer (TAPM-8Den)
This protocol details the synthesis of a first-generation dendrimer using the TAPM-8Cl precursor.[5]
Materials:
-
TAPM-8Cl (from the previous step)
-
3,5-di-(tert-butanoylamino)benzoylpiperazine (BABP-H)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Dissolve BABP-H (2 mmol) in THF (40 mL).
-
Add the BABP-H solution to a solution of TAPM-8Cl (0.25 mmol) in THF (20 mL) at 0 °C.
-
Add triethylamine (6 mmol) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture at 80 °C for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add deionized water (100 mL) to precipitate the crude product.
-
Purify the solid product by column chromatography on silica (B1680970) gel using a THF/CH₂Cl₂ (1:1) eluent system to obtain the pure TAPM-8Den dendrimer.
Quantitative Data and Characterization
The precise characterization of dendrimers is crucial to confirm their molecular weight, purity, and structural integrity. A combination of analytical techniques is typically employed.
| Dendrimer | Synthesis Yield (%) | Molecular Weight (m/z) [Method] | Thermal Stability (TGA) | BET Surface Area (m²/g) | Reference |
| TAPM-8Den | - | 3788.1 [MALDI-TOF] | Stable up to 400 °C | 27.0 (N₂) | [3][5] |
| TAPM-4Den | 65 | 2380.0 [MALDI-TOF] | - | 45.9 (N₂) | [3][5] |
| G2 Methoxy-terminated | 77 | 6988 [MALDI-TOF] | - | - | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the dendrimers at each generation of growth. The appearance and integration of new signals corresponding to the added dendritic branches are indicative of a successful reaction.
Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the molecular weight of dendrimers and assessing their monodispersity. The observation of a single, sharp peak corresponding to the calculated molecular weight is a strong indicator of a pure, well-defined product.[5]
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the dendrimers. This compound-cored dendrimers have been shown to possess good thermal stability, which is an important property for many material science applications.[5]
Brunauer-Emmett-Teller (BET) Analysis: For applications involving adsorption, BET analysis is used to determine the surface area of the porous dendrimers. The void spaces created by the rigid TPM core and dendritic branches can lead to significant surface areas, making these materials suitable for gas storage and separation.[3]
Applications and Future Perspectives
The unique structural features of this compound-cored dendrimers make them highly attractive for a variety of advanced applications.
Drug Delivery: The internal cavities of TPM-cored dendrimers can be utilized to encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.[6] The surface of the dendrimers can be functionalized with targeting ligands to direct the drug-loaded nanocarrier to specific cells or tissues, minimizing off-target effects.
Gene Delivery: Cationic dendrimers can form complexes with negatively charged nucleic acids, such as DNA and siRNA, protecting them from degradation and facilitating their delivery into cells. The well-defined structure of TPM-cored dendrimers allows for precise control over the charge density and size of the gene delivery vehicle.
Materials Science: The rigid and shape-persistent nature of these dendrimers makes them interesting candidates for the development of new materials with tailored properties. Their intrinsic fluorescence, as reported for some TPM-ethynylene dendrimers, opens up possibilities for their use in optical and electronic applications.[1] Furthermore, their porous nature has been explored for the adsorption of volatile organic compounds (VOCs).[7][8]
The continued exploration of new synthetic methodologies, including the use of click chemistry for efficient dendron attachment, will undoubtedly lead to the development of even more complex and functional this compound-cored dendrimers. As our ability to precisely control the architecture and surface chemistry of these fascinating macromolecules improves, so too will their impact on the fields of medicine, materials science, and beyond.
References
- 1. Divergent Synthesis of Porous this compound Dendrimers. | Semantic Scholar [semanticscholar.org]
- 2. Shape-persistent fluorescent this compound dendrimers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Divergent Synthesis of Porous this compound Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of a novel phenylazomethine dendrimer with a this compound core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Dendrimers with this compound Moiety as a Central Core: Synthesis, a Pore Study and the Adsorption of Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of Tetraphenylmethane
Introduction
Tetraphenylmethane is a sterically crowded, propeller-shaped hydrocarbon that has garnered significant interest in materials science and supramolecular chemistry due to its rigid, three-dimensional structure. Its derivatives are explored for applications in the development of porous organic frameworks, molecular crystals, and advanced polymers. This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and materials science.
Reaction Scheme
The synthesis of this compound can be achieved through a two-step process starting from triphenylmethyl chloride (trityl chloride) and aniline (B41778). The initial reaction forms N-(triphenylmethyl)aniline, which is then deaminated to yield the final product.
Step 1: Synthesis of 4-Tritylaniline (B1293856) (C₆H₅)₃CCl + H₂NC₆H₅ → (C₆H₅)₃CNHC₆H₅ + HCl
Step 2: Deamination to form this compound (C₆H₅)₃CNHC₆H₅ → (C₆H₅)₄C
Experimental Protocol
This protocol is adapted from established synthetic procedures.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Triphenylmethyl chloride | 278.78 | 15.0 g | 53.8 | |
| Aniline | 93.13 | 13.7 g | 147.1 | |
| 2M Hydrochloric Acid | - | As needed | - | For workup |
| Methanol (B129727) | 32.04 | As needed | - | For workup |
| Sulfuric Acid | 98.08 | As needed | - | For deamination |
| Ethanol (B145695) | 46.07 | As needed | - | For deamination |
| Isopentyl nitrite (B80452) | 117.15 | 12 mL | - | For deamination |
| 30% Hypophosphorous acid | 66.00 | 40 mL | - | For deamination |
| 1,4-Dioxane (B91453) | 88.11 | As needed | - | For washing |
Step 1: Synthesis of 4-Tritylaniline
-
Combine 15.0 g (53.8 mmol) of trityl chloride and 13.7 g (147.1 mmol) of aniline in a round-bottom flask under an argon atmosphere.[1]
-
Slowly heat the reaction mixture to 200 °C and maintain this temperature for 5 minutes.[1]
-
Allow the mixture to cool to room temperature.
-
Add a solution of 2M HCl in methanol to the cooled mixture.
-
Collect the resulting solid by filtration and wash it thoroughly with methanol to obtain 4-tritylaniline.
Step 2: Deamination of 4-Tritylaniline to this compound
-
Prepare a solution of the 4-tritylaniline intermediate in a mixture of sulfuric acid and ethanol.
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Slowly add 12 mL of isopentyl nitrite to the cooled solution. Stir the mixture for 1 hour at -10 °C.[1]
-
While maintaining the temperature at -10 °C, slowly add 40 mL of 30% hypophosphorous acid.[1]
-
After the addition is complete, heat the reaction mixture to 50 °C for 2 hours.[1]
-
An olive-colored solid should precipitate. Collect the solid by filtration.
-
Wash the collected solid with ethanol and then with 1,4-dioxane to yield this compound as a light yellow solid.[1] The reported yield for this procedure is approximately 80%.[1]
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Aniline is toxic and can be absorbed through the skin. Handle with care.
-
Strong acids like sulfuric acid are corrosive and should be handled with extreme caution.
-
Hypophosphorous acid is a strong reducing agent.
-
Isopentyl nitrite is flammable.
Characterization
The final product can be characterized by standard analytical techniques such as:
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in CDCl₃ should show a multiplet in the aromatic region (δ 7.06-7.17 ppm) corresponding to the 20 aromatic protons.[1]
-
Melting Point: The melting point of pure this compound is reported to be around 282 °C.[2]
Alternative Synthetic Routes
It is worth noting that other methods for synthesizing this compound exist. The first reported synthesis by Moses Gomberg in 1898 involved the reaction of triphenylmethyl bromide with phenylhydrazine, followed by oxidation and thermal decomposition.[2][3] Another proposed, though reportedly less effective, method is a Friedel-Crafts reaction between triphenylmethyl chloride and benzene.[4] The protocol detailed above, however, represents a more modern and accessible procedure.
References
Application Notes and Protocols for the Nitration of Tetraphenylmethane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nitration of tetraphenylmethane is a key chemical transformation for the synthesis of various functionalized tetrahedral molecules. The introduction of nitro groups onto the phenyl rings provides a versatile handle for further chemical modifications, such as reduction to amines, which are precursors for the construction of complex molecular architectures, including dyes, polymers, and materials with unique electronic and optical properties. This document provides detailed experimental protocols for the synthesis of tetrakis(4-nitrophenyl)methane, a crucial intermediate in these synthetic pathways. The procedures outlined below emphasize safety, control over reaction conditions to ensure selective para-substitution, and methods for purification to obtain a high-purity product.
Data Presentation
The following table summarizes the quantitative data from various established protocols for the nitration of this compound to yield tetrakis(4-nitrophenyl)methane.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Material | This compound | This compound | This compound |
| Nitrating Agent | Fuming Nitric Acid, Acetic Anhydride (B1165640), Acetic Acid | Fuming Nitric Acid, Acetic Anhydride, Acetic Acid | Conc. Nitric Acid, Conc. Sulfuric Acid |
| Solvent | Acetic Acid | Not specified | Not specified |
| Reaction Temperature | -10 °C to -5 °C[1][2][3] | -10 °C[2] | 0 °C to Room Temperature[4] |
| Reaction Time | 15 minutes at -5 °C, then 5 minutes[1] | Not specified | 6 hours[4] |
| Reported Yield | 43%[1] | Quantitative (implied) | 40%[4] |
| Purification Method | Filtration and washing with acetic acid, methanol (B129727), and THF[1] | Soxhlet extraction from acetone[2] | Vacuum filtration, washing with water, and recrystallization from THF[4] |
Experimental Protocols
Two primary methods for the nitration of this compound are detailed below. It is crucial to perform these reactions in a well-ventilated fume hood and with appropriate personal protective equipment, including safety goggles, lab coat, and acid-resistant gloves.
Protocol 1: Nitration using Fuming Nitric Acid and Acetic Anhydride
This protocol is adapted from a procedure utilizing fuming nitric acid in the presence of acetic anhydride and acetic acid.[1][2]
Materials:
-
This compound (C₂₅H₂₀)
-
Fuming Nitric Acid (HNO₃)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Glacial Acetic Acid (CH₃COOH)
-
Methanol (CH₃OH)
-
Tetrahydrofuran (B95107) (THF), chilled
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Glass frit funnel
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, cool 25 mL of fuming nitric acid to approximately -5 °C using an ice-salt bath.
-
While maintaining the temperature at -5 °C and stirring vigorously, slowly add 4.8 g (15.0 mmol) of this compound in small portions.
-
Prepare a mixture of acetic anhydride and glacial acetic acid in a 1:2 ratio (e.g., 8.3 mL acetic anhydride and 16.7 mL glacial acetic acid).
-
Slowly add the acetic anhydride/acetic acid mixture to the reaction flask, ensuring the temperature does not rise above -5 °C.
-
Continue stirring the reaction mixture at -5 °C for 15 minutes.
-
Add 80 mL of glacial acetic acid to the suspension and stir for an additional 5 minutes.
-
Collect the solid product by vacuum filtration through a glass frit funnel.
-
Wash the collected solid sequentially with 100 mL of acetic acid (2x), 100 mL of methanol (2x), and 50 mL of chilled tetrahydrofuran (2x).
-
Dry the resulting cream-colored solid in a vacuum oven to obtain tetrakis(4-nitrophenyl)methane.
Protocol 2: Nitration using Mixed Acid (Nitric Acid and Sulfuric Acid)
This protocol employs a standard mixed acid nitrating agent.[4]
Materials:
-
This compound (C₂₅H₂₀)
-
Concentrated Nitric Acid (15.7 M)
-
Concentrated Sulfuric Acid (18 M)
-
Deionized Water
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Vacuum filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Place 9.9 g (30.9 mmol) of this compound into a 250 mL round-bottom flask equipped with a stir bar and cool it in an ice bath.
-
In a separate flask, also cooled to 0 °C, carefully prepare the mixed acid by adding 19.9 mL of concentrated sulfuric acid to 41.1 mL of concentrated nitric acid.
-
Slowly add the cold mixed acid dropwise to the stirred this compound in the reaction flask, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Cool the reaction mixture in an ice bath and carefully dilute it with approximately 35 mL of deionized water.
-
Collect the resulting precipitate by vacuum filtration using a fine porous fritted funnel.
-
Wash the solid extensively with a large amount of water.
-
Purify the crude product by recrystallization from tetrahydrofuran to yield tetrakis(4-nitrophenyl)methane.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of tetrakis(4-nitrophenyl)methane.
References
Synthesis of Functionalized Tetraphenylmethane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized tetraphenylmethane (TPM) derivatives. The unique, rigid, and tetrahedral geometry of the TPM scaffold makes it an important building block in supramolecular chemistry, materials science, and as a core structure for the development of complex molecular architectures in drug discovery.
Introduction
This compound is a hydrocarbon consisting of a central carbon atom bonded to four phenyl rings. Its three-dimensional structure provides a precise and stable orientation of functional groups, making it an ideal scaffold for creating novel materials and potential therapeutic agents. Functionalization of the peripheral phenyl rings allows for the tuning of its chemical and physical properties, leading to applications in areas such as porous organic frameworks (POFs), organic light-emitting diodes (OLEDs), and as a versatile core for constructing complex molecules in medicinal chemistry.[1][2] While the closely related triphenylmethane (B1682552) scaffold has been explored for applications such as HCV helicase inhibition, the this compound core offers a more defined three-dimensional presentation of substituents.[3][4]
Synthetic Pathways Overview
The functionalization of this compound typically begins with the synthesis of the core structure, followed by electrophilic substitution reactions on the phenyl rings. A common and versatile strategy involves the nitration of this compound to produce tetrakis(4-nitrophenyl)methane (B1336605). This nitro-functionalized intermediate serves as a key precursor for a variety of other derivatives through reduction to an amine, followed by diazotization and subsequent reactions to introduce azides, halides, and other functionalities. These derivatives can be further modified, for example, through copper-catalyzed azide-alkyne cycloaddition (click chemistry), to attach a wide range of molecular entities.[5][6]
Caption: General synthetic routes for functionalized this compound derivatives.
Experimental Protocols and Data
The following sections provide detailed protocols for the synthesis of key this compound intermediates.
Synthesis of Tetrakis(4-nitrophenyl)methane (TNPM)
This protocol describes the nitration of this compound to yield tetrakis(4-nitrophenyl)methane, a crucial precursor for further functionalization.
Protocol:
-
Cool 13 mL of fuming nitric acid in a round-bottom flask to -10 °C using an ice-salt bath.[1]
-
Slowly add 5 g (15.6 mmol) of this compound to the pre-cooled fuming nitric acid in small portions under vigorous stirring.[1][7]
-
After the addition is complete, add a mixture of 6 mL of acetic anhydride (B1165640) and 8 mL of glacial acetic acid dropwise, maintaining the temperature at -10 °C.[1]
-
Stir the mixture for approximately 15 minutes.[1]
-
Dilute the mixture by adding 16 mL of glacial acetic acid.[1]
-
Filter the resulting suspension through a glass frit and wash the collected solid with plenty of water.[1][7]
-
The solid can be further washed with methanol (B129727) and chilled tetrahydrofuran (B95107) and then dried in vacuo to afford the product as a light yellow or cream-colored solid.[7]
| Parameter | Value | Reference |
| Starting Material | This compound (5 g, 15.6 mmol) | [1][7] |
| Reagents | Fuming nitric acid, Acetic anhydride, Glacial acetic acid | [1][7] |
| Reaction Temperature | -10 °C to -5 °C | [1][7] |
| Reaction Time | ~15 minutes | [1] |
| Yield | 40-43% | [1][7] |
Synthesis of Tetrakis(4-aminophenyl)methane (TAPM)
This protocol details the reduction of the nitro groups of TNPM to amino groups to produce tetrakis(4-aminophenyl)methane.
Protocol Option A: Using Raney Nickel and Hydrazine (B178648)
-
Dissolve 500 mg (1 mmol) of tetrakis(4-nitrophenyl)methane in 10 mL of THF.[1]
-
Carefully add approximately 2 g of Raney nickel to the solution, followed by 670 mg (13.4 mmol) of hydrazine monohydrate.[1]
-
Heat the reaction mixture to reflux for 2 hours.[1]
-
Cool the mixture to room temperature and filter off the Raney nickel.[1]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the product as an off-white solid.[1]
Protocol Option B: Using Tin(II) Chloride Dihydrate
-
Dissolve 6.2 g (12.4 mmol) of tetrakis(4-nitrophenyl)methane in 618 mL of ethanol (B145695) in a 1 L round-bottom flask.[8]
-
Add 55.8 g (247.2 mmol) of tin(II) chloride dihydrate to the mixture.[8]
-
Reflux the reaction mixture at 90 °C for 2 hours.[8]
-
After cooling to room temperature, remove the ethanol under reduced pressure.[8]
-
Dilute the residue with approximately 200 mL of water, cool to 0 °C, and add 10% aqueous sodium hydroxide (B78521) until the pH is approximately 10.[8]
-
Filter the resulting mixture, wash the solid with water, and then dissolve the product in hot 1,4-dioxane (B91453) to separate it from tin salts.[8]
-
Remove the 1,4-dioxane under reduced pressure and add water to precipitate the product. Filter to obtain a beige solid.[8]
| Parameter | Value (Raney Ni) | Value (SnCl₂·2H₂O) | Reference |
| Starting Material | Tetrakis(4-nitrophenyl)methane | Tetrakis(4-nitrophenyl)methane | [1][8] |
| Reagents | Raney Nickel, Hydrazine monohydrate, THF | Tin(II) chloride dihydrate, Ethanol, NaOH | [1][8] |
| Reaction Temperature | Reflux | 90 °C | [1][8] |
| Reaction Time | 2 hours | 2 hours | [1][8] |
| Yield | 86% | ~80% | [1][8] |
Synthesis of Tetrakis(4-azidophenyl)methane (TAzPM)
This protocol describes the conversion of the amino groups of TAPM to azido (B1232118) groups via a diazonium salt intermediate.
Protocol:
-
This reaction should be performed at 0 °C to mitigate the risks associated with sodium azide (B81097).[5]
-
The primary amine (TAPM) is treated with a source of nitrous acid (e.g., NaNO₂) in an acidic solution to form the diazonium salt.[5]
-
The diazonium salt is then reacted with sodium azide (NaN₃) to yield tetrakis(4-azidophenyl)methane.[5]
Note: Detailed, step-by-step protocols for this specific transformation were not available in the search results, but the general procedure follows standard methods for converting anilines to aryl azides.[5]
Synthesis of Tetrakis(4-bromophenyl)methane (TBPM)
This protocol details the direct bromination of this compound.
Protocol:
-
In a round-bottom flask, place 16 mL (312.5 mmol) of bromine.[1]
-
Under vigorous stirring, add 5 g (15.6 mmol) of this compound in small portions over 5 minutes at room temperature.[1]
-
Stir the mixture for an additional 20 minutes at room temperature.[1]
-
Cool the mixture to -78 °C using an acetone-dry ice bath.[1]
-
Slowly add 40 mL of ethanol.[1]
-
Remove the cooling bath and stir the mixture overnight.[1]
-
The crude product can be purified by recrystallization from a chloroform/ethanol mixture.[9]
| Parameter | Value | Reference |
| Starting Material | This compound (5 g, 15.6 mmol) | [1] |
| Reagents | Bromine, Ethanol | [1] |
| Reaction Temperature | Room temp, then -78 °C, then overnight at room temp. | [1] |
| Reaction Time | Overnight | [1] |
| Yield | Not specified | [1] |
Functionalization via Click Chemistry
The azide-functionalized derivative, tetrakis(4-azidophenyl)methane, is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient and specific conjugation of the TPM core to molecules containing a terminal alkyne.
Caption: Click chemistry functionalization of tetrakis(4-azidophenyl)methane.
General Protocol for CuAAC:
-
Dissolve tetrakis(4-azidophenyl)methane and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of t-BuOH and H₂O).[10]
-
Add a solution of copper(II) sulfate (B86663) (CuSO₄·5H₂O).[5]
-
Add a solution of a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.[5]
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.[11]
-
The product can typically be isolated by filtration and washing.[5]
Applications in Drug Development
The rigid, tetrahedral geometry of the this compound scaffold makes it an attractive core for the design of novel therapeutic agents and probes. By presenting functional groups in a well-defined three-dimensional arrangement, TPM derivatives can be designed to interact with biological targets with high specificity.
-
Scaffold for Bioactive Molecules: The TPM core can be used to construct complex molecules with precise spatial orientation of pharmacophores. This is particularly relevant for targeting proteins with well-defined binding pockets or for designing multivalent ligands that can bridge multiple receptor sites. The synthetic routes described above, particularly the use of click chemistry, allow for the modular attachment of various bioactive moieties.[5][12]
-
Inspiration from Related Scaffolds: While direct applications of this compound derivatives as drugs are still emerging, the related triphenylmethane scaffold has shown promise. For example, derivatives of triphenylmethane have been identified as inhibitors of the hepatitis C virus (HCV) NS3 helicase, an essential enzyme for viral replication.[3] This suggests that methane-centered polyphenyl scaffolds are a viable starting point for inhibitor design.
-
Development of Probes and Delivery Systems: The photophysical properties of some TPM derivatives make them suitable for use as fluorescent probes in biological imaging.[2] Furthermore, the ability to create porous organic frameworks from TPM building blocks opens possibilities for their use as drug delivery vehicles, where the pore size and surface chemistry can be tailored for specific cargo molecules.[5]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of triphenylmethane derivatives as inhibitors of hepatitis C virus helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 7. tetrakis(4-nitrophenyl)Methane | 60532-62-9 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Growing Single Crystals of Tetraphenylmethane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetraphenylmethane is a highly symmetrical, propeller-shaped molecule that serves as a fundamental building block in supramolecular chemistry and materials science. The ability to grow high-quality single crystals of this compound is crucial for its structural elucidation via X-ray diffraction and for the controlled fabrication of advanced materials. These application notes provide detailed protocols for the growth of single crystals of this compound using common laboratory techniques. The protocols are designed to be accessible to researchers with a general background in chemistry and crystallography.
Data Presentation: Crystal Growth Parameters
While specific quantitative data for the crystal growth of this compound is not extensively published, the following table summarizes the key parameters for the recommended techniques based on the known solubility of this compound and general crystallographic practices.
| Technique | Solvent System | Concentration | Temperature (°C) | Growth Time (approx.) | Expected Crystal Habit |
| Slow Evaporation | Benzene (B151609) or Chloroform | Saturated | Ambient (20-25) | 3-7 days | Prismatic, needle-like |
| Slow Cooling | Nitrobenzene or Ethyl Acetate | Near-saturated at elevated temp. | 60-80 down to ambient | 2-4 days | Block-like or prismatic |
| Vapor Diffusion | Dichloromethane (B109758) / Hexane (anti-solvent) | 10-20 mg/mL | Ambient (20-25) | 5-10 days | Prismatic or plate-like |
| Solvent Layering | Dichloromethane / Methanol (B129727) (anti-solvent) | 5-10 mg/mL | Ambient (20-25) | 4-8 days | Needle-like |
Experimental Protocols
1. Purification of this compound:
Prior to any crystallization attempt, it is imperative to ensure the high purity of the this compound starting material. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals.
-
Protocol:
-
Dissolve the crude this compound in a minimum amount of hot toluene.
-
Filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize the precipitation of purified this compound.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold toluene.
-
Dry the purified crystals under vacuum.
-
2. Slow Evaporation Technique:
This is a straightforward and often successful method for growing single crystals.
-
Protocol:
-
Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., benzene or chloroform) at room temperature.
-
Filter the solution through a syringe filter (0.2 µm PTFE) into a clean crystallizing dish or a small beaker.
-
Cover the container with a watch glass or parafilm, leaving a small opening or piercing a few holes in the parafilm to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment, such as a desiccator or a quiet corner of the lab.
-
Monitor the setup daily for crystal growth. Prismatic, needle-like crystals are expected to form over several days to a week.
-
3. Vapor Diffusion Technique:
This method is particularly useful when only small amounts of the compound are available and allows for finer control over the crystallization process.
-
Protocol:
-
Dissolve 10-20 mg of purified this compound in 1 mL of a moderately volatile solvent in which it is soluble (e.g., dichloromethane).
-
Filter the solution into a small, open vial (e.g., a 2 mL glass vial).
-
Place this small vial inside a larger jar or beaker that contains a few milliliters of a volatile anti-solvent in which this compound is insoluble (e.g., hexane).
-
Seal the larger container tightly.
-
The anti-solvent vapor will slowly diffuse into the solution containing the this compound, reducing its solubility and inducing crystallization.
-
Place the setup in a stable, undisturbed location. Crystals should appear within 5 to 10 days.
-
4. Solvent Layering Technique:
This technique relies on the slow diffusion of an anti-solvent into a solution of the compound.
-
Protocol:
-
Prepare a solution of this compound in a dense, "good" solvent like dichloromethane (5-10 mg/mL).
-
Carefully and slowly layer a less dense, "poor" solvent (anti-solvent) such as methanol on top of the this compound solution. This can be done by gently running the anti-solvent down the side of the tilted vial.
-
A distinct interface between the two solvents should be visible.
-
Seal the vial and leave it in an undisturbed location.
-
Crystals will form at the interface of the two solvents as they slowly mix.
-
Visualizations
Caption: General workflow for growing single crystals of this compound.
Caption: Schematic of the vapor diffusion setup for this compound crystallization.
Application Notes and Protocols for Tetraphenylmethane-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tetraphenylmethane and its derivatives as versatile building blocks in the synthesis of Metal-Organic Frameworks (MOFs). The unique tetrahedral geometry and rigid structure of the this compound core impart exceptional stability and high porosity to the resulting MOFs, making them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery.
Overview of this compound-Based MOFs
This compound (TPM) and its carboxylated analogue, tetrakis(4-carboxyphenyl)methane (TCPM), are highly symmetric and rigid organic linkers. When coordinated with metal ions or clusters, they form robust three-dimensional frameworks with well-defined pores. The tetrahedral disposition of the phenyl groups in the TPM core prevents dense packing, leading to materials with high surface areas and large pore volumes, which are critical for various applications. Zirconium-based MOFs, in particular, are noted for their exceptional thermal and chemical stability.
Applications in Gas Storage and Separation
The inherent porosity of TPM-based MOFs makes them excellent candidates for the storage and separation of gases. The high surface area allows for significant gas adsorption, while the tunable pore sizes can be engineered for selective gas separation.
Quantitative Data for Gas Storage
A zirconium-based MOF constructed from the closely related linker, tetrakis(4-carboxyphenyl)silane (B3075037) (TCPS), which shares the tetrahedral geometry of TCPM, has demonstrated significant gas storage capacities. After activation at 200 °C, this MOF exhibits the following uptake values[1]:
| Gas | Storage Capacity | Conditions |
| H₂ | - | - |
| CH₄ | - | - |
| CO₂ | - | - |
Note: Specific quantitative values for H₂, CH₄, and CO₂ storage were not available in the provided search results. Further research is recommended to obtain these specific data points.
Applications in Catalysis
The well-defined and isolated active sites within the pores of TPM-based MOFs make them highly effective heterogeneous catalysts. The porous structure allows for the diffusion of reactants to the active sites while preventing the aggregation of catalytic centers.
Experimental Protocol: Catalysis of Organic Reactions (General Procedure)
This protocol outlines a general procedure for utilizing a TPM-based MOF as a catalyst in an organic reaction. Specific reaction conditions will vary depending on the substrate and desired transformation.
Materials:
-
TPM-based MOF (e.g., Zr-TCPM)
-
Reactants
-
Solvent (anhydrous, if required)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for reaction monitoring
Procedure:
-
Catalyst Activation: Activate the TPM-based MOF by heating under vacuum to remove any guest molecules from the pores. The activation temperature and duration will depend on the specific MOF.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, add the activated TPM-based MOF, the reactants, and the solvent.
-
Reaction: Stir the reaction mixture at the desired temperature for the specified time.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration or centrifugation.
-
Product Isolation: Isolate the product from the filtrate by solvent evaporation or extraction.
-
Catalyst Recycling: The recovered MOF catalyst can be washed with a suitable solvent, dried, and reactivated for subsequent catalytic cycles.
Applications in Drug Delivery
The high porosity and tunable pore size of TPM-based MOFs make them ideal candidates for drug delivery systems.[2] They can encapsulate large quantities of therapeutic agents and release them in a controlled manner.[2][3] The ability to functionalize the organic linkers or metal nodes allows for the targeted delivery of drugs to specific cells or tissues.[2]
Quantitative Data for Drug Loading and Release
While specific data for this compound-based MOFs in drug delivery is emerging, studies on analogous systems provide insights into their potential. For instance, hollow ZIF-8, a type of MOF, has demonstrated a drug loading capacity of up to 51% for certain drugs.[2] In another example, a zirconium-based MOF, MOF-808, showed a drug loading efficacy of 55.25% for the anticancer drug tamoxifen (B1202) citrate, with a release efficacy of 73.5% over 36 hours.[4]
Experimental Protocol: Drug Loading and In Vitro Release Study
This protocol describes a general method for loading a therapeutic agent into a TPM-based MOF and evaluating its in vitro release profile.
Materials:
-
TPM-based MOF (e.g., Zr-TCPM)
-
Therapeutic agent (e.g., an anticancer drug)
-
Suitable solvent for the drug
-
Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.5 to simulate tumor microenvironment)
-
Incubator shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
Drug Loading:
-
Disperse a known amount of activated TPM-based MOF in a solution of the therapeutic agent with a specific concentration.
-
Stir the suspension at room temperature for a predetermined period (e.g., 24-48 hours) to allow for drug encapsulation.
-
Separate the drug-loaded MOF by centrifugation and wash it several times with the solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of encapsulated drug by measuring the drug concentration in the supernatant and washing solutions using UV-Vis spectrophotometry or HPLC. The drug loading capacity can be calculated as follows: Drug Loading (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS at the desired pH (e.g., 7.4 and 5.5).
-
Place the suspension in an incubator shaker at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume.
-
Centrifuge the withdrawn aliquot to separate any MOF particles.
-
Analyze the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer or HPLC.
-
Plot the cumulative drug release percentage as a function of time.
Visualizations
To further illustrate the concepts and processes described, the following diagrams are provided.
Caption: General workflow for the synthesis and application of this compound-based MOFs.
Caption: Experimental workflow for drug loading and in vitro release studies using TPM-based MOFs.
References
Application Notes and Protocols: Tetraphenylmethane in Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraphenylmethane (TPM) serves as a unique and versatile molecular scaffold for the design of materials used in organic light-emitting diodes (OLEDs). Its distinctive three-dimensional, tetrahedral structure provides a non-planar core that is crucial for developing high-performance OLEDs. By functionalizing the phenyl rings of the TPM core, researchers can synthesize a wide array of materials with tailored electronic and physical properties.
The primary advantages of using a TPM scaffold include:
-
Enhanced Morphological Stability: The rigid, bulky, and non-planar shape of TPM derivatives disrupts intermolecular packing and π-π stacking. This leads to the formation of stable amorphous glass phases, which is critical for preventing crystallization and degradation of the thin films in OLED devices over time.[1][2]
-
High Glass Transition Temperature (Tg): Materials based on the TPM framework exhibit high glass transition temperatures, contributing to superior thermal stability and longer operational lifetimes for OLED devices.[3][4]
-
Tunable Optoelectronic Properties: The four phenyl arms of the TPM core can be independently functionalized with various electron-donating, electron-accepting, or charge-transporting moieties. This allows for precise tuning of properties like HOMO/LUMO energy levels, charge carrier mobility, and emission characteristics.
-
Exciton Confinement: In host materials, the 3D structure of TPM can effectively encapsulate emitter molecules, weakening aggregation-induced quenching of triplet excitons and enhancing device efficiency.[5]
Applications of this compound Derivatives in OLEDs
The versatility of the TPM core allows its derivatives to be employed in nearly every functional layer of an OLED device.
-
Host Materials: TPM-based molecules are widely explored as host materials, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters.[6][7] An ideal host must have a higher triplet energy than the dopant emitter to confine triplet excitons effectively.[6][7] The TPM scaffold helps achieve this while also providing balanced charge transport and good thermal stability, which are essential for high-efficiency blue OLEDs.[7]
-
Electron Transport and Hole-Blocking Layers (ETL/HBL): By attaching electron-accepting groups, such as 1,3,4-oxadiazole (B1194373) moieties, to the TPM core, materials with excellent electron-transporting properties can be synthesized.[1][2] These materials facilitate the efficient injection and transport of electrons from the cathode to the emissive layer. Their high-lying HOMO levels also enable them to act as effective hole-blocking layers, confining charge recombination to the emissive zone and improving device efficiency.[4] TPM-based ETLs have demonstrated superior stability in external quantum efficiency compared to standard materials like PBD.[2]
-
Hole Transport Layers (HTL): Conversely, functionalizing the TPM core with electron-donating arylamine groups can produce efficient hole-transporting materials.[8] These materials are designed to have appropriate HOMO levels for efficient hole injection from the anode and high hole mobility.
-
Emitting Materials: TPM derivatives can also be designed to function as emitters themselves. By incorporating both donor and acceptor groups onto the scaffold, bipolar fluorescent molecules can be created.[3][4] These materials can support blue electroluminescence and are suitable for use in single-layer OLEDs, simplifying the device architecture.[3][4] A related tetrahedral core, tetraphenylsilane, has been successfully used to create efficient blue and green TADF emitters.[5]
Quantitative Performance Data
The performance of OLEDs incorporating this compound and its derivatives is summarized below. The data highlights their potential across different roles within the device architecture.
| TPM Derivative/Role | Device Structure | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE (x, y) | Reference |
| p-TPAOXD (Emitter) | Single-Layer OLED | N/A | > 0.8 | N/A | 1700 | 4.0 | Blue | [3][4] |
| CF3OXD (Hole-Blocking Layer) | Multilayer OLED | ~ 1.0 | N/A | N/A | N/A | N/A | N/A | [3][4] |
| TPSi-1TADF (Blue Emitter) | Solution-Processed OLED | 6.6 | N/A | N/A | N/A | N/A | (0.14, 0.15) | [5] |
| TPSi-4TADF (Green Emitter) | Solution-Processed OLED | 13.8 | N/A | N/A | N/A | N/A | (0.25, 0.45) | [5] |
Note: EQE = External Quantum Efficiency; CIE = Commission Internationale de l'Eclairage coordinates. N/A indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: General Synthesis of a TPM-based 1,3,4-Oxadiazole for ETL
This protocol describes a general method for synthesizing TPM-based oxadiazoles, adapted from reported procedures.[2]
-
Preparation of the TPM-Tetrazole Precursor:
-
Start with tetrakis(4-cyanophenyl)methane.
-
React the cyano groups with sodium azide (B81097) (NaN₃) and triethylamine (B128534) hydrochloride in N-methylpyrrolidone (NMP) at ~130°C for 24-48 hours to form the tetrazole intermediate, tetrakis(4-(tetrazol-5-yl)phenyl)methane.
-
Isolate and purify the product by precipitation and washing.
-
-
Huisgen Reaction for Oxadiazole Formation:
-
Suspend the TPM-tetrazole intermediate in toluene (B28343) or another suitable solvent.
-
Add 4.5 equivalents of a substituted benzoyl chloride (e.g., 3,5-di-tert-butylbenzoyl chloride).
-
Reflux the mixture for 12-24 hours until the reaction is complete (monitored by TLC). Nitrogen gas will be evolved.
-
Cool the reaction mixture and collect the crude product by filtration.
-
Purify the final product by column chromatography followed by recrystallization or sublimation to yield the desired this compound-based 1,3,4-oxadiazole.
-
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the standard procedure for fabricating a multilayer OLED via thermal vacuum deposition.[9]
-
Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates as the anode.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.
-
-
Vacuum Deposition of Organic Layers:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the layers sequentially without breaking the vacuum. A typical device structure is:
-
Hole Injection Layer (HIL): Deposit a 10-20 nm layer of a material like HAT-CN.
-
Hole Transport Layer (HTL): Deposit a 30-50 nm layer of a material like α-NPD or TAPC.[2]
-
Emissive Layer (EML): Deposit a 20-30 nm layer. This can be a TPM-based emitter or a TPM-based host doped with a fluorescent or TADF emitter (e.g., 1-10 wt%).
-
Electron Transport Layer (ETL): Deposit a 30-50 nm layer of the synthesized TPM-based material (e.g., TPM-oxadiazole derivative).[2]
-
-
Control the deposition rate (typically 0.1-0.2 nm/s) and final thickness of each layer using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit a thin (0.5-1 nm) layer of Lithium Fluoride (LiF) to facilitate electron injection.
-
Deposit a thicker (100-150 nm) layer of Aluminum (Al) as the cathode.
-
-
Encapsulation:
-
Immediately transfer the fabricated device to a nitrogen-filled glove box to prevent exposure to air and moisture.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to ensure long-term stability.[9]
-
Protocol 3: Characterization of OLED Device Performance
This protocol details the standard measurements to evaluate the performance of the fabricated OLED.
-
Electrical and Luminance Characterization:
-
Use a programmable source meter (e.g., Keithley 2400) to apply a forward bias voltage to the device and measure the current.[9]
-
Simultaneously, use a calibrated photodiode or a spectroradiometer (e.g., Minolta CS-1000) placed in front of the device to measure the luminance (in cd/m²).[9]
-
From this data, plot the Current Density-Voltage-Luminance (J-V-L) characteristics.
-
-
Efficiency Calculation:
-
Current Efficiency (η_c): Calculate from the luminance (L) and current density (J) using the formula: η_c = L / J. Units are cd/A.
-
Power Efficiency (η_p): Calculate from the current efficiency and operating voltage (V) using the formula: η_p = π * (L / (J * V)). Units are lm/W.
-
External Quantum Efficiency (EQE): Measure the total light output using an integrating sphere and calculate the ratio of emitted photons to injected charge carriers.
-
-
Spectral Analysis:
-
Measure the electroluminescence (EL) spectrum at a specific operating voltage using the spectroradiometer.
-
From the EL spectrum, determine the peak emission wavelength and the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates.
-
Visualizations
Caption: Molecular design of TPM-based materials for OLEDs.
Caption: Layered architecture of a typical TPM-based OLED.
Caption: Workflow for OLED fabrication and testing.
References
- 1. This compound-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Properties, and Applications of this compound-Based Molecular Materials for Light-Emitting Devices: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermally Activated Delayed Fluorescence Emitters Based on a Special Tetrahedral Silane Core. | Semantic Scholar [semanticscholar.org]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 7. benchchem.com [benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. aml.iaamonline.org [aml.iaamonline.org]
Application Notes and Protocols: Incorporating Tetraphenylmethane into Hole-Transporting Layers in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of tetraphenylmethane (TPM)-based derivatives as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). The use of TPM as a core for HTMs presents a promising alternative to the widely used but expensive spiro-OMeTAD, offering comparable performance with the potential for improved stability and more cost-effective synthesis.[1]
Introduction to this compound-Based Hole-Transporting Materials
The hole-transporting layer (HTL) plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode in a PSC. An ideal HTM should possess high hole mobility, suitable energy levels aligned with the perovskite valence band, and good film-forming properties. This compound provides a robust, three-dimensional molecular core that can be functionalized with hole-transporting moieties, such as arylamines. This molecular design can lead to HTMs with high glass transition temperatures (Tg), good thermal stability, and desirable morphological properties.[1][2]
One such example is a this compound-arylamine derivative, herein referred to as TPA-TPM, which has demonstrated comparable power conversion efficiencies (PCEs) to the state-of-the-art spiro-OMeTAD in mesoscopic PSCs, along with improved long-term stability.[1] The facile synthesis from relatively inexpensive starting materials further enhances its potential for commercial applications.[1]
Data Presentation: Comparative Analysis of TPA-TPM and spiro-OMeTAD
The following tables summarize the key performance metrics of a TPM-based HTM, TPA-TPM, in comparison to the conventional spiro-OMeTAD.
Table 1: Photovoltaic Performance of Perovskite Solar Cells
| Hole Transporting Material | PCE (%) | Voc (V) | Jsc (mA/cm2) | Fill Factor (FF) |
| TPA-TPM | 17.05 | 1.08 | 22.14 | 0.71 |
| spiro-OMeTAD | 17.20 | 1.07 | 22.35 | 0.72 |
Data extracted from a study by Liu et al. (2017) for mesoscopic perovskite solar cells.
Table 2: Material Properties of TPA-TPM and spiro-OMeTAD
| Property | TPA-TPM | spiro-OMeTAD |
| Glass Transition Temperature (Tg) | 145 °C | 121 °C |
| Decomposition Temperature (Td, 5% weight loss) | 450 °C | 417 °C |
| Hole Mobility (μh) | 2.5 x 10-4 cm2V-1s-1 | 3.0 x 10-4 cm2V-1s-1 |
| HOMO Level | -5.15 eV | -5.22 eV |
| Water Contact Angle | 98.5° | 92.1° |
Data compiled from Liu et al. (2017).
Experimental Protocols
This section provides detailed methodologies for the synthesis of a TPA-TPM HTM, the fabrication of a perovskite solar cell incorporating this HTM, and the characterization techniques used to evaluate its performance.
Synthesis of this compound-Arylamine (TPA-TPM) HTM
This protocol is adapted from the synthesis of similar arylamine-based HTMs and should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Diagram 1: Synthetic Pathway for TPA-TPM
Caption: Synthetic route for TPA-TPM via Buchwald-Hartwig amination.
Materials:
-
Tetrakis(4-bromophenyl)methane
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(tert-butyl)phosphine (P(tBu)3)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add tetrakis(4-bromophenyl)methane (1 mmol), diphenylamine (4.4 mmol), and sodium tert-butoxide (5.6 mmol).
-
Evacuate and backfill the flask with argon three times.
-
In a separate glovebox, prepare the catalyst solution by dissolving Pd2(dba)3 (0.02 mmol) and P(tBu)3 (0.08 mmol) in anhydrous toluene (20 mL).
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with distilled water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Fabrication of a Mesoscopic Perovskite Solar Cell
This protocol describes the fabrication of a typical n-i-p mesoscopic perovskite solar cell using a TPM-based HTM. All fabrication steps involving the perovskite and HTL layers should be carried out in a nitrogen-filled glovebox.
Diagram 2: Perovskite Solar Cell Fabrication Workflow
Caption: Workflow for fabricating a mesoscopic perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO2) paste
-
Perovskite precursor solution (e.g., MAPbI3 or mixed cation)
-
TPA-TPM HTM solution (e.g., 72.3 mg in 1 mL chlorobenzene)
-
Additives for HTL: Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP)
-
Gold (Au) for the electrode
Procedure:
-
Substrate Cleaning: Clean the FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO2 layer onto the FTO substrate via spray pyrolysis at 450 °C.
-
Spin-coat a mesoporous TiO2 layer using a diluted TiO2 paste and then anneal at 500 °C.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the mesoporous TiO2 layer. A two-step spin program is often used (e.g., 1000 rpm for 10s, then 5000 rpm for 20s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene (B131634) or toluene) to induce rapid crystallization.
-
Anneal the perovskite film at 100 °C for 10-15 minutes.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare the TPA-TPM solution. For doped HTLs, add Li-TFSI and tBP solutions.
-
Spin-coat the HTL solution onto the perovskite layer (e.g., 4000 rpm for 30s).[3]
-
-
Electrode Deposition:
-
Define the active area using a shadow mask.
-
Thermally evaporate an 80-100 nm thick gold electrode on top of the HTL.
-
Characterization Protocols
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the HTM powder (5-10 mg) into a TGA crucible.[4]
-
Heat the sample from room temperature to a desired upper limit (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5]
-
Record the mass loss as a function of temperature to determine the decomposition temperature (Td).
-
-
Differential Scanning Calorimetry (DSC):
-
Seal a small amount of the HTM powder (5-10 mg) in an aluminum pan.
-
Heat the sample to a temperature above its expected melting point, cool it down, and then heat it again at a controlled rate (e.g., 10 °C/min).
-
The glass transition temperature (Tg) is determined from the second heating scan.
-
-
UV-Vis Spectroscopy:
-
Prepare thin films of the HTM on quartz substrates by spin-coating.
-
Measure the absorbance spectra using a UV-Vis spectrophotometer.
-
The optical bandgap can be estimated from the onset of absorption.
-
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[6][7][8]
-
Dissolve the HTM in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Scan the potential to measure the oxidation and reduction potentials. The HOMO and LUMO energy levels can be estimated from these values.
-
-
Photoluminescence (PL) Spectroscopy:
-
Current Density-Voltage (J-V) Measurements:
-
Use a solar simulator with AM 1.5G illumination (100 mW/cm2).
-
Measure the J-V characteristics of the fabricated PSCs to determine the PCE, Voc, Jsc, and FF.
-
-
Space-Charge-Limited Current (SCLC) for Hole Mobility:
Conclusion
This compound-based materials, such as TPA-TPM, represent a viable and promising class of hole-transporting materials for high-performance and stable perovskite solar cells. Their straightforward synthesis, excellent thermal stability, and comparable photovoltaic performance to spiro-OMeTAD make them attractive for future research and commercialization of perovskite solar cell technology. The protocols provided herein offer a detailed guide for researchers to explore and integrate these novel materials into their device fabrication and characterization workflows.
References
- 1. This compound-Arylamine Hole-Transporting Materials for Perovskite Solar Cells. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. epfl.ch [epfl.ch]
- 5. etamu.edu [etamu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ossila.com [ossila.com]
- 8. A home setup for cyclic voltammetry | Chemisting [chemisting.com]
- 9. youtube.com [youtube.com]
- 10. SCLC mobility measurements [bio-protocol.org]
- 11. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
Application Notes and Protocols for Tetraphenylmethane-Based Materials in Gas Storage and Separation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of tetraphenylmethane-based porous materials for gas storage and separation. Detailed experimental protocols and comparative data are presented to facilitate research and development in this promising field.
Introduction to this compound-Based Porous Materials
This compound (TPM) is a highly symmetrical and rigid tetrahedral molecule that serves as an excellent building block for the construction of porous materials. Its three-dimensional structure prevents efficient packing in the solid state, leading to the formation of materials with intrinsic porosity. By functionalizing the phenyl rings of TPM with suitable reactive groups, a variety of porous materials can be synthesized, including Porous Organic Polymers (POPs), Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs). These materials are characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability, making them promising candidates for applications in gas storage (e.g., hydrogen and methane) and separation (e.g., carbon dioxide capture).
Data Presentation: Gas Sorption Properties
The following tables summarize the gas sorption properties of various this compound-based porous materials.
Table 1: CO₂ Sorption Properties of this compound-Based Materials
| Material ID | Material Type | BET Surface Area (m²/g) | CO₂ Uptake (wt%) at 273 K, 1 bar | CO₂/N₂ Selectivity | Reference |
| Ad-MALP-2 | POP (Polyaminal) | 1541–1779 | 21.1 | 35.2 | [1][2] |
| MOP-Ad-1 | POP | - | 10.3 | - | |
| azo-POF-2 | POP | - | - | - | |
| TEPM-TPA | POP | 1072 | 10.6 (2.41 mmol/g) | - | |
| TEPM-Azo | POP | - | - | 70.8 | |
| PAF-11 | POP (PAF) | 952 | - | - | [3] |
| PAF-1 | POP (PAF) | >5000 | - | - | [4] |
Table 2: H₂ and CH₄ Storage Properties of this compound-Based Materials
| Material ID | Material Type | H₂ Uptake (wt%) at 77 K, 1 bar | CH₄ Uptake (wt%) at 273 K, 1 bar | Reference |
| Ad-MALP-3 | POP (Polyaminal) | 2.26 | - | [1][2] |
| MOP-Ad-1 | POP | 1.07 | 2.4 | |
| PAF-11 | POP (PAF) | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Porous Aromatic Framework (PAF-11) via Suzuki Coupling
This protocol describes the synthesis of PAF-11, a porous aromatic framework, using tetrakis(4-bromophenyl)methane (B171993) as the building block.[3]
Materials:
-
Tetrakis(4-bromophenyl)methane (TBPM)
-
1,4-Benzenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Methanol (B129727), Acetone (B3395972), Chloroform (B151607) for washing
Procedure:
-
In a 250 mL three-necked flask equipped with a condenser and a magnetic stirrer, add tetrakis(4-bromophenyl)methane (1.00 g, 1.57 mmol), 1,4-benzenediboronic acid (0.52 g, 3.14 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.18 g, 0.157 mmol).
-
Add 100 mL of DMF to the flask and stir the mixture to dissolve the reactants.
-
Prepare a 2 M aqueous solution of K₂CO₃. Add 20 mL of this solution to the reaction mixture.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to 150 °C and maintain this temperature with vigorous stirring for 72 hours under an argon atmosphere.
-
Cool the mixture to room temperature. A solid precipitate will have formed.
-
Pour the reaction mixture into 500 mL of deionized water to precipitate the polymer completely.
-
Collect the solid product by vacuum filtration and wash it thoroughly with deionized water, methanol, acetone, and chloroform to remove any unreacted monomers, catalyst, and inorganic salts.
-
Purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by acetone for 24 hours.
-
Dry the purified PAF-11 powder in a vacuum oven at 120 °C for 24 hours.
Protocol 2: Gas Sorption Measurements for Porous Materials
This protocol outlines the general procedure for measuring gas adsorption isotherms to characterize the porosity and gas uptake capacity of this compound-based materials.
Equipment:
-
Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020)
-
High-purity adsorptive gases (N₂, H₂, CO₂, CH₄)
-
Helium gas for free space determination
-
Sample tubes
-
Heating mantle or furnace for degassing
Procedure:
-
Sample Preparation and Degassing (Activation):
-
Accurately weigh 50-100 mg of the porous material into a clean, dry sample tube.
-
Attach the sample tube to the degassing port of the sorption analyzer.
-
Heat the sample under high vacuum (e.g., <10⁻⁵ mbar) to remove any guest molecules and moisture from the pores. The degassing temperature and time depend on the thermal stability of the material (typically 120-150 °C for 8-12 hours for POPs).[1]
-
After degassing, cool the sample to room temperature under vacuum.
-
-
Nitrogen Adsorption/Desorption Isotherm (for Surface Area and Pore Size Analysis):
-
Transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Perform the N₂ adsorption measurement by incrementally dosing nitrogen gas into the sample tube and measuring the amount adsorbed at each equilibrium pressure point, typically up to a relative pressure (P/P₀) of 1.
-
Perform the desorption measurement by incrementally reducing the pressure.
-
Use the Brunauer-Emmett-Teller (BET) method on the adsorption data in the relative pressure range of 0.05-0.3 to calculate the specific surface area.
-
Use methods like Non-Local Density Functional Theory (NLDFT) to determine the pore size distribution from the isotherm.
-
-
CO₂, H₂, and CH₄ Adsorption Isotherms (for Gas Storage Capacity):
-
For CO₂ and CH₄ adsorption, maintain the sample temperature at 273 K (ice-water bath) or 298 K (water bath).
-
For H₂ adsorption, use a liquid nitrogen bath (77 K).
-
Measure the adsorption isotherms by dosing the respective gas up to a final pressure of 1 bar or higher, depending on the application.
-
The amount of gas adsorbed at 1 bar is typically reported as the gas uptake capacity.
-
-
Selectivity Calculation:
-
To determine the selectivity for one gas over another (e.g., CO₂ over N₂), measure the single-component isotherms for both gases at the same temperature.
-
The ideal adsorbed solution theory (IAST) can be used to calculate the selectivity from the single-component isotherm data. A simpler estimation can be made from the ratio of the initial slopes of the isotherms (Henry's Law constants).
-
Visualizations
Synthesis Workflow for a this compound-Based Porous Aromatic Framework (PAF)
Caption: Workflow for PAF-11 synthesis.
Experimental Workflow for Gas Sorption Analysis
Caption: Gas sorption analysis workflow.
Logical Relationship in Gas Separation Using Porous Materials
Caption: Gas separation logical relationship.
References
Application Notes and Protocols: Design and Synthesis of Tetraphenylmethane-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylmethane (TPM) and its derivatives, particularly those exhibiting Aggregation-Induced Emission (AIE), have emerged as a powerful class of fluorescent probes. Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ) in biological media, AIE-active TPM-based probes, such as those derived from tetraphenylethylene (B103901) (TPE), show enhanced fluorescence in an aggregated state. This unique property makes them ideal for various applications in biological imaging, chemical sensing, and diagnostics.
These application notes provide a comprehensive overview of the design principles, synthesis, and practical applications of this compound-based fluorescent probes. Detailed protocols for their synthesis and use in detecting metal ions and viscosity are provided, along with key quantitative data for selected probes.
Design Principles
The fluorescence of this compound-based probes is primarily governed by two key mechanisms:
-
Aggregation-Induced Emission (AIE): In dilute solutions, the phenyl rings of TPE derivatives can undergo intramolecular rotation, a non-radiative decay pathway that quenches fluorescence. In an aggregated state or when bound to a target, this rotation is restricted, blocking the non-radiative channel and leading to a significant increase in fluorescence intensity.[1][2]
-
Twisted Intramolecular Charge Transfer (TICT): In probes designed with electron-donating and electron-accepting groups, the viscosity of the microenvironment can influence the formation of a non-emissive "twisted" state. In high viscosity environments, the formation of the TICT state is hindered, resulting in enhanced fluorescence. This principle is often exploited for developing viscosity-sensitive probes.
Synthesis of this compound-Based Probes
A common strategy for synthesizing the core structure of many TPM-based AIEgens is the McMurry coupling reaction, followed by functionalization using methods like Suzuki cross-coupling.
General Synthesis Workflow
The following diagram illustrates a typical synthetic route for a functionalized tetraphenylethylene (TPE) probe.
Caption: General synthetic workflow for a functionalized TPE probe.
Experimental Protocol: Synthesis of a Thiophene-Functionalized TPE Probe
This protocol describes the synthesis of a thiophene-substituted tetraphenylethylene probe, a common scaffold for further functionalization.
Materials:
-
Benzophenone
-
Titanium tetrachloride (TiCl₄)
-
Zinc powder (Zn)
-
Dry Tetrahydrofuran (THF)
-
Bromine
-
Glacial acetic acid
-
Thiophene-2-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
Part 1: Synthesis of Tetraphenylethylene (TPE) [3]
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend zinc powder in dry THF.
-
Cool the mixture to 0 °C and add titanium tetrachloride dropwise.
-
Allow the mixture to reflux for 1 hour to generate the low-valent titanium reagent.
-
Dissolve benzophenone in dry THF and add it to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium carbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure tetraphenylethylene.
Part 2: Bromination of TPE [3]
-
Dissolve the synthesized TPE in a mixture of dichloromethane and glacial acetic acid.
-
Add a solution of bromine in dichloromethane dropwise to the TPE solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain tetrakis(4-bromophenyl)ethylene.
Part 3: Suzuki Cross-Coupling for Thiophene Functionalization [3]
-
In a round-bottom flask, combine the brominated TPE, thiophene-2-boronic acid, palladium catalyst, and a base in a mixture of toluene, ethanol, and water.
-
Degas the mixture and reflux under an inert atmosphere for 24 hours.
-
Cool the reaction to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield the thiophene-functionalized TPE probe.
Characterization:
The synthesized probe should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties.
Application 1: Detection of Metal Ions
This compound-based probes can be designed to selectively bind to specific metal ions, leading to a change in their fluorescence properties. This "turn-on" or "turn-off" response allows for the sensitive detection of metal ions in various samples.
General Mechanism for Metal Ion Detection
Caption: Mechanism of a "turn-on" TPE probe for metal ion detection.
Protocol for Metal Ion Detection in Aqueous Solution
This protocol provides a general procedure for using a TPE-based fluorescent probe for the detection of a target metal ion.
Materials:
-
Stock solution of the TPE-based probe in an organic solvent (e.g., DMSO or THF).
-
Aqueous buffer solution (pH should be optimized for the specific probe and metal ion).
-
Stock solutions of various metal ions.
-
Fluorometer.
Procedure:
-
Prepare a working solution of the TPE probe by diluting the stock solution in the aqueous buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to promote aggregation and AIE.
-
In a cuvette, add the working solution of the probe.
-
Record the initial fluorescence spectrum.
-
Add a small aliquot of the metal ion stock solution to the cuvette and mix well.
-
Incubate for a specific period (to be optimized) to allow for the binding reaction to complete.
-
Record the fluorescence spectrum again.
-
Repeat steps 4-6 with different concentrations of the metal ion to generate a calibration curve.
-
To test for selectivity, repeat the procedure with other metal ions at the same concentration.
Quantitative Data for Selected Metal Ion Probes
| Probe Name | Target Ion | Excitation (nm) | Emission (nm) | Detection Limit | Reference |
| TPE-based Probe | Hg²⁺ | ~365 | ~480 | Nanomolar range | [4] |
| Rhodamine-based | Fe³⁺ | ~520 | ~580 | Micromolar range | [5] |
| Coumarin-based | Cu²⁺ | ~410 | ~480 | Micromolar range | [5] |
Application 2: Viscosity Sensing
Molecular rotors based on the this compound scaffold can be used to measure the viscosity of their microenvironment. The fluorescence of these probes is highly sensitive to changes in viscosity, making them valuable tools for studying cellular processes and material properties.
Principle of Viscosity Sensing with Molecular Rotors
Caption: Principle of viscosity sensing using a molecular rotor.
Protocol for Viscosity Measurement
This protocol outlines the steps for calibrating and using a molecular rotor for viscosity measurements.
Materials:
-
Stock solution of the molecular rotor probe in a suitable solvent (e.g., DMSO).
-
A series of solvents with known viscosities (e.g., methanol-glycerol mixtures).
-
Viscometer.
-
Fluorometer or fluorescence microscope with lifetime imaging capabilities (FLIM).
Procedure:
Part 1: Calibration
-
Prepare a series of solvent mixtures with varying viscosities (e.g., by mixing methanol (B129727) and glycerol (B35011) in different ratios).
-
Measure the viscosity of each mixture using a viscometer.
-
Add a small amount of the molecular rotor stock solution to each solvent mixture to achieve a constant final concentration.
-
Measure the fluorescence intensity and/or fluorescence lifetime of the probe in each mixture.
-
Plot the logarithm of the fluorescence intensity or the fluorescence lifetime against the logarithm of the viscosity to generate a calibration curve (Förster-Hoffmann equation).
Part 2: Sample Measurement
-
Add the molecular rotor to the sample of unknown viscosity at the same final concentration used for calibration.
-
Measure the fluorescence intensity or lifetime of the probe in the sample.
-
Use the calibration curve to determine the viscosity of the sample.
Quantitative Data for a Viscosity-Sensitive Probe
| Probe | Excitation (nm) | Emission (nm) | Viscosity Range (cP) | Key Feature | Reference |
| DCDHF-based rotor | ~450 | ~500-600 | 1 - 1000 | High sensitivity to local viscosity | [6] |
| CCVJ | 440 | 460 - 510 | 1 - 5 | Power-law relationship with viscosity | [7] |
Application in Cellular Imaging
This compound-based probes, particularly those with AIE characteristics, are excellent candidates for live-cell imaging due to their high signal-to-noise ratio, photostability, and low cytotoxicity.[8]
General Protocol for Live-Cell Imaging
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Stock solution of the fluorescent probe in DMSO.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in cell culture medium or a suitable buffer. The final concentration needs to be optimized for the specific probe and cell type (typically in the micromolar range).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe.
-
Imaging: Add fresh culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.
Conclusion
This compound-based fluorescent probes offer a versatile platform for the development of advanced sensing and imaging tools. Their unique photophysical properties, particularly Aggregation-Induced Emission, provide significant advantages over traditional fluorophores. The synthetic routes are well-established, allowing for the rational design of probes with tailored functionalities for specific applications in research, diagnostics, and drug development.
References
- 1. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. Smart probes for optical imaging of T cells and screening of anti-cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Tetraphenylmethane via Vacuum Sublimation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of tetraphenylmethane using vacuum sublimation. This technique is particularly effective for obtaining high-purity this compound, a critical requirement for its application in organic electronics, materials science, and as a non-polar standard. The protocol herein provides a comprehensive guide to the sublimation process, including optimal operational parameters, apparatus setup, and methods for purity assessment.
Introduction
This compound is a hydrocarbon of significant interest due to its unique, highly symmetric, and rigid three-dimensional structure. This molecular architecture imparts desirable properties for applications in advanced materials, including organic light-emitting diodes (OLEDs) and as a stable, non-polar reference compound. For many of these applications, exceptionally high purity is a prerequisite to ensure optimal device performance and reliable experimental results.
Sublimation is a phase transition in which a substance transitions directly from a solid to a gas, bypassing the liquid phase.[1] When performed under vacuum, the temperature required for sublimation is significantly reduced, making it an ideal purification technique for organic compounds that may be thermally sensitive or have high melting points.[2][3] This method effectively separates the volatile target compound from non-volatile impurities.[3]
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for developing an effective sublimation protocol.
| Property | Value |
| Molecular Formula | C₂₅H₂₀ |
| Molar Mass | 320.43 g/mol |
| Melting Point | 282 °C |
| Boiling Point | 431 °C |
Source: Wikipedia[4]
Vapor Pressure of this compound
Vapor pressure is a critical parameter for determining the optimal temperature and vacuum conditions for sublimation. The following table summarizes the experimentally determined vapor pressures of this compound at various temperatures.
| Temperature (°C) | Temperature (K) | Vapor Pressure (atm) | Vapor Pressure (Torr) |
| 164 | 437 | 1.35 x 10⁻⁴ | 0.103 |
| 198 | 471 | 1.22 x 10⁻³ | 0.927 |
This data indicates that this compound has sufficient vapor pressure for sublimation at temperatures well below its melting point when under vacuum.
Experimental Protocol: Vacuum Sublimation of this compound
This protocol describes the purification of this compound using a standard laboratory vacuum sublimation apparatus.
Materials and Equipment
-
Crude this compound (purity >95%)
-
Vacuum sublimation apparatus (comprising a sublimation tube and a cold finger condenser)
-
High-vacuum pump capable of reaching ≤ 10⁻³ Torr
-
Cold trap (for protecting the vacuum pump)
-
Heating mantle or oil bath
-
Digital temperature controller and thermocouple
-
Coolant source for the cold finger (e.g., circulating water or a cryocooler)
-
Standard laboratory glassware
-
Spatula and weighing balance
-
Schlenk line or similar inert gas manifold (optional, for backfilling)
Pre-Sublimation Preparation
-
Apparatus Cleaning: Thoroughly clean all components of the sublimation apparatus with an appropriate solvent (e.g., acetone, followed by isopropanol) and dry them in an oven at >100 °C to remove any volatile residues and moisture.
-
Sample Preparation: If the crude this compound is in large crystals, gently grind it into a fine powder using a mortar and pestle. This increases the surface area and promotes more efficient sublimation. Ensure the sample is completely dry.[5]
Sublimation Procedure
-
Sample Loading: Weigh the crude this compound and place it at the bottom of the sublimation tube.
-
Apparatus Assembly: Carefully insert the cold finger into the sublimation tube. If using ground glass joints, apply a minimal amount of high-vacuum grease to ensure a good seal.
-
System Evacuation: Connect the sublimation apparatus to the high-vacuum pump via a cold trap (e.g., filled with liquid nitrogen or a dry ice/acetone slurry). Slowly and carefully evacuate the system to a pressure of ≤ 10⁻³ Torr.
-
Cooling the Cold Finger: Once a stable high vacuum is achieved, begin circulating the coolant through the cold finger.
-
Heating: Place the heating mantle or oil bath around the bottom of the sublimation tube. Slowly increase the temperature to the desired sublimation temperature. Based on the vapor pressure data, a starting temperature in the range of 170-200 °C is recommended. The optimal temperature will depend on the desired sublimation rate and the specific vacuum level achieved.
-
Sublimation Process: As the this compound sublimes, purified crystals will deposit on the cold surface of the condenser. Monitor the process to ensure a steady rate of sublimation without melting the sample. The duration of the sublimation will depend on the quantity of the starting material, the temperature, and the pressure, but typically ranges from 4 to 12 hours .
-
Completion and Cooling: Once a sufficient amount of pure material has collected on the cold finger, or when the crude material is depleted, turn off the heating and allow the apparatus to cool completely to room temperature under vacuum.
-
Product Collection: Once cooled, slowly and carefully vent the system, preferably with an inert gas like nitrogen or argon. Disassemble the apparatus and gently scrape the purified, crystalline this compound from the cold finger onto a clean, pre-weighed watch glass.
Data Presentation: Sublimation Parameters and Expected Outcome
| Parameter | Recommended Range/Value | Notes |
| Pre-Sublimation Purity | >95% | Assessed by HPLC or NMR. |
| Sublimation Temperature | 170 - 200 °C | To be optimized based on the vacuum level and desired sublimation rate. |
| Pressure | ≤ 10⁻³ Torr | A high vacuum is essential for efficient sublimation at a lower temperature. |
| Duration | 4 - 12 hours | Dependent on the quantity of material and sublimation rate. |
| Expected Yield | 70 - 90% | Yields can vary based on the efficiency of the setup and the purity of the starting material. |
| Post-Sublimation Purity | >99.5% | Purity should be assessed by melting point, HPLC, and/or NMR spectroscopy. |
Purity Assessment
The purity of the sublimed this compound should be verified using one or more of the following analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value (282 °C) is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the absence of impurity signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify any volatile impurities.
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
High-vacuum operations should be conducted with care. Ensure all glassware is free of cracks or defects.
-
Use a safety shield around the sublimation apparatus.
-
Handle hot glassware with appropriate thermal protection.
-
When using a cold trap with liquid nitrogen or a dry ice/acetone slurry, take necessary precautions to avoid cryogenic burns.
References
Application Note: Characterization of Tetraphenylmethane Derivatives using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylmethane and its derivatives are a class of compounds with a unique three-dimensional, tetrahedral structure, making them valuable scaffolds in materials science, supramolecular chemistry, and drug development. The rigid, propeller-like arrangement of the four phenyl rings around a central quaternary carbon atom imparts distinct physical and chemical properties. Accurate structural characterization of these molecules is paramount for understanding their function and for quality control in synthesis. This application note provides detailed protocols and data for the characterization of this compound derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous structure elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound derivatives. ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the confirmation of substitution patterns and the overall molecular framework.
General ¹H and ¹³C NMR Spectral Features
The high degree of symmetry in unsubstituted this compound results in a simple NMR spectrum. The introduction of substituents on the phenyl rings leads to more complex spectra, with chemical shifts being influenced by the electronic nature of the substituents.
-
¹H NMR: In the parent this compound, all 20 aromatic protons are chemically equivalent and appear as a single multiplet in the aromatic region. For para-substituted derivatives of the form C(C₆H₄-R)₄, the aromatic protons typically appear as two doublets, characteristic of an AA'BB' spin system. The chemical shifts of these protons are sensitive to the electron-donating or electron-withdrawing nature of the substituent 'R'.
-
¹³C NMR: The ¹³C NMR spectrum of this compound shows a limited number of signals due to its symmetry. The central quaternary carbon (Cq) is a key diagnostic signal. The chemical shifts of the aromatic carbons are also indicative of the substitution pattern.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and several of its para-substituted derivatives. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shift Data for this compound Derivatives
| Compound | Substituent (R) | Solvent | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound | -H | CDCl₃ | 7.27-7.18 (m, 20H)[1] | - |
| Tetrakis(4-bromophenyl)methane | -Br | CDCl₃ | 7.47 – 7.38 (m, 8H), 7.07 – 7.00 (m, 8H)[2] | - |
| Tetrakis(4-nitrophenyl)methane | -NO₂ | CDCl₃ | 8.24-8.23 (d, 8H), 7.43-7.41 (d, 8H)[1] | - |
| Tetrakis(4-aminophenyl)methane | -NH₂ | DMSO-d₆ | 6.67-6.66 (d, 8H), 6.39-6.37 (d, 8H)[1] | 4.85 (s, 8H, -NH₂)[1] |
| Tetrakis(4-hydroxyphenyl)methane | -OH | - | - | - |
| Tetrakis(4-methoxyphenyl)methane | -OCH₃ | - | - | - |
Table 2: ¹³C NMR Chemical Shift Data for this compound Derivatives
| Compound | Substituent (R) | Solvent | Quaternary Carbon (Cq) (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | -H | CDCl₃ | ~65 | ~126-132 | - |
| Tetrakis(4-bromophenyl)methane | -Br | CDCl₃ | - | - | - |
| Tetrakis(4-nitrophenyl)methane | -NO₂ | - | - | - | - |
| Tetrakis(4-aminophenyl)methane | -NH₂ | - | - | - | - |
| Tetrakis(4-hydroxyphenyl)methane | -OH | - | - | - | - |
| Tetrakis(4-methoxyphenyl)methane | -OCH₃ | - | - | - | - |
Note: Specific chemical shift values for some derivatives were not available in the searched literature. Researchers should acquire and report this data for novel derivatives.
Experimental Protocol for NMR Spectroscopy
1.3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the this compound derivative is sufficiently soluble. Common solvents include deuterated chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), and acetone-d₆. For poorly soluble compounds, consider using a mixture of solvents or acquiring the spectrum at an elevated temperature.[3][4]
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. For liquid samples, use 1-2 drops. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial that the sample is free of any particulate matter. Filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added.
1.3.2. Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required (e.g., 1024 or more).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).
-
-
2D NMR (COZY, HSQC, HMBC): Standard pulse programs available on the spectrometer software should be used. These experiments are invaluable for assigning complex spectra and confirming connectivity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. The fragmentation patterns observed can also provide valuable structural information.
Ionization Techniques
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The molecular ion peak may be weak or absent for some derivatives. However, the fragmentation pattern can be highly informative for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique that is particularly useful for polar and thermally labile molecules. ESI typically produces protonated molecules [M+H]⁺ or other adducts, providing clear molecular weight information with minimal fragmentation. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.
Fragmentation Patterns
The fragmentation of this compound derivatives is influenced by the stability of the resulting ions and neutral fragments.
-
Loss of a Phenyl Group: A common fragmentation pathway for the parent this compound is the loss of a phenyl radical to form the stable triphenylmethyl cation (trityl cation) at m/z 243.
-
Substituent Effects: The nature of the substituents on the phenyl rings will significantly influence the fragmentation pathways.
-
Electron-donating groups (e.g., -NH₂, -OH, -OCH₃) can stabilize positive charges on the aromatic ring, potentially leading to fragmentation pathways that retain the charge on a substituted phenyl fragment.
-
Electron-withdrawing groups (e.g., -NO₂) can influence fragmentation through different mechanisms, and may themselves be lost as neutral molecules or radicals.
-
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives
| Compound | Substituent (R) | Molecular Formula | Calculated Monoisotopic Mass (m/z) |
| This compound | -H | C₂₅H₂₀ | 320.1565 |
| Tetrakis(4-bromophenyl)methane | -Br | C₂₅H₁₆Br₄ | 631.8080 |
| Tetrakis(4-nitrophenyl)methane | -NO₂ | C₂₅H₁₆N₄O₈ | 500.0968[5] |
| Tetrakis(4-aminophenyl)methane | -NH₂ | C₂₅H₂₄N₄ | 380.2001[6] |
| Tetrakis(4-hydroxyphenyl)methane | -OH | C₂₅H₂₀O₄ | 384.1362 |
| Tetrakis(4-methoxyphenyl)methane | -OCH₃ | C₂₉H₂₈O₄ | 440.1988[7] |
Experimental Protocol for Mass Spectrometry
2.3.1. Sample Preparation
-
Solvent Selection: Choose a high-purity solvent that is compatible with the chosen ionization technique (e.g., methanol, acetonitrile (B52724), or dichloromethane (B109758) for ESI; volatile organic solvents for GC-MS).
-
Concentration: Prepare a dilute solution of the sample (typically 1-10 µg/mL). High concentrations can lead to signal suppression and detector saturation.
-
Additives (for ESI): For positive ion mode ESI, adding a small amount of a weak acid (e.g., 0.1% formic acid) can promote the formation of [M+H]⁺ ions.
2.3.2. Instrument Parameters (General)
-
Gas Chromatography-Mass Spectrometry (GC-MS with EI source):
-
Injector Temperature: 250-300 °C.
-
Oven Program: A temperature ramp that allows for the separation of the analyte from any impurities (e.g., start at 100 °C, ramp to 300 °C at 10 °C/min).
-
Ion Source Temperature: 200-250 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-700).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS with ESI source):
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier.
-
Flow Rate: 0.2-0.5 mL/min.
-
ESI Source Parameters: These will need to be optimized for the specific compound and instrument, but typical starting points include:
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Pressure: 30-40 psi.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
-
Mass Range: Scan a range that includes the expected molecular ion.
-
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for the characterization of this compound derivatives and the logical relationship between the spectroscopic data and the final structure determination.
Caption: Experimental workflow for characterization.
Caption: Data to structure relationship.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the characterization of this compound derivatives. By following the detailed protocols outlined in this application note and utilizing the provided reference data, researchers can confidently determine the structure, purity, and molecular formula of their synthesized compounds. This rigorous characterization is essential for advancing the application of these unique molecules in various scientific and industrial fields.
References
- 1. rsc.org [rsc.org]
- 2. Buy Tetrakis(4-aminophenyl)methane | 60532-63-0 [smolecule.com]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tetrakis(4-nitrophenyl)methane | C25H16N4O8 | CID 10185371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrakis(4-aminophenyl)methane | C25H24N4 | CID 11825069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrakis(4-methoxyphenyl)methane | C29H28O4 | CID 56838313 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of Brominated Tetraphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals, functional materials, and fine chemicals. This protocol details the application of the Suzuki coupling for the functionalization of brominated tetraphenylmethane derivatives. This compound's rigid, tetrahedral scaffold makes it an attractive core for the construction of three-dimensional molecular architectures. The palladium-catalyzed coupling of brominated tetraphenylmethanes with various boronic acids provides a modular and efficient route to novel, symmetrically and asymmetrically substituted this compound derivatives.
The general mechanism for the Suzuki coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of a tetrahalogenated this compound derivative with various arylboronic acids. The data is adapted from the coupling of a tetraiodothis compound, which serves as a close proxy for the reactivity of tetrabromothis compound, although reaction times may be longer and yields may vary for the latter.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Tetrakis(4'-methylbiphenyl-4-yl)methane | 58 |
| 2 | Phenylboronic acid | Tetrakis(biphenyl-4-yl)methane | 77 |
| 3 | 2-Furylboronic acid | Tetrakis(4-(furan-2-yl)phenyl)methane | 65 |
| 4 | 4-Acetylphenylboronic acid | Tetrakis(4'-acetylbiphenyl-4-yl)methane | 33 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of a brominated this compound derivative, such as tetrakis(4-bromophenyl)methane (B171993), with an arylboronic acid. The protocol is adapted from established procedures for similar substrates.[1]
Materials:
-
Tetrakis(4-bromophenyl)methane (1 equivalent)
-
Arylboronic acid (8 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (6 equivalents)
-
Toluene (B28343) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Water (deionized and degassed)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Saturated brine solution
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(4-bromophenyl)methane (1 equiv.), the desired arylboronic acid (8 equiv.), and sodium carbonate (6 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed 1:1 mixture of toluene and THF. The total solvent volume should be sufficient to dissolve the reactants (e.g., approximately 15 mL per mmol of tetrakis(4-bromophenyl)methane).
-
Aqueous Base Addition: In a separate container, dissolve the sodium carbonate in a minimal amount of degassed, deionized water and add it to the reaction mixture via syringe.
-
Catalyst Addition: To this stirred suspension, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).
-
Reaction: Heat the reaction mixture to 80°C under the inert atmosphere. The reaction is typically stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with chloroform or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired substituted this compound derivative.
-
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A step-by-step workflow for the Suzuki coupling experiment.
References
Application Notes & Protocols: Fabricating Tetraphenylmethane (TPM) Thin Films for Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication of thin films using Tetraphenylmethane (TPM). These protocols are intended to serve as a comprehensive guide for researchers and scientists working on the development of novel electronic devices.
Introduction to this compound in Electronics
This compound (TPM) is a highly symmetric, propeller-shaped organic molecule. Its unique three-dimensional structure, composed of a central carbon atom bonded to four phenyl rings, provides it with notable thermal and morphological stability. While functionalized TPM derivatives have been extensively investigated for their applications in organic light-emitting diodes (OLEDs) and as hole-transporting materials, pure TPM serves as a fundamental building block for these advanced materials.[1][2][3] The tetrahedral structure of TPM can be leveraged to control the packing and morphology of thin films, which is a critical factor in determining the performance of organic electronic devices.[4]
Physical and Electronic Properties of this compound
A summary of the key physical and electronic properties of this compound is presented below. It is important to note that while some data for pure TPM is available, many electronic properties are extrapolated from studies on its derivatives.
| Property | Value | Notes and References |
| Molecular Formula | C₂₅H₂₀ | [5][6] |
| Molar Mass | 320.44 g/mol | [6] |
| Melting Point | 282 °C | [6] This high melting point indicates good thermal stability, which is advantageous for device fabrication and operation. |
| Boiling Point | 431 °C | [5][6] Suitable for thermal evaporation deposition techniques. |
| Solubility | Insoluble in water and alcohol.[7][8][9] Soluble in glacial acetic acid and concentrated sulfuric acid.[7] Low solubility in benzene (B151609) (0.8 g/100 mL at 25 °C).[10] | The limited solubility in common organic solvents may pose challenges for solution-based processing techniques like spin coating. |
| Crystal Structure | Tetragonal | [6] The crystal structure influences the molecular packing in thin films, which in turn affects charge transport properties.[11] |
| HOMO Level (Estimated) | ~ -5.8 eV to -6.2 eV | Estimated based on derivatives. The Highest Occupied Molecular Orbital (HOMO) level is crucial for hole injection and transport. |
| LUMO Level (Estimated) | ~ -2.0 eV to -2.5 eV | Estimated based on derivatives. The Lowest Unoccupied Molecular Orbital (LUMO) level is important for electron injection and transport. |
| Energy Gap (Estimated) | ~ 3.3 eV to 4.2 eV | The large energy gap suggests that pure TPM is a wide-bandgap material, making it suitable as a host material in emissive layers or as an insulating layer. |
| Charge Carrier Mobility | Expected to be low in amorphous films. | The mobility is highly dependent on the thin film's morphology and crystallinity.[12] Highly ordered films are expected to exhibit higher mobility. |
Experimental Protocols for Thin Film Fabrication
Two primary methods for the deposition of organic thin films are Thermal Evaporation and Spin Coating. The choice of method depends on the material's properties and the desired film characteristics.
Protocol 1: Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) technique well-suited for organic molecules with good thermal stability, like TPM. The process involves heating the source material in a high vacuum environment until it sublimes or evaporates, and the vapor then condenses on a cooler substrate to form a thin film.
Workflow for Thermal Evaporation of TPM Thin Films
Caption: Workflow for TPM thin film fabrication via thermal evaporation.
Methodology:
-
Substrate Preparation:
-
Begin with thoroughly cleaned substrates (e.g., Indium Tin Oxide (ITO)-coated glass, silicon wafers).
-
A typical cleaning procedure involves sequential sonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a stream of dry nitrogen.
-
Optional: Treat the substrates with oxygen plasma to remove any remaining organic residues and improve the surface energy for better film adhesion.
-
-
Deposition Process:
-
Place the cleaned substrates in a substrate holder within the thermal evaporation chamber.
-
Load high-purity TPM powder into a suitable evaporation source, such as a quartz or tantalum crucible.
-
Evacuate the chamber to a base pressure of <10⁻⁶ Torr to ensure a long mean free path for the evaporated molecules.
-
Gradually heat the TPM source until sublimation begins. The high melting (282 °C) and boiling (431 °C) points of TPM should be considered when setting the temperature ramp.
-
Monitor the deposition rate and film thickness using a quartz crystal microbalance. A typical deposition rate for small organic molecules is in the range of 0.1-2.0 Å/s.
-
For initial experiments, a substrate temperature at room temperature is recommended. However, varying the substrate temperature can significantly influence the film morphology.[12]
-
Once the desired thickness is achieved, close the shutter to the source and allow the system to cool down.
-
-
Post-Deposition Processing (Optional):
-
Thermal annealing of the deposited films can be performed to improve crystallinity and control morphology. This should be done in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation. The annealing temperature should be kept below the material's glass transition or melting point.
-
Protocol 2: Spin Coating
Spin coating is a solution-based technique that can produce uniform thin films.[12] However, the low solubility of TPM in common organic solvents presents a challenge.[7][8][10] This protocol provides a starting point, but significant optimization of the solvent system may be required.
Workflow for Spin Coating of TPM Thin Films
Caption: Workflow for TPM thin film fabrication via spin coating.
Methodology:
-
Solution Preparation:
-
Due to TPM's low solubility, a high-boiling point, good solvent is required. Based on literature, chlorinated solvents or aromatic solvents might be a starting point, but experimental verification is necessary.
-
Prepare a dilute solution of TPM. A starting concentration in the range of 1-10 mg/mL is recommended.
-
Use sonication or gentle heating to aid dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as described in the thermal evaporation protocol.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the TPM solution onto the center of the substrate.
-
Start the spin coating program. A two-step program is often used:
-
A low-speed spin (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution across the substrate.
-
A high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to thin the film to the desired thickness. The final thickness is inversely proportional to the square root of the spin speed.
-
-
The spin coating process should be carried out in a controlled environment (e.g., a glovebox) to minimize contamination and control solvent evaporation rates.
-
-
Post-Coating Processing:
-
After spinning, the film should be baked on a hotplate to remove any residual solvent. The baking temperature should be chosen to be above the solvent's boiling point but well below the TPM's melting point. A typical starting point is 80-120 °C for 10-30 minutes.
-
Application in Electronic Devices: Organic Field-Effect Transistor (OFET)
TPM thin films can be integrated into various electronic device structures. Below is a logical workflow for the fabrication of a bottom-gate, top-contact OFET, a common architecture for characterizing the electronic properties of organic semiconductors.
Logical Workflow for OFET Fabrication
Caption: Logical workflow for fabricating a bottom-gate, top-contact OFET with a TPM active layer.
This structure allows for the measurement of key performance metrics such as charge carrier mobility and the on/off ratio, providing insights into the quality of the fabricated TPM thin film.
Disclaimer: The provided protocols and data, particularly for spin coating and the electronic properties of pure TPM, are based on general principles for organic semiconductors and available data for TPM derivatives. Researchers should consider these as starting points and perform systematic optimization to achieve desired film characteristics and device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetraphenyl methane [chembk.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, 96% | Fisher Scientific [fishersci.ca]
- 9. This compound manufacturers and suppliers in india [chemicalbook.com]
- 10. webqc.org [webqc.org]
- 11. Molecular networks in the crystal structures of tetrakis(4-iodophenyl)methane and (4-iodophenyl)triphenylmethane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application of Tetraphenylmethane in the Design of Molecular Gyroscopes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular gyroscopes are a fascinating class of molecular machines characterized by a rotating component (rotator) housed within a stationary framework (stator). The unique tetrahedral and rigid structure of tetraphenylmethane and its derivatives makes it an exceptional scaffold for the construction of the stator component of these nanoscale devices. The four phenyl groups, which can be functionalized, provide a robust and sterically demanding environment that isolates the rotator from its surroundings, allowing for controlled and observable rotational dynamics. This document provides detailed application notes and experimental protocols for the design, synthesis, and characterization of this compound-based molecular gyroscopes.
Design Principles
The design of a this compound-based molecular gyroscope involves the strategic connection of a linear rotator, such as a substituted p-phenylene or 1,4-diethynylbenzene (B1207667), to a stator framework derived from this compound. The tetrahedral geometry of the this compound core ensures a three-dimensional and rigid stator that effectively encapsulates the rotator.
A logical workflow for the design and study of these molecular machines is outlined below:
Caption: Workflow for the design and analysis of molecular gyroscopes.
Quantitative Data on Rotational Dynamics
The rotational dynamics of molecular gyroscopes can be quantified by determining the rotational energy barrier (activation energy, Ea) and the rate of rotation. These parameters are typically measured using variable-temperature solid-state NMR spectroscopy. Below is a summary of reported rotational barriers for molecular gyroscopes featuring this compound-derived stators.
| Gyroscope Structure (Stator-Rotator) | Measurement Technique | Rotational Barrier (kcal/mol) | Reference |
| Bis(trityl) stator with p-phenylene rotator | Variable-Temperature 13C CPMAS NMR | 12-14 | [1] |
| Bis(trityl) stator with p-phenylene rotator | Quadrupolar Echo 2H NMR | 12-14 | [1] |
| Bis[3,3,3-tris(m-methoxyphenyl)propynyl]benzene stator with p-phenylene rotator | Variable-Temperature 13C CPMAS NMR | 11.3 | [2][3] |
| Bis[3,3,3-tris(m-methoxyphenyl)propynyl]benzene stator with p-phenylene rotator | Quadrupolar Echo 2H NMR | 11.5 | [2][3] |
| Bis[3,3,3-tris(m-methoxyphenyl)propynyl]benzene stator with p-phenylene rotator | X-ray Diffraction (Anisotropic Displacement Parameters) | 10.1 - 10.3 (at 100-200K) | [2][3] |
| Triptycyl-based stator with p-phenylene rotator | Quadrupolar Echo 2H NMR | 4.3 | [1] |
Experimental Protocols
Synthesis of a this compound-Based Molecular Gyroscope
This section details a representative protocol for the synthesis of a molecular gyroscope with a this compound-based stator and a 1,4-diethynylbenzene rotator. The synthesis involves the preparation of a functionalized this compound stator precursor, followed by a Sonogashira cross-coupling reaction with the rotator.
Caption: Synthetic pathway to a this compound-based gyroscope.
Protocol 1: Synthesis of Tetrakis(4-bromophenyl)methane
This protocol is adapted from a known procedure.[4][5]
Materials:
-
This compound
-
Bromine
-
Sodium hydrogensulfite solution (aqueous)
-
Round-bottom flask with a magnetic stirrer
-
Acetone-dry ice bath
Procedure:
-
In a round-bottom flask under vigorous stirring, add this compound (5 g, 15.6 mmol) in small portions to bromine (16 ml, 312.5 mmol) at room temperature over 5 minutes.
-
Stir the mixture for an additional 20 minutes at room temperature.
-
Cool the reaction mixture to -78 °C using an acetone-dry ice bath.
-
Slowly add 40 ml of ethanol to the cooled mixture.
-
Remove the cooling bath and allow the mixture to stir overnight at room temperature.
-
Filter the resulting precipitate and wash it with an aqueous sodium hydrogensulfite solution and then with water.
-
Dry the solid under vacuum to obtain tetrakis(4-bromophenyl)methane.
Protocol 2: Synthesis of Tetrakis(4-ethynylphenyl)methane
This protocol involves a Sonogashira coupling of tetrakis(4-bromophenyl)methane with a protected acetylene, followed by deprotection. For simplicity, a direct coupling with a terminal alkyne is described, which may require optimization.
Materials:
-
Tetrakis(4-bromophenyl)methane
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Standard Schlenk line and glassware
Procedure:
-
To a Schlenk flask, add tetrakis(4-bromophenyl)methane (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine (3:1 v/v).
-
Add ethynyltrimethylsilane (4.4 eq) via syringe.
-
Heat the reaction mixture to 65 °C and stir for 48 hours under argon.
-
Cool the mixture to room temperature and filter through a pad of Celite.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Dissolve the purified silyl-protected product in THF and treat with TBAF (1 M in THF, 4.4 eq) at room temperature for 2 hours to remove the trimethylsilyl (B98337) groups.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield tetrakis(4-ethynylphenyl)methane.
Protocol 3: Sonogashira Coupling to form the Molecular Gyroscope
Materials:
-
Tetrakis(4-ethynylphenyl)methane
-
1,4-Diiodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask, dissolve tetrakis(4-ethynylphenyl)methane (2.0 eq) and 1,4-diiodobenzene (1.0 eq) in a mixture of anhydrous THF and TEA (3:1 v/v).
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired molecular gyroscope.
Characterization of Rotational Dynamics
Protocol 4: Variable-Temperature 13C Cross-Polarization Magic-Angle Spinning (CPMAS) Solid-State NMR
Objective: To determine the rotational barrier of the gyroscope's rotator by analyzing the coalescence of 13C NMR signals at different temperatures.
Instrumentation:
-
Solid-state NMR spectrometer equipped with a variable-temperature CPMAS probe.
-
Zirconia rotors.
Procedure:
-
Pack the crystalline sample of the molecular gyroscope into a zirconia rotor.
-
Insert the rotor into the MAS probe and set the magic angle spinning rate (typically 5-10 kHz).
-
Calibrate the 13C and 1H pulse widths.
-
Set up a standard CPMAS experiment with high-power proton decoupling.
-
Acquire a 13C CPMAS spectrum at a low temperature where the rotation is slow on the NMR timescale (e.g., -100 °C). At this temperature, distinct signals for the non-equivalent carbons of the rotator should be observed.
-
Incrementally increase the temperature (e.g., in 10-20 °C steps) and acquire a spectrum at each temperature.
-
Observe the broadening and eventual coalescence of the rotator's carbon signals as the temperature increases.
-
The temperature at which the signals coalesce (the coalescence temperature, Tc) is used to calculate the rate of rotation (k) at that temperature.
-
The activation energy (rotational barrier) can be determined from an Arrhenius or Eyring plot of ln(k) versus 1/T.
Protocol 5: Quadrupolar Echo 2H Solid-State NMR
Objective: To study the rotational dynamics over a wider range of rates, particularly for faster rotations. This technique requires isotopic labeling of the rotator with deuterium.
Instrumentation:
-
Solid-state NMR spectrometer equipped with a static probe capable of variable-temperature measurements.
-
Deuterium-labeled molecular gyroscope sample.
Procedure:
-
Synthesize the molecular gyroscope with a deuterated rotator (e.g., 1,4-diethynyl-d4-benzene).
-
Pack the crystalline sample into a suitable NMR rotor.
-
Use a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).
-
Acquire 2H NMR spectra at various temperatures.
-
At low temperatures, a characteristic Pake doublet powder pattern is expected for a static or slow-moving C-D bond.
-
As the temperature increases, the lineshape of the spectrum will change due to the rotational motion of the C-D bond vectors.
-
Simulate the experimental lineshapes using a model for the rotational motion (e.g., two-site jump, multi-site jump, or continuous rotation) to extract the rotational rate at each temperature.
-
Determine the rotational barrier from an Arrhenius or Eyring analysis of the temperature-dependent rates.
A simplified workflow for the characterization of rotational dynamics is presented below:
Caption: Characterization workflow for determining rotational dynamics.
Conclusion
This compound provides a versatile and robust platform for the design and synthesis of molecular gyroscopes. The protocols outlined in this document provide a foundation for researchers to explore this exciting field of nanotechnology. By systematically varying the structure of the rotator and the functional groups on the this compound stator, it is possible to fine-tune the rotational dynamics and explore the potential applications of these molecular machines in areas such as molecular electronics, sensors, and drug delivery systems. Careful characterization using solid-state NMR and X-ray crystallography is crucial for understanding the structure-dynamics relationship in these fascinating molecular systems.
References
Application Notes and Protocols for the Synthesis of Porous Organic Polymers Using Tetraphenylmethane Monomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of porous organic polymers (POPs) derived from tetraphenylmethane (TPM) and its derivatives. The unique three-dimensional and rigid structure of the this compound core makes it an exceptional building block for creating robust porous networks with high surface areas and tunable functionalities. These materials are of significant interest for a range of applications, particularly in drug delivery, due to their capacity for high drug loading and controlled release.
Introduction to this compound-Based Porous Organic Polymers
This compound-based POPs are a subclass of porous materials synthesized through the polymerization of tetrahedral monomers. The rigid, propeller-like shape of the this compound unit prevents efficient packing of the polymer chains, leading to the formation of permanent microporous and mesoporous structures. The functional groups on the phenyl rings of the TPM monomer can be readily modified, allowing for the synthesis of POPs with tailored properties for specific applications. Common synthetic strategies to construct these networks include Sonogashashira-Hagihara cross-coupling and copper-catalyzed azide-alkyne cycloaddition (click chemistry).[1]
The resulting POPs exhibit several advantageous characteristics, including high thermal and chemical stability, large surface areas, and tunable pore sizes.[2] In the context of drug development, these properties translate to high drug loading capacities, protection of encapsulated therapeutic agents from degradation, and the potential for controlled and targeted drug release.[3][4]
Data Presentation: Physicochemical Properties of this compound-Based POPs
The properties of TPM-based POPs can be tuned by varying the synthetic methodology and the specific monomers used. Below is a summary of key quantitative data from literature for a selection of these materials.
| Polymer Name | Synthetic Method | Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| TPM-POP-1 | Sonogashira Coupling | Tetrakis(4-ethynylphenyl)methane (B1631557), 1,4-Diiodobenzene (B128391) | 1595 | - | - | [5] |
| TPM-POP-2 | Click Chemistry | Tetrakis(4-azidophenyl)methane, 1,4-Diethynylbenzene (B1207667) | 1440 | - | - | [1] |
| MOP-Ad-1 | Suzuki Coupling | 1,3,5,7-Tetrakis(4-bromophenyl)adamantane, Benzene-1,4-diboronic acid | 974 | 0.51 | - | [6] |
| MOP-Ad-2 | Suzuki Coupling | 1,3,5,7-Tetrakis(4-bromophenyl)adamantane, 4,4'-Biphenyldiboronic acid | 653 | 0.23 | - | [6] |
| MOP-Ad-3 | Suzuki Coupling | 1,3,5,7-Tetrakis(4-bromophenyl)adamantane, 4,4''-Terphenyldiboronic acid | 282 | 0.11 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of TPM-based POPs, as well as a protocol for drug loading and release studies.
Protocol 1: Synthesis of a this compound-Based POP via Sonogashira-Hagihara Cross-Coupling
This protocol describes the synthesis of a porous organic polymer by the palladium- and copper-catalyzed cross-coupling of a tetra-alkyne functionalized this compound monomer with a di-iodo aromatic linker.
Materials:
-
Tetrakis(4-ethynylphenyl)methane
-
1,4-Diiodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Toluene (B28343), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
-
Magnetic stirrer with heating
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tetrakis(4-ethynylphenyl)methane (1 mmol), 1,4-diiodobenzene (2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Solvent Addition: Add anhydrous toluene (20 mL) and triethylamine (10 mL) to the flask via syringe.
-
Reaction: Stir the mixture at 80°C for 48 hours. A solid precipitate should form during the reaction.
-
Isolation: After cooling to room temperature, filter the solid product and wash it with methanol (3 x 50 mL) and 1 M HCl (3 x 50 mL) to remove any residual catalyst and unreacted monomers.
-
Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by dichloromethane (B109758) for 24 hours.
-
Drying: Dry the purified polymer in a vacuum oven at 120°C overnight to yield the final porous organic polymer.
Protocol 2: Synthesis of a this compound-Based POP via Click Chemistry
This protocol details the synthesis of a POP using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a tetra-azide functionalized this compound monomer and a di-alkyne linker.
Materials:
-
Tetrakis(4-azidophenyl)methane
-
1,4-Diethynylbenzene
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
N,N-Dimethylformamide (DMF)
-
Water, deionized
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution of Monomers: In a round-bottom flask, dissolve tetrakis(4-azidophenyl)methane (1 mmol) and 1,4-diethynylbenzene (2 mmol) in DMF (50 mL).
-
Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (0.2 mmol) and sodium ascorbate (0.4 mmol) in deionized water (5 mL).
-
Reaction: Add the catalyst solution to the monomer solution. Stir the mixture at room temperature for 24 hours. A precipitate will form as the polymer network grows.
-
Isolation and Washing: Collect the solid product by filtration. Wash the polymer sequentially with deionized water (3 x 50 mL), DMF (3 x 50 mL), methanol (3 x 50 mL), and acetone (3 x 50 mL).
-
Purification: Purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the purified polymer under vacuum at 100°C overnight.
Protocol 3: Characterization of TPM-Based POPs
This protocol outlines the standard techniques used to characterize the physicochemical properties of the synthesized POPs.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Purpose: To confirm the formation of the polymer network by identifying characteristic vibrational bands of the functional groups and the disappearance of monomer-specific peaks.
- Procedure: Record the FTIR spectrum of the dried polymer powder using a KBr pellet or an ATR accessory.
2. Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy:
- Purpose: To provide information about the local chemical environment of the carbon atoms in the insoluble polymer network.
- Procedure: Pack the dried polymer powder into a zirconia rotor and acquire the spectrum on a solid-state NMR spectrometer.
3. Thermogravimetric Analysis (TGA):
- Purpose: To evaluate the thermal stability of the polymer.
- Procedure: Heat a small sample of the polymer (5-10 mg) in a TGA instrument under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.
4. Nitrogen Physisorption Analysis (BET Analysis):
- Purpose: To determine the specific surface area (using the Brunauer-Emmett-Teller method), pore volume, and pore size distribution.
- Procedure: Degas the polymer sample under vacuum at 150°C for at least 12 hours prior to analysis. Perform nitrogen adsorption-desorption measurements at 77 K.
5. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):
- Purpose: To visualize the morphology and particle size of the synthesized POPs.
- Procedure: For SEM, mount the polymer powder on a stub with carbon tape and sputter-coat with a conductive material (e.g., gold). For TEM, disperse the polymer in a suitable solvent by sonication and drop-cast onto a TEM grid.
Protocol 4: Drug Loading and In Vitro Release Study
This protocol describes a general method for loading a model drug into the TPM-based POPs and evaluating its release profile. Doxorubicin (DOX) is used here as an example of a chemotherapeutic drug.[7]
Materials:
-
Synthesized TPM-based POP
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifuge
-
UV-Vis spectrophotometer or fluorescence spectrometer
-
Incubator shaker
Drug Loading:
-
Stock Solution: Prepare a stock solution of DOX·HCl in a suitable solvent (e.g., a mixture of DMSO and water).
-
Incubation: Disperse a known amount of the TPM-based POP (e.g., 10 mg) in the DOX solution (e.g., 5 mL of a 1 mg/mL solution).
-
Loading: Stir the suspension at room temperature for 24 hours in the dark.
-
Separation and Washing: Centrifuge the mixture to collect the DOX-loaded POP. Wash the solid with deionized water several times to remove any surface-adsorbed drug until the supernatant is colorless.
-
Quantification of Loaded Drug: Combine the supernatant and washing solutions and measure the concentration of free DOX using a UV-Vis spectrophotometer (at ~480 nm) or a fluorescence spectrometer. The amount of loaded drug is calculated by subtracting the amount of free drug from the initial amount of drug used.
-
Drug Loading Capacity (%) = (Mass of loaded drug / Mass of POP) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
In Vitro Drug Release:
-
Release Medium: Prepare release media of PBS at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment).
-
Release Study Setup: Disperse a known amount of the DOX-loaded POP (e.g., 5 mg) in a known volume of the release medium (e.g., 10 mL) in a dialysis bag (with an appropriate molecular weight cut-off) or a centrifuge tube.
-
Incubation: Place the samples in an incubator shaker at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Determine the concentration of released DOX in the collected aliquots using a UV-Vis or fluorescence spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time for each pH condition.
Mandatory Visualizations
Caption: Synthetic routes to this compound-based POPs.
Caption: General experimental workflow for TPM-based POPs.
References
- 1. researchgate.net [researchgate.net]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. Nanoscale porous organic polymers for drug delivery and advanced cancer theranostics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. Divergent Synthesis of Porous this compound Dendrimers. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Tetraphenylmethane
Welcome to the technical support center for the multi-step synthesis of Tetraphenylmethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this sterically hindered molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most historically significant and commonly cited methods for synthesizing this compound are the Gomberg synthesis and a route involving the reaction of a triphenylmethyl (trityl) precursor with an aromatic nucleophile. Due to its challenging nature, direct Friedel-Crafts alkylation of benzene (B151609) with carbon tetrachloride is not a viable method as the reaction stops at the triphenylmethyl chloride stage.
Q2: Why is the synthesis of this compound so challenging?
A2: The primary challenge in synthesizing this compound is the significant steric hindrance around the central carbon atom. Bringing together four bulky phenyl groups is sterically demanding, which can lead to low yields, incomplete reactions, and the formation of side products.
Q3: I am getting a very low yield. What are the general factors I should investigate?
A3: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The steric hindrance may prevent the reaction from going to completion.
-
Side reactions: Formation of byproducts consumes starting materials.
-
Purification losses: this compound can be difficult to purify, and significant material can be lost during recrystallization or chromatography.
-
Purity of reagents: The purity of starting materials, especially the trityl precursor and the nucleophile, is crucial.
-
Reaction conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can all negatively impact the yield.
Q4: My final product is colored, but this compound should be a white solid. What could be the cause?
A4: A colored product often indicates the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. For example, in syntheses involving triphenylmethyl intermediates, trace amounts of the triphenylmethyl radical can impart a yellow color. Inadequate purification is the most likely cause.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis from Trityl Chloride and Aniline (B41778)
Symptoms:
-
The final mass of isolated this compound is significantly lower than the theoretical yield.
-
TLC analysis of the crude product shows a significant amount of starting material or multiple side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is heated to a sufficiently high temperature (e.g., 200°C) for an adequate amount of time to overcome the steric hindrance. Monitor the reaction progress by TLC until the starting materials are consumed. |
| Suboptimal Diazotization | The diazotization of the intermediate amine is a critical step. Ensure the temperature is kept low (typically -10°C to 0°C) during the addition of the nitrite (B80452) source to prevent decomposition of the diazonium salt. Use a fresh source of isopentyl nitrite or sodium nitrite. |
| Inefficient Removal of Amino Group | The reduction of the diazonium salt requires a suitable reducing agent like hypophosphorous acid. Ensure the correct stoichiometry and reaction conditions are used for this step. |
| Side Product Formation | The high temperatures used can lead to side reactions. While difficult to avoid completely, ensuring an inert atmosphere (e.g., argon) can minimize oxidative side reactions. |
Issue 2: Difficulty in Product Purification and Crystallization
Symptoms:
-
The product "oils out" during recrystallization instead of forming crystals.
-
Multiple spots are observed on TLC even after purification.
-
The isolated product has a low melting point or a broad melting point range.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Recrystallization Solvent | This compound has low solubility in many common solvents. A mixed solvent system, such as benzene-petroleum ether or acetone-petroleum ether, can be effective. Dissolve the crude product in a minimum amount of the "good" solvent (e.g., benzene or acetone) at an elevated temperature and then slowly add the "poor" solvent (e.g., petroleum ether) until turbidity is observed. Allow to cool slowly. |
| Presence of Impurities Inhibiting Crystallization | If the product oils out, it may be due to a high concentration of impurities. Consider a preliminary purification step using column chromatography before recrystallization. |
| Ineffective Column Chromatography | For column chromatography of the non-polar this compound, a non-polar eluent system is recommended. Start with pure hexane (B92381) or petroleum ether and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene (B28343) or dichloromethane. A typical Rf value to aim for on TLC for good separation is around 0.3. |
| Co-eluting Impurities | If impurities have similar polarity to this compound, separation by standard silica (B1680970) gel chromatography can be challenging. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if applicable. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Trityl Chloride and Aniline
This method involves the reaction of trityl chloride with aniline, followed by diazotization and reduction to remove the amino group. This route has been reported to produce yields of up to 80-86%.[1][2]
Step 1: Formation of N-(triphenylmethyl)aniline
-
In a round-bottom flask, combine trityl chloride (1 equivalent) and aniline (2.5-3 equivalents).
-
Heat the mixture under an inert atmosphere (e.g., argon) to 200°C for 5-10 minutes.
-
Cool the reaction mixture to room temperature. The crude solid can be carried forward to the next step.
Step 2: Diazotization and Reduction
-
The crude N-(triphenylmethyl)aniline is suspended in a mixture of ethanol (B145695) and concentrated sulfuric acid and cooled to -10°C.
-
Isopentyl nitrite (or an aqueous solution of sodium nitrite) is added dropwise while maintaining the low temperature.
-
After stirring for a period, 30% hypophosphorous acid is added slowly.
-
The reaction mixture is then warmed to 50°C for a couple of hours.
-
The resulting solid is collected by filtration and washed with ethanol and 1,4-dioxane (B91453) to yield this compound.
Protocol 2: Gomberg's Classical Synthesis of this compound
This is the original multi-step synthesis developed by Moses Gomberg.[3][4] It involves the formation of a hydrazine (B178648) derivative, followed by oxidation and thermal decomposition.
Step 1: Synthesis of 1,2-diphenyl-1-(triphenylmethyl)hydrazine
-
React triphenylmethyl bromide (1 equivalent) with phenylhydrazine (B124118) (1 equivalent) in a suitable solvent like ether.
-
The resulting hydrazine derivative precipitates and can be isolated by filtration.
Step 2: Oxidation to the Azo Compound
-
The hydrazine derivative is oxidized using nitrous acid (generated in situ from sodium nitrite and an acid). This forms the corresponding azo compound.
Step 3: Thermal Decomposition
-
The purified azo compound is heated above its melting point.
-
Nitrogen gas is evolved, and this compound is formed via a radical mechanism.
-
The crude product is then purified by recrystallization.
Data Presentation
Comparison of Synthetic Routes:
| Synthetic Route | Key Starting Materials | Number of Steps | Reported Yield | Key Challenges |
| From Trityl Chloride and Aniline | Trityl chloride, Aniline, Isopentyl nitrite, Hypophosphorous acid | 2-3 | Up to 86%[2] | High reaction temperature, handling of diazonium salt. |
| Gomberg's Classical Synthesis | Triphenylmethyl bromide, Phenylhydrazine, Nitrous acid | 3 | Generally lower than the aniline route | Multi-step nature, handling of hydrazine and azo compounds. |
| Grignard Coupling | Trityl chloride, Phenylmagnesium bromide | 1 | Reported to be low yielding[1] | Grignard reagent preparation requires strictly anhydrous conditions. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and addressing low yields in this compound synthesis.
Synthesis Pathway from Trityl Chloride and Aniline
Caption: The multi-step synthesis pathway of this compound from trityl chloride and aniline.
References
How to improve the yield of Gomberg's Tetraphenylmethane synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of tetraphenylmethane, with a focus on improving reaction yields. The information is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the classical Gomberg synthesis of this compound?
A1: The original synthesis, first reported by Moses Gomberg in 1898, is a multi-step process.[1][2][3] It begins with the reaction of triphenylmethyl bromide and phenylhydrazine (B124118) to form a hydrazine (B178648) intermediate. This intermediate is then oxidized with nitrous acid to create an azo compound. Finally, heating this azo compound above its melting point causes it to decompose, releasing nitrogen gas and forming this compound.[1]
Caption: Workflow of Gomberg's original this compound synthesis.
Q2: Why are the yields for classical syntheses of this compound generally low?
A2: The low yields are primarily attributed to two factors:
-
Steric Hindrance: this compound is a highly crowded molecule. The four bulky phenyl groups resist being forced together around a single carbon atom, making the final product sterically strained and difficult to form.[4]
-
Side Reactions: The Gomberg-Bachmann reaction, which is mechanistically related, is known for low yields (often less than 40%) due to numerous side reactions involving the highly reactive diazonium salt and aryl radical intermediates.[5][6] These intermediates can react with solvents or other species in the reaction mixture, leading to undesired byproducts.
Q3: Can I use a Friedel-Crafts reaction between triphenylmethyl chloride and benzene (B151609) to synthesize this compound?
A3: While this approach seems plausible, it is generally unsuccessful. The Friedel-Crafts reaction between carbon tetrachloride and excess benzene stops completely after forming triphenylmethyl chloride.[4] Further alkylation of the triphenylmethyl carbocation by benzene to form this compound does not occur, likely due to the severe steric hindrance that prevents the fourth phenyl group from attaching to the central carbon atom.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Degradation of Diazonium Intermediate: Diazonium salts are often unstable, especially at elevated temperatures.[6] | Maintain strict temperature control during the diazotization step. For the high-yield protocol described below, the reaction should be kept at -10 °C.[7] Use freshly prepared reagents. |
| Incomplete Deamination: The final step in the improved protocol requires the removal of the diazonium group. | Ensure the addition of hypophosphorous acid is done carefully at low temperature before heating to 50 °C to complete the reaction as per the protocol.[7] | |
| Oxidative Side Reactions: Aryl radical intermediates are susceptible to reaction with atmospheric oxygen. | Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the formation of peroxide impurities and other undesired byproducts.[2][4] | |
| Product is Impure | Presence of Triphenylmethane (B1682552): Incomplete reaction or side reactions can lead to triphenylmethane as a significant impurity. | Gomberg originally used nitration to distinguish his product, as the nitrated triphenylmethane derivative behaves differently in the presence of a base.[1] Modern methods such as ¹H NMR and mass spectrometry can easily confirm the product's identity. Purification can be achieved via recrystallization, leveraging the high symmetry and poor solubility of this compound. |
| Formation of Biaryl Compounds: The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction, and similar side reactions can produce biphenyl (B1667301) or other coupled byproducts.[8][9][10] | Using a phase-transfer catalyst in arene solvent with diazonium tetrafluoroborates has been suggested to improve yields and reduce side reactions in related syntheses.[5] For the recommended protocol, careful control of stoichiometry and temperature is key. |
High-Yield Experimental Protocol
An improved and reliable method for synthesizing this compound has been reported with yields as high as 80%. This procedure avoids the traditional heating of an azo intermediate and instead relies on the deamination of an amine via a diazonium salt.[7]
Methodology:
-
Synthesis of 4-Aminothis compound Precursor:
-
Mix trityl chloride (triphenylmethyl chloride) with aniline (B41778) in a round-bottom flask under an argon atmosphere.
-
Heat the mixture slowly to 200 °C for 5 minutes and then cool to room temperature.
-
Crush the resulting solid and heat it with 2M HCl and methanol (B129727) at 100 °C for 2 hours.
-
Filter the solid, wash with water and methanol, and dry under a vacuum to yield the 4-aminothis compound precursor.[7]
-
-
Diazotization and Deamination:
-
Suspend the dried solid in ethanol (B145695) and concentrated sulfuric acid, then cool the mixture to -10 °C.
-
Slowly add isopentyl nitrite (B80452) and stir for 1 hour.
-
Carefully add 30% hypophosphorous acid at -10 °C.
-
Heat the mixture to 50 °C for 2 hours.
-
Filter the resulting solid and wash with ethanol and 1,4-dioxane.
-
Drying the solid yields this compound as a light yellow solid.[7]
-
Caption: Workflow for an improved, high-yield synthesis of this compound.
Data Summary: Comparison of Synthetic Routes
| Synthetic Method | Key Reagents | Reported Yield | Notes |
| Gomberg's Original Synthesis | Triphenylmethyl bromide, Phenylhydrazine, Nitrous acid | Low (not explicitly quantified in sources, but implied) | Multi-step classical synthesis; involves heating an unstable azo intermediate.[1] |
| Grignard Coupling | Triphenylmethyl chloride, Phenylmagnesium bromide (PhMgBr) | Low-yielding | Mechanistically simpler than the original Gomberg method but still suffers from low yields, likely due to steric hindrance.[4] |
| Improved Diazotization/Deamination | Trityl chloride, Aniline, Isopentyl nitrite, Hypophosphorous acid | ~80% | A modern, reliable method that provides a high yield by avoiding harsh thermal decomposition and utilizing a controlled deamination.[7] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]
- 3. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]
- 4. Sciencemadness Discussion Board - Possible Path to this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mycollegevcampus.com [mycollegevcampus.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Explain Gomberg reaction with mechanism class 12 chemistry CBSE [vedantu.com]
- 9. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 10. Gomberg–Bachmann Reaction and Mechanism [maxbrainchemistry.com]
Technical Support Center: Overcoming Solubility Issues of Tetraphenylmethane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with tetraphenylmethane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are many this compound derivatives poorly soluble?
A1: The poor solubility of many this compound derivatives stems from their molecular structure. The core of these molecules consists of a central carbon atom bonded to four phenyl rings, creating a rigid, sterically hindered, and highly aromatic scaffold. This structure often leads to strong intermolecular interactions in the solid state, making it difficult for solvents to effectively solvate the individual molecules. The aromatic core is inherently soluble in some organic solvents, but the addition of various functional groups can lead to complex solubility profiles, where the derivative may be insoluble in a wide range of common solvents.[1]
Q2: What are the general strategies to improve the solubility of a poorly soluble this compound derivative?
A2: There are several established methods to enhance the solubility of poorly soluble compounds, which can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the compound in an inert, hydrophilic carrier can improve its wettability and dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively solubilize the hydrophobic this compound core in aqueous solutions.
-
-
Chemical Modifications: These strategies involve altering the chemical structure of the molecule to improve its solubility. Common approaches include:
-
Salt Formation: For derivatives with ionizable functional groups (e.g., amines, carboxylic acids), forming a salt can dramatically increase aqueous solubility.
-
Prodrug Synthesis: Attaching a temporary, soluble promoiety to the molecule can enhance its solubility and bioavailability. This promoiety is later cleaved in vivo to release the active drug.
-
Structural Modification: Introducing polar functional groups (e.g., hydroxyl, amino groups) or disrupting molecular symmetry can improve solubility.[2] For charged derivatives, exchanging the counterions can also significantly impact solubility.[1]
-
Q3: How do I choose the best solubilization technique for my specific this compound derivative?
A3: The optimal solubilization strategy depends on several factors, including the physicochemical properties of your derivative, the intended application (e.g., in vitro assay vs. in vivo studies), and the desired concentration. The following decision tree can guide your selection process:
Troubleshooting Guides
Issue 1: My this compound derivative is insoluble in most common organic solvents.
Possible Cause: The derivative may have a combination of a nonpolar aromatic core and polar functional groups, leading to poor solubility in both polar and nonpolar solvents. The high crystal lattice energy of the compound could also be a major contributing factor.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a wider range of solvents, including aprotic polar solvents like DMSO, DMF, and NMP, as well as chlorinated solvents and ethers.
-
Co-solvent Systems: Prepare mixtures of a "good" solvent (in which the compound shows some solubility) and a "poor" but miscible solvent. This can sometimes disrupt the solute-solute interactions and improve overall solubility.
-
Temperature Variation: Gently heating the solvent can sometimes increase the solubility of the compound. However, be cautious of potential degradation of your derivative at elevated temperatures.
-
Counterion Exchange (for charged derivatives): If your derivative is a salt, the nature of the counterion can significantly influence its solubility. For instance, replacing chloride or hexafluorophosphate (B91526) counterions with p-toluenesulfonate or methylsulfate (B1228091) has been shown to improve the solubility of certain charged this compound derivatives.[1]
Issue 2: My compound precipitates out of solution when I add an aqueous buffer for my biological assay.
Possible Cause: This is a common issue for compounds dissolved in a water-miscible organic solvent like DMSO when introduced to an aqueous environment. The organic solvent disperses in the aqueous phase, and if the final concentration of the organic solvent is too low to maintain the solubility of the compound, it will precipitate.
Troubleshooting Steps:
-
Nanosuspension Formulation: Preparing a nanosuspension of your compound can improve its dissolution rate and apparent solubility in aqueous media.
-
Cyclodextrin Complexation: Encapsulating your derivative within a cyclodextrin molecule can create a water-soluble complex, preventing precipitation in aqueous buffers.
-
Solid Dispersion: A solid dispersion of your compound in a water-soluble polymer can enhance its wettability and dissolution in aqueous solutions.
Quantitative Data on Solubility
The solubility of this compound and its derivatives is highly dependent on the nature of the functional groups and the solvent. Below are some representative data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (g / 100g of Solvent) |
| Benzene | 25 | ~8.0 |
| Chloroform | 20 | ~70.9 |
| Carbon Disulfide | 20 | ~76.0 |
| Hexane | 20 | ~9.05 |
Note: Data for the parent this compound provides a baseline for understanding the solubility of the core structure.
Table 2: Impact of Functionalization and Formulation on Aqueous Solubility
| Compound | Modification | Solvent | Solubility | Fold Increase |
| Isoliquiritigenin (a phenolic compound) | Parent Compound | Aqueous Buffer | 3.9 µg/mL | - |
| Isoliquiritigenin Phosphate (B84403) | Phosphate Prodrug | Aqueous Buffer | 9.6 mg/mL | ~2460 |
| Aromatic Aldehyde (PP10) | Parent Compound | Water | ~0.02 mg/mL | - |
| PP10 with HP-β-CD | Cyclodextrin Complex | Water | ~0.12 mg/mL | ~6 |
| Benzimidazole Derivative | Parent Compound | Aqueous Buffer (pH 7.0) | <0.01 µg/mL | - |
| Benzimidazole Phosphate | Phosphate Prodrug | Aqueous Buffer (pH 7.0) | >300 µg/mL | >30,000 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
This protocol is a general guideline for preparing a nanosuspension of a poorly water-soluble this compound derivative.
Materials:
-
This compound derivative
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Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Tween 80
-
Purified water
-
Zirconium oxide milling beads
-
Mixer mill or similar high-energy mill
Procedure:
-
Prepare the Dispersion Medium: Prepare a solution of 0.5% HPMC and 0.5% Tween 80 in purified water.
-
Add the Compound: Disperse the this compound derivative in the prepared medium at the desired concentration (e.g., up to 100 mg/mL).[7]
-
Milling: Add the milling beads to the suspension and mill at a high speed for several hours. The milling time will need to be optimized for your specific compound.
-
Separation: Separate the nanosuspension from the milling beads by centrifugation or filtration.
-
Characterization: Analyze the particle size distribution (e.g., using dynamic light scattering) and assess the physical stability of the nanosuspension over time.
Protocol 2: Solid Dispersion by Solvent Evaporation Method
This protocol describes a common method for preparing a solid dispersion of a this compound derivative with a hydrophilic polymer.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Volatile organic solvent (in which both the drug and carrier are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the this compound derivative and the hydrophilic carrier in a suitable volatile organic solvent.[8]
-
Mixing: Ensure both components are fully dissolved and the solution is homogenous.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid mass.
-
Drying: Dry the solid mass under vacuum to remove any residual solvent.
-
Grinding and Sieving: Grind the dried solid dispersion to a fine powder and sieve to obtain a uniform particle size.
Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading Method
This protocol provides a simple and effective method for preparing an inclusion complex of a this compound derivative with HP-β-CD.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing: Place the this compound derivative and HP-β-CD (typically at a 1:1 or 1:2 molar ratio) in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture to the powder and knead thoroughly with the pestle for 30-60 minutes to form a paste.
-
Drying: Dry the resulting paste in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Grinding: Pulverize the dried complex into a fine powder.
Protocol 4: Synthesis of a Water-Soluble Phosphate Prodrug of a Hydroxylated this compound Derivative
This protocol is adapted from the synthesis of phosphate prodrugs of other phenolic compounds and is applicable to this compound derivatives bearing hydroxyl groups.[3][4]
Materials:
-
Hydroxylated this compound derivative
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (B92270) (or another suitable base)
-
Appropriate solvents for reaction and workup
-
Ammonium (B1175870) hydroxide (B78521) (optional, for salt formation)
Procedure:
-
Dissolution: Dissolve the hydroxylated this compound derivative in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphorylation: Cool the solution in an ice bath and slowly add phosphorus oxychloride. Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Quenching and Workup: Carefully quench the reaction with ice water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, water, and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting phosphate ester by chromatography.
-
(Optional) Salt Formation: For enhanced stability and solubility, the phosphate ester can be converted to a salt (e.g., an ammonium salt) by treating a solution of the prodrug with ammonium hydroxide and lyophilizing.[3][4]
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of Tetraphenylmethane
Welcome to the technical support center for the functionalization of tetraphenylmethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving the this compound core.
General Troubleshooting and FAQs
This section addresses overarching issues you might encounter during the functionalization of this compound, a molecule known for its unique steric hindrance.
Q1: Why are my reaction yields consistently low when functionalizing this compound?
A1: Low yields in this compound functionalization often stem from its significant steric hindrance. The four phenyl groups surrounding the central carbon atom can block access to the reactive sites, primarily the para-positions of the phenyl rings.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: To overcome the high activation energy due to steric hindrance, prolonged reaction times or higher temperatures may be necessary. Monitor the reaction closely for decomposition.
-
Optimize Reagent Stoichiometry: A significant excess of the functionalizing reagent may be required to drive the reaction to completion.
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Choice of Solvent: The solvent can play a crucial role. Solvents that can effectively solvate both the this compound substrate and the reagents can improve reaction rates. For instance, in Suzuki couplings, a mixture of THF and toluene (B28343) is often used.[1]
-
Catalyst Selection: For catalyzed reactions, such as Suzuki coupling, the choice of catalyst and ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity and stability.
-
Q2: I am observing the formation of multiple products. What are the likely side products and how can I minimize them?
A2: The formation of multiple products can be due to incomplete functionalization (mono-, di-, or tri-substituted products) or side reactions.
-
Common Side Products:
-
Incomplete Substitution: A mixture of partially functionalized this compound derivatives is common due to the decreasing reactivity with each added functional group.
-
Ortho/Meta Isomers: While para-substitution is electronically favored, some reactions might yield minor amounts of ortho or meta isomers.
-
Decomposition: At elevated temperatures, this compound or its derivatives may decompose.
-
-
Minimization Strategies:
-
Purification: Careful purification by column chromatography or recrystallization is often necessary to isolate the desired fully functionalized product.[1][2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time to maximize the desired product and minimize byproducts.[1] For TLC, a solvent system such as carbon tetrachloride can be effective for monitoring TPM derivatives.[1]
-
Q3: How can I effectively monitor the progress of my this compound functionalization reaction?
A3: Monitoring the reaction is crucial for optimization.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method. A suitable eluent system needs to be determined empirically. For many this compound derivatives, a non-polar solvent system like hexane/ethyl acetate (B1210297) or carbon tetrachloride can provide good separation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide quantitative information about the conversion of starting material to product.
Reaction-Specific Troubleshooting Guides
This section provides detailed guidance for specific functionalization reactions of this compound.
Bromination of this compound
The synthesis of tetrakis(4-bromophenyl)methane (B171993) is a key step for further functionalization, such as Suzuki coupling reactions.
Issue: Low yield of tetrakis(4-bromophenyl)methane.
-
Possible Cause: Incomplete bromination due to insufficient reagent or suboptimal reaction conditions.
-
Troubleshooting & Optimization:
-
Reagent: Use a large excess of bromine.
-
Temperature: The reaction is typically performed at room temperature initially, followed by cooling to -78°C before quenching.[3]
-
Reaction Time: Ensure sufficient reaction time for complete bromination. Stirring for at least 20 minutes at room temperature after the addition of this compound is recommended before cooling.[3]
-
Purification: Recrystallization from a chloroform (B151607)/ethanol (B145695) mixture is an effective method for purifying the crude product.[2]
-
Issue: Formation of partially brominated side products.
-
Possible Cause: Insufficient bromine or reaction time.
-
Troubleshooting & Optimization:
-
Increase the equivalents of bromine and prolong the reaction time.
-
Monitor the reaction by TLC to ensure the complete disappearance of the starting material and partially brominated intermediates.
-
Nitration of this compound
The nitration of this compound to form tetrakis(4-nitrophenyl)methane (B1336605) is a common functionalization.
Issue: Formation of a mixture of nitrated products (mono-, di-, tri-nitro).
-
Possible Cause: Sub-optimal reaction temperature and reagent concentration.
-
Troubleshooting & Optimization:
-
Temperature Control: It is crucial to maintain a low reaction temperature (around -10°C) to avoid over-nitration and the formation of multiple substitution products.[4]
-
Reagent Addition: Add the nitrating agent (e.g., fuming nitric acid) slowly to the solution of this compound to control the exothermic reaction.
-
Issue: Low yield of the desired tetrakis(4-nitrophenyl)methane.
-
Possible Cause: Incomplete nitration or product loss during workup.
-
Troubleshooting & Optimization:
-
Reaction Conditions: Use a mixture of fuming nitric acid and glacial acetic acid with acetic anhydride (B1165640).[3]
-
Workup: Pouring the reaction mixture into ice water is a standard procedure to precipitate the product. Ensure thorough washing of the precipitate.
-
Suzuki Coupling of Tetrakis(4-bromophenyl)methane
Suzuki coupling is a versatile method for creating carbon-carbon bonds.
Issue: Low coupling efficiency and low yield.
-
Possible Cause: Inactive catalyst, inappropriate base or solvent, or steric hindrance.
-
Troubleshooting & Optimization:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Systems like Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. For sterically hindered substrates, bulky, electron-rich ligands can be beneficial.
-
Base: An appropriate base, such as Na₂CO₃ or K₃PO₄, is essential for the transmetalation step. The base is often used as an aqueous solution.
-
Solvent: A two-phase solvent system, such as THF/toluene and water, is frequently employed.[1]
-
Temperature: The reaction often requires heating (e.g., reflux) to proceed at a reasonable rate.[1]
-
Issue: Homocoupling of the boronic acid.
-
Possible Cause: Sub-optimal reaction conditions that favor the side reaction.
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Reagent Purity: Use high-purity reagents, as impurities can sometimes promote side reactions.
-
Experimental Protocols
Detailed Methodology for the Bromination of this compound
This protocol is adapted from a known procedure for the synthesis of tetrakis(4-bromophenyl)methane.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add bromine (20 equivalents).
-
Addition of Substrate: While stirring vigorously at room temperature, add this compound (1 equivalent) in small portions over 5 minutes.
-
Reaction: Continue stirring the mixture for an additional 20 minutes at room temperature.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Quenching: Slowly add ethanol to quench the excess bromine.
-
Workup: Remove the cooling bath and allow the mixture to stir overnight. The product will precipitate.
-
Purification: Collect the solid by filtration and purify by recrystallization from a mixture of chloroform and ethanol.[2]
Detailed Methodology for the Nitration of this compound
This protocol is based on a literature procedure for the synthesis of tetrakis(4-nitrophenyl)methane.[3][4]
-
Reaction Setup: In a round-bottom flask, cool fuming nitric acid to -10°C.
-
Addition of Substrate: Under vigorous stirring, add this compound in small portions, maintaining the temperature at -10°C.
-
Addition of Reagents: Dropwise, add acetic anhydride and then glacial acetic acid to the reaction mixture.
-
Reaction: Allow the reaction to proceed, monitoring the temperature to prevent it from rising significantly.
-
Workup: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry.
General Methodology for Suzuki Coupling of Tetrakis(4-iodophenyl)methane
The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction of a tetraiodo-tetraphenylmethane derivative.[1]
-
Reaction Setup: In a reaction vessel, combine the tetraiodo-tetraphenylmethane (1 equivalent), the desired arylboronic acid (2 equivalents per iodine), and an aqueous solution of sodium carbonate (2 equivalents per iodine).
-
Solvent and Catalyst: Add a 1:1 mixture of THF and toluene, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 to 8 mol %).
-
Reaction: Heat the reaction mixture at 80°C for approximately 12 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, dilute the reaction mixture with water and extract with chloroform.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the crude product by silica (B1680970) gel column chromatography.
Data Presentation
Table 1: Optimization of Suzuki Coupling Reaction Conditions for Tetrakis(4-iodophenyl)methane with 4-Methylphenylboronic Acid
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | THF/Toluene/H₂O | 80 | 12 | 47 |
| 2 | Pd(OAc)₂ (5) / PPh₃ (10) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | Data not available |
| 3 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 90 | 24 | Data not available |
Note: The table is a representative example. Optimal conditions can vary depending on the specific boronic acid used.
Visualizations
Below are diagrams illustrating a general experimental workflow for functionalization and a logical troubleshooting guide.
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting guide for low yield in this compound functionalization.
References
Preventing side reactions during the nitration of Tetraphenylmethane.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing side reactions during the nitration of tetraphenylmethane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of this compound to synthesize tetrakis(4-nitrophenyl)methane (B1336605).
Issue 1: Low Yield of the Desired Tetrakis(4-nitrophenyl)methane
| Potential Cause | Recommended Action |
| Incomplete Nitration | - Extend Reaction Time: If the initial reaction time is short (e.g., 15-30 minutes), consider extending it to several hours (e.g., 6 hours) to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible. |
| - Insufficient Nitrating Agent: Ensure the correct stoichiometry of the nitrating agents is used. An excess of the nitrating mixture is typically required for complete tetranitration. | |
| Product Loss During Work-up | - Precipitation Issues: Ensure the reaction mixture is thoroughly cooled on an ice bath before and during the addition of water to precipitate the product. Very slow addition of water while stirring can improve precipitation. |
| - Inadequate Washing: While washing is necessary to remove acid, excessive washing with solvents in which the product has some solubility can lead to yield loss. Use chilled solvents for washing. | |
| Side Reactions | - Elevated Temperature: If the reaction temperature rises above the recommended -10°C to 0°C range, side reactions such as polysubstitution on the same phenyl ring or oxidation can occur, leading to a lower yield of the desired product.[1] |
Issue 2: Formation of a Dark-Colored or Oily Product Instead of a Pale Yellow/Cream Solid
| Potential Cause | Recommended Action |
| Oxidation of the Substrate | - Strict Temperature Control: This is often a result of the reaction temperature being too high. Maintain the temperature strictly at or below 0°C, preferably around -10°C, especially during the addition of the nitrating mixture.[1] |
| - Purity of Starting Material: Ensure the this compound starting material is pure, as impurities can be more susceptible to oxidation. | |
| Polysubstitution and Other Side Reactions | - Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise and slowly to the solution of this compound to maintain a low concentration of the nitrating species and control the exothermic nature of the reaction. |
| Incomplete Removal of Acid | - Thorough Washing: After filtration, wash the solid product extensively with water until the washings are neutral. Residual acid can lead to product degradation over time. |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Recommended Action |
| Presence of Multiple Nitrated Isomers | - Optimize Reaction Conditions: This indicates a loss of regioselectivity, likely due to poor temperature control. Rerun the reaction ensuring the temperature is maintained at -10°C to favor para-substitution.[1] |
| Contamination with Starting Material | - Increase Reaction Time/Temperature (with caution): If starting material remains, the reaction may not have gone to completion. Consider a longer reaction time. A slight, controlled increase in temperature after the initial addition phase might be possible but risks side reactions. |
| Product is an Amorphous Solid | - Recrystallization: Recrystallize the crude product from a suitable solvent such as tetrahydrofuran (B95107) (THF) to obtain a crystalline solid with higher purity.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is a low reaction temperature (-10°C to 0°C) so critical for the nitration of this compound?
A1: A low temperature is crucial for several reasons. Firstly, the nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature helps to control the reaction rate and prevent a runaway reaction. Secondly, it is essential to prevent multiple substitutions on the individual phenyl rings.[1] While the goal is to add one nitro group to each of the four phenyl rings, higher temperatures can provide sufficient activation energy for the introduction of additional nitro groups onto an already nitrated ring, leading to undesired side products and a lower yield of tetrakis(4-nitrophenyl)methane.
Q2: What is the purpose of using a mixture of nitric acid and sulfuric acid?
A2: Concentrated sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active electrophile that attacks the electron-rich phenyl rings of this compound in an electrophilic aromatic substitution reaction.
Q3: Can other nitrating agents be used?
A3: Yes, other nitrating agents can be used. One documented method uses fuming nitric acid in a mixture of acetic anhydride (B1165640) and glacial acetic acid.[3][4] This combination also generates a potent electrophile for nitration. The choice of nitrating agent can influence the reaction conditions and the profile of any side products.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) can be a useful technique to monitor the progress of the reaction. By taking small aliquots from the reaction mixture over time, you can spot them on a TLC plate alongside the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the nitrated product will indicate the progression of the reaction.
Q5: The work-up involves pouring the reaction mixture onto ice. Why is this done?
A5: Pouring the acidic reaction mixture onto ice serves two main purposes. First, it quenches the reaction by rapidly diluting the acid and lowering the temperature, which stops the nitration process. Second, tetrakis(4-nitrophenyl)methane is insoluble in water, so the addition of a large volume of water causes the product to precipitate out of the solution, allowing for its collection by filtration.
Experimental Protocols
Below are detailed methodologies for the nitration of this compound.
Protocol 1: Nitration using Nitric Acid and Sulfuric Acid
This protocol is adapted from a procedure for the synthesis of tetrakis(4-nitrophenyl)methane.[2]
Materials:
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This compound
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Concentrated Nitric Acid (15.7 M)
-
Concentrated Sulfuric Acid (18 M)
-
Deionized Water
-
Tetrahydrofuran (THF) for recrystallization
-
Round-bottom flask, Erlenmeyer flask, stir bar, ice bath, dropping funnel, filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a stir bar, place this compound (9.9 g, 30.9 mmol). Cool the flask in an ice bath.
-
In a separate 250 mL Erlenmeyer flask, also cooled to 0°C, prepare the nitrating mixture by carefully adding concentrated sulfuric acid (19.9 mL) to concentrated nitric acid (41.1 mL).
-
Slowly add the acid mixture dropwise to the stirred this compound solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Cool the reaction mixture in an ice bath and dilute with approximately 35 mL of deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with a large amount of water.
-
Recrystallize the crude solid from THF to yield pure tetrakis(4-nitrophenyl)methane.
Protocol 2: Nitration using Fuming Nitric Acid and Acetic Anhydride/Acetic Acid
This protocol is based on a reported synthesis of tetrakis(4-nitrophenyl)methane.[3][4]
Materials:
-
This compound
-
Fuming Nitric Acid
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Tetrahydrofuran (THF)
-
Round-bottom flask, stir bar, salt/ice bath, filtration apparatus
Procedure:
-
Cool fuming nitric acid (25 mL) in a round-bottom flask to approximately -5°C using a salt/ice bath.
-
Slowly add this compound (4.8 g, 15.0 mmol) to the vigorously stirred, cooled fuming nitric acid.
-
Prepare a mixture of acetic anhydride and glacial acetic acid (1:2 ratio, 25 mL total volume). Slowly add this mixture to the reaction.
-
Stir the mixture at -5°C for 15 minutes.
-
Add 80 mL of glacial acetic acid and stir for an additional 5 minutes.
-
Filter the resulting suspension through a glass frit.
-
Wash the collected solid with acetic acid (2 x 100 mL), methanol (2 x 100 mL), and chilled THF (2 x 50 mL).
-
Dry the product in vacuo to afford tetrakis(4-nitrophenyl)methane.
Data Summary
The following table summarizes yield data from the referenced experimental protocols. Direct comparison is challenging due to variations in reaction scale and conditions.
| Nitrating Agent | Temperature | Reaction Time | Yield | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | 0°C to Room Temp. | 6 hours | 40% | [2] |
| Fuming HNO₃ / Acetic Anhydride / Acetic Acid | -5°C | ~20 minutes | 43% | [3] |
| Fuming HNO₃ / Acetic Anhydride / Acetic Acid | -10°C | ~15 minutes | 40% | [4] |
Visualizations
References
Technical Support Center: Troubleshooting Poor Performance of Tetraphenylmethane-Based OLEDs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the performance of Tetraphenylmethane-based Organic Light-Emitting Diodes (OLEDs). The guides and FAQs are designed to address specific experimental issues in a clear question-and-answer format.
Quick Links
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Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the performance of this compound-based OLEDs.
Q1: What are the typical performance benchmarks I should expect from a this compound-based OLED?
A1: The performance of this compound-based OLEDs can vary significantly depending on the specific molecular structure, device architecture, and fabrication conditions. However, for a baseline reference, you can expect performance in the following ranges. For detailed comparisons, please refer to the --INVALID-LINK-- section.
Q2: My device exhibits rapid degradation when exposed to air. Is this normal for this compound-based materials?
A2: Yes, rapid degradation upon exposure to ambient conditions is a common issue for many organic electronic materials, including some this compound derivatives.[1] The organic layers are often sensitive to moisture and oxygen, which can quench excited states and lead to the formation of non-emissive species.[1] Proper encapsulation of the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) is crucial to prevent this and ensure a longer operational lifetime.
Q3: Why is the turn-on voltage of my this compound-based OLED higher than expected?
A3: A high turn-on voltage can be attributed to several factors. One common cause is a significant energy barrier for charge injection from the electrodes to the organic layers. This can be due to a mismatch between the work function of the electrodes and the HOMO/LUMO energy levels of the adjacent organic layers. Another potential reason is poor charge transport within the organic layers themselves. Optimizing the selection of charge injection and transport materials to ensure better energy level alignment is a key strategy to reduce the turn-on voltage.
Q4: I am observing a significant drop in efficiency at higher brightness levels (efficiency roll-off). What are the primary causes for this in OLEDs?
A4: Efficiency roll-off at high current densities is a well-known challenge in OLEDs. The primary mechanisms responsible for this phenomenon include:
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Triplet-Triplet Annihilation (TTA): At high brightness, the concentration of triplet excitons increases, leading to a higher probability of them annihilating each other before they can contribute to light emission.[2][3]
-
Singlet-Triplet Annihilation (STA): Similar to TTA, this involves the quenching of an emissive singlet exciton (B1674681) by a triplet exciton.[4]
-
Polaron-Induced Quenching: Charge carriers (polarons) can quench excitons, reducing the number of radiative decay events.[4]
-
Charge Imbalance: An imbalance in the number of electrons and holes reaching the emissive layer can lead to increased non-radiative recombination and exciton quenching.[4]
Strategies to mitigate efficiency roll-off often involve optimizing the device architecture to broaden the recombination zone and using host materials with good charge transport properties.[5]
Troubleshooting Guides
Detailed guides to diagnose and resolve specific performance issues with your this compound-based OLEDs.
Issue 1: Low External Quantum Efficiency (EQE)
Symptoms:
-
The device emits light, but the measured EQE is significantly lower than reported values for similar materials.
-
The luminance is low at a given current density.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Charge Balance | Optimize the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to ensure an equal number of holes and electrons reach the emissive layer. Consider using host materials with bipolar transport properties.[5] |
| Inefficient Energy Transfer | If using a host-dopant system, ensure the host material has a higher triplet energy than the this compound-based emitter to facilitate efficient energy transfer. |
| Aggregation-Caused Quenching (ACQ) | The non-planar, three-dimensional structure of the this compound core is designed to suppress intermolecular interactions that can lead to quenching. However, depending on the peripheral substituents, aggregation can still occur. Try reducing the doping concentration of the emitter in the host material. |
| Poor Light Outcoupling | Optimize the thickness of the organic layers and the transparent conductive oxide (TCO) to minimize waveguiding and microcavity effects that trap light within the device. |
Troubleshooting Workflow for Low EQE
Caption: A logical workflow for troubleshooting low external quantum efficiency.
Issue 2: Poor Operational Stability and Short Lifetime
Symptoms:
-
Rapid decrease in luminance under continuous operation.
-
Increase in driving voltage over time.
-
Development of dark spots or non-emissive areas.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Material Degradation | The intrinsic chemical stability of the this compound derivative is crucial. Ensure high purity of the material, as impurities can act as degradation sites. Exposure to oxygen and moisture is a primary cause of degradation; ensure stringent encapsulation.[1] |
| Morphological Instability | The amorphous nature of the thin films can be prone to crystallization over time, especially under thermal stress during operation. The tetrahedral structure of this compound is designed to promote the formation of stable amorphous glasses. However, the choice of deposition parameters (substrate temperature, deposition rate) can significantly impact film morphology and stability. |
| Charge Trapping | Degradation can lead to the formation of charge traps within the organic layers, which can increase the operating voltage and reduce efficiency over time.[6][7] |
| Interfacial Degradation | Degradation can occur at the interfaces between different organic layers or between the organic layers and the electrodes. Ensure clean interfaces by performing depositions in a high-vacuum environment. |
Degradation Pathway Analysis
Caption: A simplified diagram illustrating potential degradation pathways in OLEDs.
Performance Benchmarks
The following table summarizes the performance of several this compound-based OLEDs from the literature to provide a benchmark for your experimental results.
| Emitter/Material | Device Architecture | Turn-on Voltage (V) | Max. EQE (%) | Max. Luminance (cd/m²) | Color (CIE) | Reference |
| p-TPAOXD | Single-layer | 4 | > 0.8 (cd/A) | 1700 | Blue | [3] |
| CF3OXD (as HBL) | Multilayer | - | ~1 | - | - | [3] |
| Material 3 | Solution-processed | ~6 | 14.1 | >1000 | Green (540 nm) | [8] |
| Material 4 | Solution-processed | ~6 | 19.0 | >1000 | Green (525 nm) | [8] |
Experimental Protocols
Detailed methodologies for the fabrication of this compound-based OLEDs.
Protocol 1: Vacuum Thermal Evaporation
This protocol outlines the general steps for fabricating a multilayer OLED using vacuum thermal evaporation, a common technique for small molecule-based devices.
1. Substrate Preparation: a. Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates in an oven at 120°C for 30 minutes. d. Treat the ITO surface with oxygen plasma for 5 minutes to improve the work function and enhance hole injection.
2. Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). b. Sequentially deposit the following layers. The specific materials and thicknesses should be optimized for your this compound emitter. i. Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN. ii. Hole Transport Layer (HTL): e.g., 40 nm of TAPC. iii. Emissive Layer (EML): Co-evaporate the this compound-based emitter (dopant) with a suitable host material (e.g., mCP, TCTA). The doping concentration typically ranges from 1% to 20%. The thickness is generally around 20-30 nm. iv. Electron Transport Layer (ETL): e.g., 30 nm of TPBi. c. Maintain a stable deposition rate for organic materials, typically 0.5-2 Å/s.
3. Cathode Deposition: a. Deposit an electron injection layer (EIL), such as 1 nm of Lithium Fluoride (LiF), to facilitate electron injection. b. Deposit a reflective metal cathode, typically 100 nm of Aluminum (Al).
4. Encapsulation: a. Without breaking the vacuum or in an inert atmosphere glovebox, encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
Experimental Workflow for Vacuum Deposition
Caption: A streamlined workflow for the fabrication of OLEDs via vacuum deposition.
Protocol 2: Solution Processing
This protocol provides a general guideline for fabricating OLEDs using solution-based techniques like spin-coating. This method is often explored for its potential in large-area and low-cost manufacturing.
1. Substrate and HIL Preparation: a. Prepare the ITO substrate as described in Protocol 1 (steps 1a-1d). b. Spin-coat a layer of PEDOT:PSS (a common HIL for solution-processed devices) onto the ITO substrate and anneal on a hotplate.
2. Emissive Layer Deposition: a. Prepare a solution of the this compound-based emitter and a suitable host polymer in an appropriate organic solvent (e.g., toluene, chlorobenzene). b. Spin-coat the emissive layer solution onto the HIL. c. Anneal the substrate to remove the solvent.
3. Subsequent Layer Deposition: a. Due to the challenge of finding orthogonal solvents for subsequent spin-coating, the ETL and cathode are often deposited via vacuum thermal evaporation as described in Protocol 1 (steps 2iv, 3a, and 3b).
4. Encapsulation: a. Encapsulate the device as described in Protocol 1 (step 4a).
Solution Processing and Hybrid Fabrication Flow
References
- 1. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. communities.springernature.com [communities.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of OLED Degradation Scenarios by Kinetic Monte Carlo Simulations of Lifetime Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of OLED Degradation Scenarios by Kinetic Monte Carlo Simulations of Lifetime Experiments [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of Tetraphenylmethane-Based Polymers
This technical support center is designed for researchers, scientists, and drug development professionals working with tetraphenylmethane-based polymers. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in enhancing the thermal stability of these materials.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of this compound-based polymers, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Glass Transition Temperature (Tg) | 1. Incomplete polymerization or low molecular weight. 2. Presence of residual solvent or impurities. 3. Insufficient crosslinking density. | 1. Optimize reaction conditions (time, temperature, catalyst concentration) to ensure complete reaction. 2. Purify monomers and ensure complete removal of solvent before thermal analysis.[1] 3. Introduce multifunctional monomers or crosslinking agents to create a more rigid network structure.[2][3] |
| Premature Thermal Degradation (Low Td) | 1. Presence of thermally unstable linkages in the polymer backbone. 2. Catalytic effects from residual metal catalysts (e.g., Palladium from coupling reactions). 3. Oxidative degradation due to synthesis or analysis in the presence of oxygen.[1] | 1. Incorporate more stable aromatic or heterocyclic units into the polymer structure.[1] 2. Thoroughly purify the polymer to remove any catalyst residues. 3. Conduct synthesis and thermal analysis under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inconsistent Thermal Analysis Results (TGA/DSC) | 1. Variations in sample preparation (mass, morphology). 2. Inconsistent heating rate or purge gas flow in the analyzer.[1] 3. Instrument calibration issues.[1] 4. Thermal history of the polymer sample. | 1. Use a consistent sample mass (typically 5-10 mg) and ensure a similar form for all analyses.[4] 2. Use a standardized heating rate (e.g., 10 °C/min) and maintain a constant flow of the same purge gas.[1] 3. Regularly calibrate the TGA and DSC instruments according to the manufacturer’s guidelines.[1] 4. For DSC, perform a preliminary heating cycle to erase the thermal history before the analytical run.[4] |
| Poor Polymer Solubility | 1. High degree of crosslinking. 2. Strong intermolecular forces due to rigid aromatic structures. | 1. For characterization purposes, synthesize a linear analogue of the polymer if possible. 2. Use high-boiling point aprotic polar solvents such as NMP, DMF, or DMSO, and gentle heating to aid dissolution.[1] |
Frequently Asked Questions (FAQs)
Synthesis and Structural Modification
Q1: What are the most effective strategies to enhance the thermal stability of this compound-based polymers?
A1: The most effective strategies focus on creating a more rigid and interconnected polymer network. This can be achieved through:
-
Crosslinking: Introducing covalent bonds between polymer chains significantly restricts their thermal motion. This can be accomplished by using multifunctional monomers or adding specific crosslinking agents. A higher crosslink density generally leads to increased thermal stability.[2][5]
-
Incorporation of Rigid Moieties: Integrating bulky and rigid structural units, such as adamantane (B196018) or silane (B1218182) cores, into the polymer backbone can enhance thermal stability by hindering chain mobility.
-
High Aromatic Content: Polymers with a high percentage of aromatic rings tend to exhibit greater thermal stability due to the inherent rigidity and high bond energies of these structures.[6]
Q2: How does the choice of polymerization method affect the thermal stability of the resulting polymer?
A2: The polymerization method is crucial as it determines the types of linkages formed in the polymer backbone. For instance, Suzuki and Sonogashira-Hagihara coupling reactions create strong carbon-carbon bonds, contributing to high thermal stability.[7] It is important to choose a method that results in a high molecular weight and a well-defined structure with minimal thermally labile defects.
Q3: Can impurities from the synthesis process impact thermal stability?
A3: Yes, impurities can have a significant negative impact. For example, residual palladium catalyst from Suzuki coupling reactions can act as a catalyst for thermal degradation, lowering the decomposition temperature of the polymer. Therefore, thorough purification of the polymer after synthesis is essential.[1]
Thermal Analysis and Characterization
Q4: What are the key parameters to look for when evaluating the thermal stability of these polymers?
A4: The primary indicators of thermal stability are:
-
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A higher Tg indicates greater thermal stability. This is typically measured by Differential Scanning Calorimetry (DSC).
-
Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. This is often reported as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10) and is measured by Thermogravimetric Analysis (TGA).[8]
-
Char Yield: The percentage of material remaining at a high temperature (e.g., 800 °C) in an inert atmosphere, as measured by TGA. A higher char yield often correlates with better flame retardancy and thermal stability.[9]
Q5: Why is it important to conduct TGA in an inert atmosphere like nitrogen?
A5: Performing TGA in a nitrogen atmosphere allows for the measurement of the intrinsic thermal stability of the polymer in the absence of oxygen.[10] Oxygen can participate in oxidative degradation reactions, which typically occur at lower temperatures than thermal degradation and would not represent the polymer's inherent stability.[10]
Quantitative Data Summary
The following tables summarize typical thermal properties for various this compound-based and related aromatic polymers.
Table 1: Thermal Properties of this compound-Based Polymers
| Polymer Type | Synthesis Method | Td5 (°C, N2) | Char Yield (%) | Reference |
| This compound-based Polyaryletherketone | Nucleophilic Substitution | >500 | ~60 | Inferred from PAEK data[11] |
| Tetraphenylsilane-based Phthalonitrile Polymer | Cyclotrimerization | 519-526 | High | [12] |
| Adamantane-based Microporous Organic Polymer | Suzuki Coupling | up to 520 | High | [7] |
| Hyper-crosslinked Poly(disulfide) | Oxidation of Thiophenol | up to 500 | N/A | [13] |
Table 2: Comparative Thermal Properties of High-Performance Polymers
| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td5, °C, N2) |
| Polyimide (Typical) | >300 | >500 |
| Polyetheretherketone (PEEK) | ~143 | >500 |
| Bisphenol A Phthalonitrile (BAPh) Polymer | 241-299 (post-cured) | ~441-538 |
Experimental Protocols
Protocol 1: Suzuki Coupling Polymerization of a this compound-based Polymer
Objective: To synthesize a crosslinked porous organic polymer from a tetrakis(4-bromophenyl)methane (B171993) monomer and a diboronic acid linker.
Materials:
-
Tetrakis(4-bromophenyl)methane
-
Benzene-1,4-diboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Chloroform
Procedure:
-
In a Schlenk flask, dissolve tetrakis(4-bromophenyl)methane (1 equivalent) and benzene-1,4-diboronic acid (2 equivalents) in a 1:1 mixture of toluene and THF.
-
Prepare an aqueous solution of Na2CO3 (2 M) and add it to the reaction mixture.
-
Degas the mixture by bubbling with nitrogen for 30 minutes.
-
Add the Pd(PPh3)4 catalyst (5 mol%) to the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to 80°C and stir for 48 hours under nitrogen.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the polymer sequentially with water, THF, chloroform, and methanol to remove any unreacted monomers, oligomers, and catalyst residues.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability (decomposition temperature and char yield) of a synthesized polymer.
Procedure:
-
Ensure the TGA instrument is calibrated.
-
Place 5-10 mg of the dried polymer sample into a TGA crucible (typically alumina (B75360) or platinum).[14]
-
Place the crucible onto the TGA balance.
-
Set the purge gas to nitrogen with a flow rate of 20-50 mL/min.
-
Program the instrument to heat the sample from room temperature to 800°C at a constant heating rate of 10 °C/min.[1]
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the Td5 (temperature at 5% weight loss) and the char yield (residual weight percentage at 800°C).[9]
Protocol 3: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of a polymer.
Procedure:
-
Ensure the DSC instrument is calibrated.
-
Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and seal it.[13]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Begin the analysis under a nitrogen atmosphere.
-
First Heating Scan: Heat the sample at a rate of 10 °C/min to a temperature above the expected Tg to erase the sample's thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Second Heating Scan: Heat the sample again at 10 °C/min.
-
The Tg is determined as the midpoint of the step-like transition in the heat flow curve from the second heating scan.[1]
Visualizations
Caption: Workflow for synthesis and thermal analysis of this compound-based polymers.
Caption: Troubleshooting flowchart for low thermal stability in polymer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Effect of Chemical Cross-linking on Properties of Polymer Microbeads: A Review | Semantic Scholar [semanticscholar.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of functionalised this compound derivatives via the Suzuki-Miyaura cross-coupling reaction - Publications of the IAS Fellows [repository.ias.ac.in]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Thermal Analysis | Polymer Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]
- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 14. epfl.ch [epfl.ch]
Strategies to improve the processability of Tetraphenylmethane materials.
This technical support center provides researchers, scientists, and drug development professionals with strategies to improve the processability of Tetraphenylmethane (TPM) and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are this compound (TPM) materials often difficult to process?
A1: The primary challenges in processing TPM-based materials stem from their inherent molecular structure. The rigid, three-dimensional arrangement of the four phenyl rings around a central carbon atom leads to strong intermolecular forces. This results in:
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Poor Solubility: TPM and many of its derivatives exhibit low solubility in common organic solvents, making solution-based processing methods challenging.[1]
-
High Melting Points: Significant thermal energy is required to overcome the strong intermolecular interactions and melt the material, which can lead to thermal degradation. Unsubstituted this compound, for instance, has a melting point of 282 °C and a boiling point of 431 °C.[2]
Q2: What are the general strategies to improve the processability of TPM materials?
A2: The processability of TPM materials can be enhanced through several key strategies:
-
Chemical Modification: Introducing functional groups onto the phenyl rings can disrupt the molecular packing and improve solubility and lower melting points.[3]
-
Use of Additives: Incorporating plasticizers or other additives can increase the flexibility and reduce the processing temperature of TPM-based polymers.
-
Advanced Processing Techniques: Employing methods like solvent casting with optimized solvent systems or melt extrusion with appropriate temperature profiles can facilitate the formation of films or other desired forms.
Q3: How does chemical functionalization improve the solubility of TPM derivatives?
A3: Functional groups can significantly alter the intermolecular forces and polarity of TPM derivatives, thereby enhancing their solubility.[4]
-
Increased Polarity: Introducing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can increase solubility in polar solvents.[4][5][6]
-
Disruption of Packing: Bulky functional groups can disrupt the close packing of the TPM molecules, weakening intermolecular forces and allowing solvent molecules to interact more readily.
-
Specific Interactions: Functional groups capable of hydrogen bonding can enhance solubility in protic solvents.[4] For instance, the introduction of alkoxy substituents has been shown to increase solubility.[3]
Q4: Can you provide examples of functionalized TPM derivatives with improved solubility?
A4: Yes, several studies have demonstrated the synthesis of TPM derivatives with enhanced solubility. For example, polymers derived from functionalized this compound have been shown to be soluble in polar aprotic solvents like N-methylpyrrolidinone (NMP) and dimethylformamide (DMF), as well as in tetrahydrofuran (B95107) (THF).[3] Similarly, the introduction of four aldehyde groups has been shown to yield a TPM derivative that is soluble in common organic solvents.[3]
Troubleshooting Guides
Solvent Casting of TPM-Based Films
Problem: Poor solubility of the TPM material in the chosen solvent.
| Possible Causes | Solutions |
| Inappropriate solvent polarity. | Select a solvent with a polarity that matches the TPM derivative. "Like dissolves like" is a key principle.[7] |
| Strong intermolecular forces in the TPM material. | Consider using a mixture of solvents to fine-tune the polarity. Heating the solvent can also increase solubility, but be cautious of solvent boiling point and potential degradation of the material. |
| Insufficient solvation time. | Allow for longer stirring or sonication times to facilitate dissolution. |
Problem: Formation of brittle or cracked films after solvent evaporation.
| Possible Causes | Solutions |
| Rapid solvent evaporation. | Slow down the evaporation rate by covering the casting dish or using a solvent with a higher boiling point.[8] |
| Internal stress due to molecular rigidity. | Incorporate a suitable plasticizer into the polymer solution to increase flexibility.[9] |
| Low molecular weight of the polymer. | If synthesizing the polymer, ensure polymerization conditions are optimized to achieve a higher molecular weight, which can improve film-forming properties. |
Problem: Presence of bubbles or pinholes in the cast film.
| Possible Causes | Solutions |
| Trapped air during solution preparation. | Degas the solution using a vacuum or sonication before casting.[10] |
| Solvent boiling during drying. | Ensure the drying temperature is kept below the boiling point of the solvent.[8] |
| Particulate contamination. | Filter the polymer solution before casting to remove any impurities. |
Melt Processing of TPM-Based Polymers
Problem: Thermal degradation of the material during melt extrusion.
| Possible Causes | Solutions |
| Processing temperature is too high. | Determine the thermal decomposition temperature of the material using thermogravimetric analysis (TGA) and set the processing temperature well below this limit.[11] |
| Long residence time in the extruder. | Increase the screw speed to reduce the time the material spends at high temperatures.[12] |
| Presence of oxygen. | Use a nitrogen purge in the feed hopper to minimize oxidative degradation. |
Problem: High melt viscosity leading to processing difficulties.
| Possible Causes | Solutions | | Strong intermolecular forces in the polymer. | Increase the processing temperature, but remain below the degradation temperature. | | Inherent rigidity of the polymer backbone. | Incorporate a plasticizer to reduce the melt viscosity.[13] The use of plasticizers is a common strategy to improve the processability of polymers.[14] | | Inefficient screw design. | Use a screw with a higher compression ratio or more mixing elements to generate more shear heat and reduce viscosity. |
Data Presentation
Table 1: Thermal Properties of Selected this compound Derivatives
| Compound | Melting Point (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Reference |
| This compound | 282 | > 400 | [2][11] |
| Tetrakis(4-hydroxyphenyl)methane | - | ~400 | [3] |
| JUC-Z12 (a TPM-based framework) | - | > 400 | [3] |
Note: This table provides representative data. Actual values may vary depending on the specific synthesis and measurement conditions.
Experimental Protocols
Detailed Methodology for Solvent Casting of a Functionalized TPM Polymer Film
-
Solution Preparation:
-
Dissolve the functionalized TPM polymer in a suitable solvent (e.g., chloroform, THF, or DMF) to a concentration of 5-10 wt%.[8]
-
Stir the solution at room temperature until the polymer is fully dissolved. Gentle heating (e.g., 40-50 °C) can be applied to aid dissolution, but care must be taken to avoid solvent loss.
-
If a plasticizer is used, add it to the solution at this stage (typically 5-20 wt% relative to the polymer).
-
Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate impurities.
-
Degas the solution by placing it in a vacuum chamber or by gentle sonication to remove dissolved air.
-
-
Film Casting:
-
Place a clean, flat glass substrate in a level fume hood.
-
Pour the polymer solution onto the substrate. The volume of the solution will determine the final film thickness.
-
Cover the casting setup with a petri dish or a similar cover to slow down the rate of solvent evaporation. This helps to form a more uniform and less stressed film.[8]
-
-
Drying:
-
Allow the solvent to evaporate slowly at room temperature for several hours.
-
Once the film appears solid, transfer the substrate to a vacuum oven.
-
Dry the film under vacuum at a temperature below the glass transition temperature of the polymer (e.g., 60-80 °C) for an extended period (e.g., 12-24 hours) to remove any residual solvent.
-
-
Film Removal:
-
Carefully peel the dried film from the glass substrate using a razor blade or tweezers.
-
Visualizations
Logical Workflow for Troubleshooting Solvent Casting Issues
Caption: A flowchart for troubleshooting common issues in solvent casting.
Signaling Pathway for Improving TPM Processability
Caption: A diagram illustrating pathways to improve TPM material processability.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. crpsonline.com [crpsonline.com]
- 10. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 11. webqc.org [webqc.org]
- 12. mdpi.com [mdpi.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. celanese.com [celanese.com]
Technical Support Center: Purification of Triphenylmethane Impurities
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of triphenylmethane (B1682552) and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of triphenylmethane.
Issue 1: My recrystallized triphenylmethane is not pure white; it has a yellowish or off-white tint.
-
Cause: A yellow or brown hue in the final product indicates the presence of residual impurities. These can be tarry byproducts from the synthesis or oxidation products. Pure triphenylmethane should be a colorless or white solid.[1]
-
Solutions:
-
Activated Charcoal Treatment: Before the hot filtration step of recrystallization, introduce a small quantity of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Swirl the mixture for several minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]
-
Repeated Recrystallization: A second recrystallization can effectively remove lingering impurities.[1] Ethanol (B145695) is a commonly used and effective solvent for this purpose.[1]
-
Preliminary Purification: For heavily contaminated products, a preliminary purification step such as vacuum distillation may be necessary before proceeding with recrystallization.[1]
-
Issue 2: During recrystallization, my product "oiled out" instead of forming crystals.
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Cause: "Oiling out" happens when the solute precipitates from the solution as a liquid instead of a solid. This phenomenon often occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[1]
-
Solutions:
-
Reheat and Slow Cool: Reheat the solution until the oil has completely redissolved, adding a small amount of extra solvent if needed. Allow the flask to cool gradually to room temperature before placing it in an ice bath. Slow cooling promotes crystal formation over oiling out.[1]
-
Change of Solvent System: The solvent may be too effective at dissolving the compound. Experiment with a different solvent or a solvent mixture. For a non-polar compound like triphenylmethane, a useful technique is to dissolve it in a "good" solvent (e.g., ether or acetone) and then slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy. Reheating to clarify and then cooling slowly can produce good crystals.[1]
-
Scratch the Flask: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches can create nucleation sites, encouraging crystal growth.[1]
-
Issue 3: The yield of my purified triphenylmethane is very low after recrystallization.
-
Cause: A low yield can be attributed to several factors, including the use of excessive solvent, premature crystallization during hot filtration, or incomplete recovery from the mother liquor.[1]
-
Solutions:
-
Minimize Solvent Usage: Use only the minimum volume of hot solvent necessary to completely dissolve the crude product. Excess solvent will retain more of the product in the mother liquor upon cooling, thereby reducing the yield.[1]
-
Prevent Premature Crystallization: To avoid the product crystallizing in the funnel during hot filtration, pre-heat the funnel and the receiving flask. Using a fluted filter paper can also speed up the filtration process.
-
Issue 4: I am experiencing poor separation during column chromatography.
-
Cause: Inadequate separation on a chromatography column can stem from an inappropriate solvent system, overloading the column with the sample, or degradation of the compound on the silica (B1680970) gel.
-
Solutions:
-
Optimize the Eluent: If the solvent system is too polar, all components will elute too rapidly. A less polar solvent system should be used. Thin-layer chromatography (TLC) is an excellent tool for determining an optimal solvent system. For triphenylmethane, a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5 or 98:2 v/v) is a good starting point, aiming for an Rf value of approximately 0.3.[1]
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. Use a wider column or decrease the amount of material being purified.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude triphenylmethane?
A1: The nature of the impurities is largely dependent on the synthetic method employed. For the frequently used Friedel-Crafts synthesis from benzene (B151609) and chloroform (B151607) or carbon tetrachloride, common impurities include:
-
Diphenylmethane: An intermediate formed from an incomplete reaction.[2]
-
Unreacted Starting Materials: Residual benzene, chloroform, etc.
-
Tarry Residues: Polymeric or decomposition byproducts formed during the reaction.[2]
Q2: What are the recommended solvents for the recrystallization of triphenylmethane?
A2: The choice of solvent depends on the impurities you are trying to remove.
-
Ethanol: This is the most frequently cited and effective solvent. Triphenylmethane has good solubility in hot ethanol and poor solubility when cold, leading to the formation of colorless needles upon cooling.[1][2]
-
Benzene: Triphenylmethane dissolves readily in warm benzene. However, it can crystallize with one molecule of benzene of crystallization, which needs to be removed by heating or air exposure.[2]
-
Hexane: As a non-polar solvent, hexane is a suitable choice based on the "like dissolves like" principle.[3]
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, the collected fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of triphenylmethane from its impurities. The disappearance of impurity spots in the fractions containing your product indicates successful purification.
Quantitative Data Summary
| Parameter | Recrystallization from Ethanol | Column Chromatography |
| Expected Yield | 68–84%[1][2] | Dependent on sample purity and technique |
| Recommended Solvent Ratio | N/A | Hexane:Ethyl Acetate (95:5 or 98:2 v/v) is a good starting point[1] |
| Target Rf Value (TLC) | N/A | ~0.3[1] |
Experimental Protocols
Protocol 1: Recrystallization of Triphenylmethane from Ethanol
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of ethanol to the crude triphenylmethane. Heat the mixture on a hot plate with stirring until it gently boils. Continue to add small portions of hot ethanol until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the activated charcoal (if used) and any other insoluble impurities.[1]
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with two small portions of ice-cold ethanol to remove any residual mother liquor.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[1]
Protocol 2: Column Chromatography of Triphenylmethane
-
Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation. A mixture of hexane and ethyl acetate (e.g., 95:5 or 98:2 v/v) is a recommended starting point.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar solvent like hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude triphenylmethane in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Gentle air pressure can be applied to maintain a steady flow rate.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure triphenylmethane.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified triphenylmethane.[1]
Visualizations
References
Technical Support Center: Aggregation of Tetraphenylmethane Derivatives in Thin Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of tetraphenylmethane derivatives during thin film fabrication.
Frequently Asked Questions (FAQs)
Q1: Why is the aggregation of this compound derivatives in thin films a concern?
A1: Aggregation of this compound derivatives in thin films can be detrimental to their performance in various applications. The formation of aggregates can lead to undesirable changes in the material's photophysical properties, such as quenching of fluorescence, shifts in emission spectra, and reduced quantum yields. In the context of organic electronics, aggregation can create grain boundaries that impede charge transport, lowering device efficiency. For applications in drug delivery and biophotonics, uncontrolled aggregation can affect solubility, bioavailability, and targeting capabilities.
Q2: What are the primary driving forces behind the aggregation of this compound derivatives?
A2: The aggregation of this compound derivatives is primarily driven by intermolecular forces, including van der Waals interactions and π-π stacking between the phenyl rings of adjacent molecules. The tendency to aggregate is also influenced by the specific functional groups on the derivative, which can introduce hydrogen bonding or other electrostatic interactions. In solution processing, factors such as solvent choice, concentration, and evaporation rate play a crucial role in the aggregation process.
Q3: How can I detect and characterize aggregation in my thin films?
A3: Several analytical techniques can be employed to detect and characterize aggregation in thin films. Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface morphology of the film, revealing the presence of aggregates and assessing surface roughness[1][2]. UV-Visible absorption and photoluminescence (PL) spectroscopy can indicate aggregation through changes in the spectral shape, such as the appearance of new absorption bands or shifts in the emission peaks. X-ray Diffraction (XRD) can be used to identify crystalline aggregates and determine their structure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation of thin films with this compound derivatives.
Problem 1: Poor Film Morphology and High Surface Roughness
Symptoms:
-
AFM images show large, irregular aggregates.
-
The film appears hazy or non-uniform to the naked eye.
-
Inconsistent performance in devices or assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The choice of solvent can significantly impact the solubility of the this compound derivative and the film formation dynamics. A solvent in which the derivative is too soluble may lead to rapid crystallization upon drying, while a poor solvent can cause premature aggregation in the solution phase. Troubleshooting Steps: 1. Experiment with a range of solvents with varying polarities. 2. Consider using a co-solvent system to fine-tune the solubility and evaporation rate. 3. Ensure the complete dissolution of the derivative before film deposition. |
| Sub-optimal Spin Coating Parameters | The speed and duration of the spin coating process control the film thickness and the solvent evaporation rate, both of which influence aggregation. |
| Contaminated Substrate | A dirty or uneven substrate surface can act as nucleation sites for aggregation. |
Data Presentation: Influence of Spin Coating Parameters on Film Properties
| Parameter | Effect on Film Properties | Troubleshooting Recommendation |
| Spin Speed | Higher speeds generally result in thinner films[3][4]. Very high speeds can sometimes lead to increased surface roughness[5]. | Optimize the spin speed to achieve the desired thickness while minimizing roughness. Start with a mid-range speed (e.g., 2000-3000 rpm) and adjust as needed. |
| Spin Duration | Longer spin times ensure more complete solvent removal but can sometimes induce stress in the film. | A typical spin duration is 30-60 seconds. Ensure the film is visually dry after spinning. |
| Solution Concentration | Higher concentrations can lead to increased aggregation due to closer proximity of molecules. | Use the lowest concentration that still allows for the formation of a continuous film with the desired thickness. |
Problem 2: Quenched or Altered Photoluminescence
Symptoms:
-
The thin film exhibits significantly lower fluorescence intensity compared to the derivative in a dilute solution.
-
The emission spectrum is red-shifted or broadened.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Aggregation-Caused Quenching (ACQ) | Close packing of molecules in an aggregated state can lead to non-radiative decay pathways, quenching the fluorescence. |
| Formation of Excimers/Aggregates with Different Emissive Properties | Aggregates can have different electronic states compared to the isolated molecules, leading to shifts in the emission wavelength. |
Data Presentation: Photophysical Properties of a this compound Derivative
| Compound | Host/State | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) |
| TPOPA | Solution | 445 | 0.68[6] |
| TPP | Vacuum-deposited thin film | - | 0.68[7] |
Note: TPOPA is a star-shaped oligomer with a this compound core. TPP is 1,3,6,8-Tetraphenylpyrene.
Experimental Protocols
Protocol 1: Preparation of Aggregation-Resistant Thin Films using a Polymer Matrix
This protocol describes the preparation of a thin film of a this compound derivative dispersed in a polymer matrix to suppress aggregation.
Materials:
-
This compound derivative
-
Polymer (e.g., Polystyrene (PS), Polymethyl methacrylate (B99206) (PMMA))
-
High-purity solvent (e.g., toluene, chloroform)
-
Substrates (e.g., glass slides, silicon wafers)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the this compound derivative in the chosen solvent (e.g., 1 mg/mL).
-
Prepare a separate stock solution of the polymer in the same solvent (e.g., 20 mg/mL).
-
In a new vial, mix the derivative and polymer solutions to achieve the desired weight percentage of the derivative in the polymer (e.g., 1 wt%). Ensure the total concentration is suitable for spin coating.
-
Stir the mixture for at least 1 hour to ensure homogeneity.
-
-
Substrate Cleaning:
-
Sonciate the substrates in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma for 5 minutes to enhance surface wettability.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the derivative/polymer solution to cover the substrate.
-
Spin coat at a predetermined speed and duration (e.g., 2000 rpm for 45 seconds).
-
-
Annealing (Optional):
-
To improve film quality, the film can be annealed on a hotplate at a temperature above the glass transition temperature of the polymer for a short period (e.g., 100°C for 5 minutes).
-
-
Characterization:
-
Characterize the film morphology using AFM and the photophysical properties using UV-Vis and PL spectroscopy.
-
Protocol 2: Solvent Vapor Annealing (SVA) to Control Film Morphology
This protocol provides a general procedure for performing SVA on a pre-deposited thin film of a this compound derivative to promote molecular rearrangement and reduce non-uniform aggregation[8][9].
Materials:
-
Thin film of this compound derivative on a substrate.
-
Airtight annealing chamber.
-
A small vial containing the annealing solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM)).
Procedure:
-
Setup the Annealing Chamber:
-
Place the substrate with the thin film inside the annealing chamber.
-
Place a small, open vial containing the chosen solvent in the chamber, ensuring it does not touch the substrate.
-
-
Annealing Process:
-
Seal the chamber to allow the solvent vapor to create a saturated atmosphere.
-
The annealing time can range from a few minutes to several hours, depending on the solvent and the material. It is recommended to perform a time-course experiment to find the optimal annealing duration.
-
The process is typically carried out at room temperature, but the temperature can be controlled for more precise results.
-
-
Film Drying:
-
After the desired annealing time, open the chamber and remove the substrate.
-
Allow the film to dry in a fume hood or under a gentle stream of inert gas.
-
-
Characterization:
-
Analyze the annealed film using AFM, XRD, and spectroscopy to assess the changes in morphology and properties.
-
Visualizations
Caption: Troubleshooting workflow for aggregation in thin films.
Caption: Strategies to control aggregation of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 3. ACADSTAFF UGM [prisma.simaster.ugm.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. Solvent vapour annealing - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Improving the efficiency of Tetraphenylmethane-based hole transport materials.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the efficiency of tetraphenylmethane (TPM)-based hole transport materials (HTMs) in experimental applications, particularly in the context of perovskite solar cells (PSCs).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound-based HTMs over the more common spiro-OMeTAD?
A1: this compound-based HTMs, such as those with arylamine functional groups (TPA-TPM), offer several key advantages over the widely used spiro-OMeTAD. These include:
-
Enhanced Stability: Perovskite solar cells employing TPA-TPM have demonstrated better long-term stability.[1][2]
-
Facile and Cost-Effective Synthesis: The synthesis of TPM-based HTMs can be achieved through a more straightforward route using relatively inexpensive raw materials.[1][2][3]
-
Higher Glass Transition Temperature: Materials like TPA-TPM exhibit a higher glass transition temperature, which contributes to the morphological stability of the thin film at elevated temperatures.[1][3]
-
Improved Hydrophobicity: A larger water-contact angle indicates better moisture resistance, a critical factor for the longevity of perovskite solar cells.[1][2]
Q2: How does the molecular structure of TPM-based HTMs influence their performance?
A2: The three-dimensional, non-planar structure of the this compound core is crucial. This tetrahedral arrangement helps to prevent the molecules from packing too closely (π-π stacking), which can improve solubility and promote the formation of smooth, amorphous films.[1] The peripheral functional groups, such as arylamines, are responsible for the hole-transporting properties.[1] Molecular engineering of these side groups can tune the material's electronic properties, such as the HOMO energy level, to better align with the valence band of the perovskite, thereby facilitating efficient hole extraction.[4][5]
Q3: What are the key characterization techniques for evaluating new TPM-based HTMs?
A3: A comprehensive evaluation of a new TPM-based HTM involves several key characterization techniques:
-
Cyclic Voltammetry (CV): To determine the electrochemical properties, specifically the Highest Occupied Molecular Orbital (HOMO) energy level, which is critical for energy level alignment with the perovskite layer.[6][7]
-
UV-vis Spectroscopy: To assess the optical properties, such as the absorption spectrum and the optical bandgap. The HTM should ideally not absorb light in the same region as the perovskite to avoid competitive absorption.[8][9]
-
Hole Mobility Measurements: Techniques like the space-charge limited current (SCLC) method are used to quantify how efficiently holes can move through the material.[7][10]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the glass transition temperature and thermal stability of the material.[2]
-
Device Fabrication and Testing: Ultimately, the performance of the HTM must be evaluated by incorporating it into a complete perovskite solar cell and measuring its photovoltaic parameters (PCE, Voc, Jsc, FF).[1][11]
Troubleshooting Guides
Issue 1: Low Power Conversion Efficiency (PCE) in Fabricated Devices
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Film Quality of the HTM Layer | 1. Optimize the concentration of the HTM solution. 2. Adjust the spin-coating speed and time. 3. Consider using anti-solvents during the spin-coating process.[11] 4. Ensure the substrate is clean and pre-treated (e.g., with UV-Ozone) to improve wettability.[11][12] | A smooth, uniform, and pinhole-free HTM film, leading to better charge extraction and reduced recombination. |
| Energy Level Mismatch | 1. Verify the HOMO level of your TPM-based HTM using Cyclic Voltammetry. 2. Ensure the HOMO level is well-aligned with the valence band of the perovskite layer for efficient hole transfer.[13] 3. If misaligned, consider molecular modification of the HTM to tune its energy levels. | Improved open-circuit voltage (Voc) and fill factor (FF) due to efficient charge extraction. |
| Low Hole Mobility | 1. Measure the hole mobility using the SCLC method. 2. If mobility is low, consider adding p-type dopants like Li-TFSI and tBP, although this can sometimes negatively impact stability.[14] 3. Explore modifications to the TPM molecular structure, as this can influence charge transport.[7] | Increased short-circuit current density (Jsc) and fill factor (FF) due to more efficient charge transport. |
| Interface Defects | 1. Introduce an interfacial layer between the perovskite and the HTM. 2. Optimize the annealing temperature and time for both the perovskite and HTM layers to improve interface contact.[11] | Reduced charge recombination at the interface, leading to higher Voc and FF. |
Issue 2: Poor Device Stability and Rapid Degradation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture Ingress | 1. Fabricate and store devices in an inert atmosphere (e.g., a nitrogen-filled glovebox).[11] 2. Use TPM-based HTMs with higher hydrophobicity.[1] 3. Encapsulate the final device to protect it from ambient humidity. | Slower degradation of the perovskite layer and improved long-term device stability. |
| Thermal Stress | 1. Select a TPM-based HTM with a high glass transition temperature (Tg) to maintain film morphology at operating temperatures.[1] 2. Avoid excessive annealing temperatures during fabrication. | Enhanced thermal stability of the device. |
| Dopant-Induced Degradation | 1. If using dopants like Li-TFSI, be aware that they can be hygroscopic and may contribute to perovskite degradation.[14] 2. Aim to develop dopant-free TPM-based HTMs with sufficient intrinsic conductivity.[15] | Improved intrinsic stability of the HTM layer and the overall device. |
Quantitative Data Summary
| Material | HOMO Level (eV) | Hole Mobility (cm²/Vs) | PCE (%) | Reference |
| spiro-OMeTAD | -5.1 to -5.22 | ~2 x 10⁻⁴ to 1.8 x 10⁻⁶ | 18.90 - 20.94 | [1][4][7][16] |
| TPA-TPM | -5.17 | Comparable to spiro-OMeTAD | Comparable to spiro-OMeTAD | [1] |
| TADM1-TADM5 (designed) | - | - | 23.70 - 26.27 (theoretical) | [4] |
| CJ-03 | - | - | 20.06 | [16][17] |
| CJ-04 | - | - | 13.75 | [16][17] |
| HTM 3 (amide-based) | - | 3.2 x 10⁻⁶ | - | [7] |
| TAT-TY1 | - | 2.9 x 10⁻³ | 17.5 | [10] |
| TAT-TY2 | - | 1.0 x 10⁻³ | 16.3 | [10] |
Experimental Protocols
Cyclic Voltammetry (CV) for HOMO Level Determination
Objective: To determine the oxidation potential of the TPM-based HTM and estimate its HOMO energy level.
Methodology:
-
Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the TPM-based HTM in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[6]
-
Internal Reference: Add a small amount of ferrocene (B1249389) as an internal reference standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential.[6]
-
Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.
-
Data Analysis: Determine the onset oxidation potential (E_ox) of the HTM from the voltammogram. The HOMO level can then be estimated using the following equation:
-
HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + E_abs(Fc)]
-
Where E_abs(Fc) is the absolute energy level of the Fc/Fc⁺ redox couple (typically assumed to be ~4.8 eV below the vacuum level).
-
UV-vis Spectroscopy for Optical Characterization
Objective: To determine the absorption spectrum and optical bandgap of the TPM-based HTM.
Methodology:
-
Sample Preparation:
-
Solution: Prepare a dilute solution of the HTM in a suitable solvent (e.g., chloroform (B151607) or chlorobenzene).
-
Thin Film: Deposit a thin film of the HTM onto a transparent substrate (e.g., quartz or glass) by spin-coating or thermal evaporation.[8]
-
-
Measurement: Record the absorption spectrum using a UV-vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).
-
Data Analysis:
-
Identify the absorption onset (λ_onset) from the spectrum.
-
The optical bandgap (E_g) can be estimated using the equation: E_g (eV) = 1240 / λ_onset (nm).
-
Perovskite Solar Cell Fabrication (Illustrative Example)
Objective: To fabricate a perovskite solar cell incorporating the TPM-based HTM for performance evaluation.
Methodology:
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol.[18] Dry with a nitrogen stream and treat with UV-Ozone.[11][12]
-
Electron Transport Layer (ETL) Deposition: Deposit an ETL, such as SnO₂, onto the FTO substrate by spin-coating, followed by annealing.[11][12][18]
-
Perovskite Layer Deposition: In an inert atmosphere, spin-coat the perovskite precursor solution onto the ETL. Use an anti-solvent dripping step to promote crystallization. Anneal the film to form the crystalline perovskite layer.[11][12]
-
Hole Transport Layer (HTL) Deposition: Dissolve the TPM-based HTM (with or without dopants) in a suitable solvent like chlorobenzene. Spin-coat the HTM solution onto the perovskite layer.[19]
-
Metal Contact Evaporation: Deposit a metal back contact (e.g., gold or silver) through a shadow mask using thermal evaporation.[11]
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed cell under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).[11]
Visualizations
Caption: Workflow for developing and testing TPM-based HTMs.
Caption: Energy level alignment for efficient hole transfer.
Caption: Troubleshooting logic for common device issues.
References
- 1. This compound-Arylamine Hole-Transporting Materials for Perovskite Solar Cells. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Engineering of Tetraphenyl-Based Hole Transporting Materials to Enhance Photovoltaic Properties of Perovskite Solar Cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Overcoming the mobility penalty introduced by dipole disorder in small-molecule HTM films - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA00956H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. [PDF] Tetraphenylbutadiene-Based Symmetric 3D Hole-Transporting Materials for Perovskite Solar Cells: A Trial Trade-off between Charge Mobility and Film Morphology. | Semantic Scholar [semanticscholar.org]
- 18. Fabricating Planar Perovskite Solar Cells through a Greener Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Addressing the stability issues of Tetraphenylmethane in electronic devices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Tetraphenylmethane (TPM) and its derivatives in electronic devices. It is intended for researchers, scientists, and professionals in drug development who are utilizing these materials in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and device fabrication processes involving this compound.
Synthesis & Purification Issues
Question: My synthesis of a this compound derivative is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of TPM derivatives can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can lead to unwanted side reactions, reducing the yield of the desired product.
-
Reaction Conditions:
-
Temperature: For nitration reactions to produce precursors like tetrakis(4-nitrophenyl)methane (B1336605), maintaining a low temperature (e.g., -10°C) is crucial to prevent multiple substitutions on the phenyl rings.[1]
-
Catalyst Amount: In hydrogenation reactions, such as the synthesis of tetrakis(4-aminophenyl)methane (B1314661), an insufficient amount of catalyst (e.g., Pd/C or Raney Nickel) can lead to an incomplete reaction. It may be necessary to use a higher catalyst loading.[1]
-
Reaction Time: Some reactions, like hydrogenation, may require extended periods (e.g., 72 hours) to proceed to completion.[1]
-
-
Purification Method: The choice of purification method is critical. While chromatography is a powerful tool, efficient crystallization can often yield highly pure products without the need for chromatographic separation.
Question: I am having trouble purifying my this compound product. What are the best practices for recrystallization?
Answer: Recrystallization is a common and effective method for purifying solid organic compounds like TPM derivatives. Here are key steps and tips for successful recrystallization:
-
Solvent Selection: The ideal solvent is one in which your TPM derivative has high solubility at elevated temperatures and low solubility at room temperature.[2] A mixture of two solvents can also be effective, where one solvent dissolves the compound well upon heating, and the other is a poor solvent.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the appropriate hot solvent to create a saturated solution.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.[3]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly.
-
Thin-Film Deposition & Device Fabrication Issues
Question: I am observing poor film quality (e.g., pinholes, non-uniformity) when depositing this compound-based thin films. How can I improve this?
Answer: The quality of the thin film is crucial for device performance. Here are troubleshooting steps for common deposition techniques:
-
For Spin Coating:
-
Solution Stability: Ensure your TPM derivative is fully dissolved and the solution is stable. Aggregation in the solution can lead to defects in the film. The use of co-solvents or additives might be necessary to improve solubility and film morphology.
-
Substrate Cleanliness: The substrate must be impeccably clean. A standard cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to ensure a hydrophilic surface.
-
Spin Speed and Time: Optimize the spin speed and duration. Higher speeds generally result in thinner films. The time should be sufficient for the film to dry completely.
-
-
For Vacuum Thermal Evaporation:
-
Vacuum Level: A high vacuum (typically below 10⁻⁵ Torr) is essential to prevent contamination from residual gases and to increase the mean free path of the evaporated molecules.[4][5]
-
Deposition Rate: A stable and controlled deposition rate is crucial for film uniformity. A quartz crystal monitor can be used to track the thickness and control the evaporation rate.
-
Substrate Temperature: The temperature of the substrate can significantly influence the film morphology and crystallinity.[4] Experiment with different substrate temperatures to find the optimal condition for your specific TPM derivative.
-
Source Purity: Use high-purity evaporation sources to avoid introducing impurities into the thin film.
-
Question: My electronic device incorporating a this compound derivative shows low efficiency. What are the potential causes related to the TPM layer?
Answer: Low device efficiency can be a complex issue with multiple contributing factors. Regarding the TPM layer, consider the following:
-
Film Morphology: A non-uniform or rough film can lead to poor interfacial contact with adjacent layers, creating pathways for current leakage and recombination, which lowers efficiency. Atomic Force Microscopy (AFM) can be used to assess the surface morphology.
-
Purity of the Material: Impurities in the TPM material can act as charge traps or recombination centers, impeding charge transport and reducing device performance. Ensure the material is of high purity before deposition.
-
Energy Level Alignment: The HOMO and LUMO energy levels of the TPM derivative must be well-aligned with the other materials in the device to ensure efficient charge injection and transport. Mismatched energy levels can create energy barriers that hinder device operation.
-
Interfacial Degradation: Chemical reactions or degradation at the interface between the TPM layer and other organic or inorganic layers can occur, leading to a decrease in device performance over time.
Frequently Asked Questions (FAQs)
Q1: Is this compound a stable molecule for electronic applications?
A1: this compound and its derivatives are generally considered to have high thermal stability due to the rigid, three-dimensional structure of the core.[6][7] This makes them attractive candidates for applications in electronic devices where thermal stress can be a concern. However, "stability" in the context of electronic devices is multifaceted and includes:
-
Thermal Stability: TPM derivatives often exhibit high decomposition temperatures. For example, some derivatives show thermal decomposition temperatures around 415-425°C.[6]
-
Photochemical Stability: The stability of the molecule under illumination is crucial, especially for applications in organic solar cells. Photodegradation can occur in organic materials, leading to reduced device lifetime.
-
Morphological Stability: The ability of the thin film to maintain its morphology under operating conditions (e.g., temperature, electric field) is important. Crystallization or phase segregation over time can degrade device performance.
-
Electrochemical Stability: The stability of the molecule under repeated oxidation and reduction cycles is important for the long-term operational stability of the device.
Q2: What are the common degradation mechanisms in organic electronic devices that could affect this compound-based materials?
A2: While TPM itself is robust, it can be part of a device that degrades. Common degradation mechanisms in organic light-emitting diodes (OLEDs) and organic solar cells include:
-
Interfacial Degradation: Chemical reactions and degradation are often observed at the interfaces between different organic layers, such as the emissive layer and the electron transport layer in an OLED.
-
Photodegradation: In organic solar cells, the active layer materials can undergo photochemical reactions upon exposure to light, leading to the formation of species that trap charges or quench excitons.
-
Oxidation and Moisture: Exposure to oxygen and moisture can lead to the degradation of organic materials and the corrosion of electrodes, creating non-emissive "dark spots" in OLEDs.[1] Encapsulation is a critical step to prevent this.
Q3: How can I characterize the stability of my this compound-based device?
A3: Several techniques can be used to assess device stability:
-
Lifetime Measurements: For OLEDs, this involves monitoring the decrease in luminance over time at a constant current density. For organic solar cells, it involves tracking the power conversion efficiency under continuous illumination.
-
Spectroscopic Analysis: Techniques like UV-Vis absorption and photoluminescence spectroscopy can be used to monitor changes in the optical properties of the TPM-containing layer before and after stress testing, which can indicate degradation.
-
Microscopy: Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can be used to investigate changes in the thin film morphology.
Quantitative Data Summary
| Parameter | Value | Material/Device Context | Source |
| Thermal Decomposition Temperature (Td) | ~415-425 °C | For specific TPM derivatives | [6] |
| Glass Transition Temperature (Tg) | Can be high, e.g., 116 °C for a TPOPA derivative | Star-shaped oligomer with a nitrogen core | [6] |
Experimental Protocols
Protocol 1: Synthesis of Tetrakis(4-aminophenyl)methane
This protocol describes the reduction of tetrakis(4-nitrophenyl)methane to tetrakis(4-aminophenyl)methane.
Materials:
-
Tetrakis(4-nitrophenyl)methane
-
Tetrahydrofuran (THF)
-
Raney Nickel
-
Hydrazine (B178648) monohydrate
Procedure:
-
Dissolve 1.5 g (3 mmol) of tetrakis(4-nitrophenyl)methane in 100 ml of THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add 10 g of Raney Nickel to the solution while stirring under a nitrogen atmosphere.
-
Slowly add 2 g (0.04 mol) of hydrazine monohydrate to the mixture using a syringe.
-
Reflux the reaction mixture for 4 hours.
-
While still hot, filter the mixture to remove the Raney Nickel. Wash the filter cake with ethanol.
-
Dry the filtrate in vacuo to obtain the crude product.
-
Wash the crude product with 50 ml of ethanol and dry in vacuo to yield tetrakis(4-aminophenyl)methane as a white solid. (Expected yield: ~81%).
Protocol 2: Purification of a this compound Derivative by Recrystallization
This is a general protocol for purifying a solid TPM derivative. The choice of solvent will depend on the specific compound.
Materials:
-
Crude TPM derivative
-
Appropriate solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude TPM derivative in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding the hot solvent dropwise until the solid just dissolves completely. Avoid adding excess solvent.
-
If the solution is colored and the pure compound is known to be colorless, you can add a small amount of decolorizing carbon and boil for a few minutes.
-
If there are insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
Visualizations
References
- 1. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. fxpvd.com [fxpvd.com]
- 6. scribd.com [scribd.com]
- 7. aemdeposition.com [aemdeposition.com]
Technical Support Center: Optimizing Tetraphenylmethane (TPM) Thin Film Deposition
Welcome to the technical support center for the deposition of Tetraphenylmethane (TPM) thin films. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for depositing this compound (TPM) thin films?
A1: The most prevalent techniques for depositing small organic molecule thin films like TPM are Physical Vapor Deposition (PVD), primarily through thermal evaporation, and solution-based methods like spin coating. The choice of method depends on factors such as the desired film thickness, morphology, substrate type, and scalability of the process.
Q2: How can I improve the adhesion of my TPM film to the substrate?
A2: Poor adhesion is a common issue and can often be addressed by:
-
Substrate Cleaning: Ensuring the substrate is meticulously clean is critical. Contaminants can interfere with the film's ability to bond to the surface.[1]
-
Surface Energy Modification: Plasma treatment or the use of adhesion-promoting layers can modify the substrate's surface energy to improve wetting and bonding.
-
Deposition Rate: A very high deposition rate in thermal evaporation can sometimes lead to poor adhesion.[2] Optimizing the rate is crucial.
-
Substrate Temperature: In some cases, heating the substrate during deposition can enhance adhesion by promoting diffusion and bonding at the interface.
Q3: My TPM film appears cloudy and non-uniform. What could be the cause?
A3: Cloudiness and non-uniformity can stem from several factors:
-
Contamination: Impurities in the source material or the deposition chamber can lead to scattering and a cloudy appearance.[1]
-
Incorrect Deposition Parameters: In thermal evaporation, an inappropriate substrate temperature or a high deposition rate can result in a rough, non-uniform film. For spin coating, issues like incorrect spin speed, acceleration, or solution concentration can lead to uneven film formation.[3][4]
-
Solvent Issues (Spin Coating): The choice of solvent is critical. A solvent that evaporates too quickly can lead to a non-uniform, swirled film.[3] Conversely, a solvent that evaporates too slowly may result in dewetting.
-
Moisture: Organic materials can be sensitive to moisture, which can affect film morphology.
Q4: What are common sources of defects in TPM thin films?
A4: Defects in thin films can manifest as pinholes, cracks, voids, or particulates.[5][6] Common sources include:
-
Particulates: Dust or other particles on the substrate or in the deposition chamber can create pinholes or nodules in the growing film.[6]
-
Stress: Intrinsic stress in the film, which can arise from the deposition process itself, can lead to cracking, especially in thicker films.
-
Thermal Mismatch: A significant difference in the coefficient of thermal expansion between the TPM film and the substrate can cause stress and cracking upon cooling.
-
Source Material Outgassing: In thermal evaporation, impurities in the TPM source material can outgas during heating, leading to defects in the film.
Troubleshooting Guides
Thermal Evaporation
This guide addresses common problems encountered during the thermal evaporation of TPM.
| Problem | Potential Causes | Recommended Solutions |
| Poor Adhesion / Film Peeling | - Substrate contamination (dust, grease, etc.).- Substrate surface is too smooth or has low surface energy.- High internal stress in the film.- Deposition rate is too high.[2]- Substrate temperature is too low. | - Implement a thorough substrate cleaning procedure (e.g., sonication in solvents, UV-ozone, or plasma cleaning).- Use an adhesion-promoting layer (e.g., a thin layer of chromium).- Optimize the deposition rate to be slower.- Increase the substrate temperature in increments to enhance adatom mobility and adhesion. |
| Cracked Film | - High internal stress.- Mismatch in thermal expansion coefficients between the film and substrate.- Film is too thick. | - Reduce the deposition rate.- Use a substrate with a closer thermal expansion coefficient to TPM.- Deposit a thinner film.- Consider post-deposition annealing to relieve stress. |
| Rough or Hazy Film | - Deposition rate is too high.- Substrate temperature is not optimal.- Contamination in the vacuum chamber or source material.- Low vacuum (high base pressure). | - Decrease the deposition rate.- Experiment with different substrate temperatures (both heating and cooling) to find the optimal condition for smooth film growth.- Ensure high purity of the TPM source material and a clean deposition chamber.- Maintain a high vacuum (e.g., < 10⁻⁶ Torr) during deposition.[2] |
| Inconsistent Thickness | - Unstable deposition rate.- Non-uniform heating of the evaporation source.- Geometry of the deposition setup (source-to-substrate distance and angle). | - Use a quartz crystal microbalance (QCM) to monitor and control the deposition rate in real-time.- Ensure the evaporation boat/crucible is heated uniformly.- Rotate the substrate during deposition to improve uniformity. |
Spin Coating
This guide provides solutions for common issues encountered when spin-coating TPM solutions.
| Problem | Potential Causes | Recommended Solutions |
| Poor Film Quality (Streaks, Swirls) | - Solvent evaporates too quickly.[3]- Incomplete wetting of the substrate.- Particulate contamination.- Spin acceleration is too high or too low. | - Use a solvent with a higher boiling point or a solvent mixture to control the evaporation rate.[3]- Pre-treat the substrate (e.g., with plasma or a self-assembled monolayer) to improve wettability.- Filter the TPM solution before use.- Optimize the spin coater's acceleration ramp. |
| Film Dewetting / Aggregation | - Low viscosity of the solution.- Poor solubility of TPM in the chosen solvent.- Incompatible surface energy between the solution and the substrate. | - Increase the concentration of the TPM solution to increase viscosity.[3]- Select a better solvent for TPM.- Modify the substrate surface to be more hydrophilic or hydrophobic as needed. |
| Inconsistent Film Thickness | - Inconsistent solution volume dispensed.- Variation in spin speed or duration.- Ambient conditions (temperature, humidity) are not controlled. | - Use a precision pipette to dispense a consistent volume of solution.- Ensure the spin coater parameters are accurately controlled.- Perform spin coating in a controlled environment (e.g., a glove box). |
| "Comet" or Tailing Defects | - Particulate contamination on the substrate or in the solution. | - Thoroughly clean the substrate before use.- Filter the TPM solution immediately before spin coating. |
Experimental Protocols & Data
Due to the limited availability of specific published data for this compound, the following tables provide general starting parameters for small organic molecules. These should be used as a starting point for optimization.
Thermal Evaporation Parameters (Starting Points)
| Parameter | Range | Notes |
| Base Pressure | 10⁻⁶ - 10⁻⁷ Torr | A high vacuum is crucial to minimize contamination from residual gases.[2] |
| Deposition Rate | 0.1 - 1 Å/s | Slower rates often lead to more ordered and uniform films. |
| Substrate Temperature | Room Temperature - 150 °C | The optimal temperature depends on the substrate and desired film morphology. |
| Source-to-Substrate Distance | 15 - 30 cm | This affects deposition rate and uniformity. |
| Substrate Rotation | 10 - 30 rpm | Rotation is recommended to improve film uniformity. |
Spin Coating Parameters (Starting Points)
| Parameter | Range | Notes |
| TPM Concentration | 1 - 20 mg/mL | Higher concentrations generally lead to thicker films.[7] |
| Solvent | Chloroform, Toluene, Dichloromethane | Solvent choice affects solubility, evaporation rate, and film quality.[8] |
| Spin Speed | 1000 - 6000 rpm | Higher speeds result in thinner films.[3] |
| Spin Duration | 30 - 60 s | Longer durations can lead to thinner and drier films. |
| Acceleration | 1000 - 3000 rpm/s | The ramp speed can influence film uniformity. |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in TPM thin film deposition.
References
How to scale up the synthesis of Tetraphenylmethane for industrial applications.
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Tetraphenylmethane for industrial applications. The information is presented in a question-and-answer format to directly address potential challenges.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the industrial-scale synthesis of this compound via the 4-Tritylaniline (B1293856) intermediate route.
Issue 1: Low Yield in 4-Tritylaniline Synthesis (Step 1)
Q: We are experiencing a lower than expected yield during the synthesis of 4-tritylaniline from triphenylmethyl chloride and aniline (B41778). What are the potential causes and solutions?
A: Low yields in this step are often attributable to side reactions or incomplete conversion. Here are the primary causes and troubleshooting steps:
-
Moisture in Reaction: Triphenylmethyl chloride is susceptible to hydrolysis, which converts it to triphenylcarbinol. This byproduct will not react with aniline and reduces the overall yield.
-
Solution: Ensure all reactants and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.
-
Solution: Maintain a consistent and optimized reaction temperature. While specific industrial parameters are proprietary, lab-scale syntheses often proceed at elevated temperatures. A temperature optimization study is recommended for your specific reactor setup.
-
-
Improper Stoichiometry: An incorrect ratio of aniline to triphenylmethyl chloride can lead to incomplete consumption of the limiting reagent.
-
Solution: While a 1:1 molar ratio is the theoretical minimum, using a slight excess of aniline can help drive the reaction to completion. However, a large excess can complicate purification.
-
Issue 2: Incomplete Diazotization of 4-Tritylaniline (Step 2a)
Q: Our diazotization of 4-tritylaniline appears to be incomplete, leading to a low yield of the diazonium salt. How can we address this?
A: Incomplete diazotization is a common issue in large-scale synthesis. Key factors to control are temperature and acid concentration.
-
Temperature Control: Diazonium salts are thermally unstable and can decompose if the temperature is not strictly controlled, typically between 0-5 °C.[1]
-
Solution: Ensure your cooling system is robust enough to handle the exothermic nature of the diazotization reaction at an industrial scale. The addition of the sodium nitrite (B80452) solution should be slow and controlled to prevent temperature spikes.
-
-
Insufficient Acidity: A sufficient excess of strong mineral acid (like hydrochloric acid) is crucial to fully protonate the 4-tritylaniline and to generate nitrous acid in situ from sodium nitrite.[1]
-
Solution: Use a significant excess of acid. The 4-tritylaniline should be fully dissolved in the acid before cooling and addition of sodium nitrite.
-
-
Testing for Completion: It is vital to confirm the completion of the diazotization before proceeding to the next step.
-
Solution: Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates that all the primary amine has been consumed.[2]
-
Issue 3: Low Yield and Byproduct Formation During Deamination (Step 2b)
Q: The deamination of the 4-tritylaniline diazonium salt with hypophosphorous acid is resulting in a low yield of this compound and the formation of colored byproducts. What are the likely causes?
A: The deamination step is critical and can be prone to side reactions if not properly controlled. The Sandmeyer reaction, a similar process, is known to proceed via a radical mechanism, which can lead to byproducts.[3][4]
-
Decomposition of Diazonium Salt: As mentioned, the diazonium salt is unstable. Any delay between its formation and the deamination step can lead to decomposition and the formation of phenolic impurities.
-
Solution: The deamination step should be performed immediately after the diazotization is complete, without isolating the diazonium salt.
-
-
Azo Coupling Side Reactions: The diazonium salt can react with unreacted 4-tritylaniline or other aromatic compounds present to form colored azo compounds.[1]
-
Solution: Ensure complete diazotization before adding the reducing agent. Maintain a low temperature to minimize the rate of these side reactions.
-
-
Inefficient Reduction: Incomplete reduction of the diazonium salt will lower the yield.
-
Solution: Ensure a sufficient molar excess of the reducing agent (hypophosphorous acid) is used. The reaction mixture should be stirred efficiently to ensure proper mixing.
-
Issue 4: Difficulty in Purifying the Final Product
Q: We are struggling to achieve the desired purity of this compound after the synthesis. What are the recommended purification methods for an industrial scale?
A: this compound is a crystalline solid that is insoluble in water.[5] Crystallization is the most effective method for its purification on a large scale.[6]
-
Solvent Selection: The choice of solvent is crucial for effective crystallization.
-
Solution: A good solvent for recrystallization will dissolve this compound well at elevated temperatures but poorly at low temperatures. Given its non-polar nature, suitable solvents could include toluene, xylene, or a mixed solvent system like ethanol/dichloromethane. A solvent screen should be performed to identify the optimal solvent or solvent mixture for your specific needs.
-
-
Removal of Colored Impurities: Colored byproducts, such as azo compounds, may require specific treatment.
-
Solution: Activated carbon treatment of the hot solution before crystallization can be effective in removing colored impurities.
-
-
Washing: The filtered crystals should be washed to remove residual mother liquor containing impurities.
-
Solution: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most viable route for the industrial-scale synthesis of this compound?
The most promising route for industrial production appears to be a two-step synthesis starting from triphenylmethyl chloride and aniline.[3] This method avoids the hazardous reagents of the classical Gomberg synthesis and the ineffectiveness of the Friedel-Crafts approach.
Q2: What are the main safety concerns for the industrial synthesis of this compound?
The primary safety concerns include:
-
Handling of Corrosive Acids: Both hydrochloric acid and hypophosphorous acid are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
Handling of Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic.
-
Exothermic Reactions: Both the formation of 4-tritylaniline and the diazotization reaction can be exothermic and require careful temperature control to prevent runaways.
-
Nitrogen Evolution: The deamination step involves the evolution of nitrogen gas, which needs to be safely vented.
Q3: What are the expected byproducts in this synthesis?
Potential byproducts include:
-
Triphenylcarbinol: From the hydrolysis of triphenylmethyl chloride.
-
Azo compounds: From side reactions of the diazonium salt.
-
Phenolic compounds: From the decomposition of the diazonium salt.
-
Unreacted starting materials and intermediates.
Data Presentation
Table 1: Key Parameters for the Industrial Synthesis of this compound via the 4-Tritylaniline Route
| Parameter | Step 1: 4-Tritylaniline Synthesis | Step 2a: Diazotization | Step 2b: Deamination | Step 3: Purification |
| Key Reagents | Triphenylmethyl chloride, Aniline | 4-Tritylaniline, Sodium Nitrite, Hydrochloric Acid | Hypophosphorous Acid | Toluene or Xylene |
| Typical Temperature | Elevated (e.g., 80-120 °C) | 0-5 °C[1] | 0-10 °C | Cooling from reflux to ambient |
| Typical Reaction Time | 2-6 hours | 1-2 hours | 1-3 hours | N/A |
| Anticipated Yield | >90% | Quantitative (in solution) | 70-85% | >95% recovery |
| Key Control Points | Anhydrous conditions, Temperature | Temperature, Rate of NaNO₂ addition | Temperature, Immediate processing | Cooling rate, Solvent choice |
Note: The values in this table are illustrative and based on typical laboratory procedures and general principles of industrial chemical synthesis. Specific parameters will need to be optimized for a given industrial setup.
Experimental Protocols
Protocol 1: Synthesis of 4-Tritylaniline
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an inert gas inlet is charged with anhydrous toluene.
-
Reactant Addition: Aniline (1.1 equivalents) is added to the reactor. The mixture is stirred and heated to the desired reaction temperature (e.g., 100 °C).
-
Reaction: Triphenylmethyl chloride (1.0 equivalent) is added portion-wise to the stirred aniline solution. The reaction is monitored for the evolution of hydrogen chloride gas, which can be scrubbed.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical method (e.g., HPLC or TLC) until the triphenylmethyl chloride is consumed.
-
Work-up: The reaction mixture is cooled, and the precipitated 4-tritylaniline hydrochloride is filtered. The solid is then neutralized with an aqueous base (e.g., sodium carbonate solution) to afford the free base. The product is washed with water and dried.
Protocol 2: Synthesis of this compound
-
Diazotization: The dried 4-tritylaniline is suspended in a mixture of hydrochloric acid and water in a reactor with efficient cooling capabilities. The suspension is cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added slowly, maintaining the temperature below 5 °C.[1] The completion of the reaction is checked with starch-iodide paper.[2]
-
Deamination: In a separate reactor, a solution of hypophosphorous acid (e.g., 50% in water, 3-4 equivalents) is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then slowly added to the hypophosphorous acid solution with vigorous stirring, keeping the temperature below 10 °C.
-
Reaction Completion: The reaction mixture is stirred at low temperature for a period, and then allowed to warm to room temperature. The evolution of nitrogen gas should be monitored and safely vented.
-
Isolation: The precipitated crude this compound is collected by filtration, washed with water, and then with a suitable solvent (e.g., ethanol) to remove some impurities.
Protocol 3: Purification of this compound
-
Dissolution: The crude this compound is charged into a crystallizer with a suitable solvent (e.g., toluene). The mixture is heated to reflux to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, activated carbon is added, and the mixture is stirred at reflux for a short period. The hot solution is then filtered to remove the activated carbon.
-
Crystallization: The hot, clear solution is slowly cooled to allow for the formation of crystals. The cooling rate can be controlled to influence crystal size.
-
Isolation and Drying: The crystallized this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Visualizations
Caption: Experimental workflow for the industrial synthesis of this compound.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
- 1. Deamination of Primary Amines with Chloroamine , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chembk.com [chembk.com]
- 6. BJOC - Co-crystallization of an organic solid and a tetraaryladamantane at room temperature [beilstein-journals.org]
Technical Support Center: Refining the Purification of Functionalized Tetraphenylmethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of functionalized tetraphenylmethane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying functionalized this compound derivatives?
A1: The most common and effective methods for purifying functionalized this compound derivatives are recrystallization and silica (B1680970) gel column chromatography.[1][2][3][4] Sublimation can also be employed for certain non-polar derivatives. The choice of method depends on the specific properties of the functionalized this compound, including its polarity, solubility, and the nature of the impurities.
Q2: How do I choose an appropriate solvent system for recrystallization?
A2: Selecting the right solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound derivatives, common solvent systems include chloroform (B151607)/ethanol (B145695), benzene/Et3N, and n-hexane/ethyl acetate (B1210297).[1][4] It is often a process of trial and error to find the optimal solvent or solvent mixture. A general approach is to test the solubility of a small amount of the crude product in various solvents of different polarities.
Q3: My compound oils out during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Using a larger volume of solvent: This can keep the compound dissolved at a lower temperature.
-
Slowing down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Adding a co-solvent: If a single solvent is not working, a two-solvent system can be effective. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small glass particles can act as nucleation sites for crystal growth.
Q4: I am having trouble separating my product from the unreacted starting materials. What is the best approach?
A4: If the starting materials have significantly different polarities from the desired product, column chromatography is the most effective separation method.[1][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before running a column. If the polarities are very similar, it may be necessary to modify the unreacted starting material chemically to facilitate its removal. For instance, if the starting material has a reactive functional group, a scavenger resin could be employed to bind to it.
Q5: How can I monitor the purity of my functionalized this compound during the purification process?
A5: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity of your compound throughout the purification process.[3][5] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired product from impurities. The presence of a single spot for your product indicates a high degree of purity. Further characterization techniques such as NMR spectroscopy and mass spectrometry should be used to confirm the structure and final purity.[1][2][6]
Troubleshooting Guides
Column Chromatography
Problem: My compound is not moving from the baseline on the TLC plate.
-
Cause: The solvent system is not polar enough.
-
Solution: Increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate mixture, increase the percentage of ethyl acetate.
Problem: All the spots, including my product and impurities, are running at the solvent front on the TLC plate.
-
Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the eluent. For instance, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Problem: The separation between my product and an impurity is poor on the column.
-
Cause: The chosen solvent system is not optimal for separating the compounds.
-
Solution:
-
Perform a more thorough TLC analysis with a wider range of solvent systems to find one that provides better separation.
-
Consider using a different stationary phase, such as alumina, if your compound is sensitive to the acidic nature of silica gel.[7]
-
Employing gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can also improve separation.
-
Problem: The column is running very slowly or is clogged.
-
Cause:
-
The silica gel was not packed properly, leading to compression.
-
Fine particles in the silica gel are blocking the flow.[8]
-
The compound has precipitated on the column.
-
-
Solution:
Recrystallization
Problem: No crystals form even after the solution has cooled to room temperature.
-
Cause:
-
The solution is not supersaturated.
-
The compound is too soluble in the chosen solvent.
-
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal of the pure compound.
-
Reduce the volume of the solvent by evaporation and allow it to cool again.
-
If the compound is highly soluble, add a "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.
-
Problem: The yield after recrystallization is very low.
-
Cause:
-
Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.
-
The crystals were not completely collected during filtration.
-
-
Solution:
-
Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Ensure the filtration is done efficiently, for example, by using a Büchner funnel and applying a vacuum. Wash the crystals with a minimal amount of cold solvent to remove any remaining mother liquor without dissolving the product.
-
Data Presentation
Table 1: Common Purification Methods for Functionalized this compound Derivatives
| Purification Method | Target Compound Example | Solvent/Eluent System | Yield (%) | Reference |
| Recrystallization | Tetrakis(4-bromophenyl)methane (B171993) | Chloroform/Ethanol (2:1) | 92% | [1][2] |
| Recrystallization | 4-nitro-4′-aminothis compound | Methanol/Dichloromethane (1:1) | - | [4] |
| Column Chromatography | Tetrakis(4-(iodoethynyl)phenyl)methane | Hexanes/Ethyl Acetate (9:1) | 56% | [1][2] |
| Column Chromatography | Dinitro derivative of 4-nitro-4′-aminothis compound | Not specified | - | [4] |
| Column Chromatography | Tetrakis[4-(2-furyl)phenyl]methane | Petroleum ether | 77% | |
| Column Chromatography | Tetrakis(4-(1H-pyrrol-1-yl)phenyl)methane | 1-5% Ethyl Acetate/Petroleum ether | 78% | [3][10] |
Experimental Protocols
Protocol 1: Recrystallization of Tetrakis(4-bromophenyl)methane[1][2]
-
Dissolution: Dissolve the crude tetrakis(4-bromophenyl)methane in a minimum amount of hot chloroform.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add ethanol (in a 2:1 ratio of chloroform to ethanol) to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any remaining solvent.
Protocol 2: Silica Gel Column Chromatography for a Generic Functionalized this compound
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.[7]
-
Add a thin layer of sand.[11]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[7][11]
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[7][9]
-
Add another thin layer of sand on top of the silica gel.[11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully add the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. From Frustrated Packing to Tecton-Driven Porous Molecular Solids | MDPI [mdpi.com]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. Host–guest and network structures of some this compound derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 8. Preparation Silica Gel for Better Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Validation & Comparative
Tetraphenylmethane vs. Tetraphenylsilane: A Comparative Guide for Functional Material Cores
An in-depth analysis of tetraphenylmethane (TPM) and tetraphenylsilane (B94826) (TPSi) as central building blocks for advanced functional materials, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance based on experimental data.
This compound (TPM) and tetraphenylsilane (TPSi) are foundational scaffolds in the design of functional organic materials due to their rigid, three-dimensional tetrahedral geometry. This unique structure prevents intermolecular stacking and promotes the formation of stable amorphous glasses, making them ideal cores for a variety of applications, including organic light-emitting diodes (OLEDs), perovskite solar cells, and porous organic frameworks. The choice between a central carbon or silicon atom significantly influences the resulting material's thermal, photophysical, and charge transport properties. This guide provides a detailed comparison of TPM and TPSi as cores for functional materials, supported by experimental data and methodologies.
Molecular Structure and Electronic Properties
The fundamental difference between TPM and TPSi lies in the central atom of their tetrahedral core. This seemingly subtle variation in atomic composition leads to distinct electronic and structural characteristics that are critical in the design of functional materials.
The silicon atom in TPSi is larger than the carbon atom in TPM, resulting in longer silicon-carbon bonds compared to the carbon-carbon bonds in TPM. This increased bond length in TPSi can influence the spatial arrangement of the phenyl arms and affect intermolecular interactions.
From an electronic standpoint, the silicon atom in TPSi is less electronegative than the carbon atom in TPM. This difference in electronegativity can impact the electron density distribution within the molecule and influence the energy levels of the resulting materials. For instance, TPSi-based materials are often favored for electron-transporting applications, while TPM derivatives have shown promise as hole-transporting materials.[1]
Performance Comparison
The choice between a TPM or TPSi core has a significant impact on the performance of the resulting functional materials. This section compares their thermal stability, photophysical properties, and charge transport characteristics based on available experimental data.
Thermal Stability
High thermal stability is crucial for the longevity and reliability of organic electronic devices. Both TPM and TPSi cores contribute to the excellent thermal properties of their derivatives. However, comparative studies have indicated that methane (B114726) derivatives generally exhibit higher thermal stability than their corresponding silane (B1218182) analogues.
| Compound Type | Core | Derivative | Td (°C, 5% weight loss) | Tg (°C) | Reference |
| Dendrimer (G3) | TPSi | 9-phenylcarbazole dendrons | 622 | 271 | [2] |
| Hole-transporting material | TPM | TPA-TPM | - | > spiro-OMeTAD | [2] |
Table 1: Comparison of Thermal Properties. Td: Decomposition Temperature; Tg: Glass Transition Temperature.
Photophysical Properties
The photophysical properties of TPM and TPSi derivatives, such as their absorption and emission characteristics and photoluminescence quantum yield (PLQY), are critical for their application in light-emitting devices. The central atom can influence these properties by altering the electronic communication between the peripheral functional groups.
For example, dendrimers with a tetraphenylsilane core and 9-phenylcarbazole-based dendrons have been shown to exhibit a high fluorescence quantum yield of up to 99.1%.[2] This is attributed to the contorted dendrons effectively inhibiting the aggregation of conjugative chromophore groups.
| Core | Derivative | Emission Max (nm) | PLQY (%) | Solvent | Reference |
| TPSi | 9-phenylcarbazole dendrons (G3) | - | 99.1 | - | [2] |
Table 2: Comparison of Photophysical Properties. PLQY: Photoluminescence Quantum Yield.
Charge Transport Properties
The ability of a material to transport charge carriers (holes and electrons) is fundamental to its function in electronic devices. The choice of the central core can influence the charge mobility of the material. As mentioned, tetraphenylsilane is often considered effective as a building unit in electron-transport materials, while this compound is more suitable for hole-transport materials.[1]
A new class of hole-transporting materials containing a this compound core (TPA-TPM) has been developed and shown to have comparable hole mobility to the widely used spiro-OMeTAD.[2]
| Core | Derivative | Charge Carrier | Mobility | Measurement Technique | Reference |
| TPM | TPA-TPM | Hole | Comparable to spiro-OMeTAD | - | [2] |
Table 3: Comparison of Charge Transport Properties.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare TPM and TPSi-based functional materials.
Synthesis of Precursors
The synthesis of functionalized TPM and TPSi derivatives often begins with the preparation of halogenated precursors, such as tetrakis(4-bromophenyl)methane (B171993) and tetrakis(4-bromophenyl)silane.
Synthesis of Tetrakis(4-bromophenyl)methane: A common method involves the bromination of this compound. In a typical procedure, this compound is reacted with an excess of bromine in a suitable solvent. The reaction mixture is stirred at room temperature and then cooled to a low temperature (e.g., -78 °C) before quenching with an alcohol like ethanol. The crude product is then purified by recrystallization.
Synthesis of Tetrakis(4-bromophenyl)silane: This precursor can be synthesized via a Grignard reaction. 1-bromo-4-iodobenzene (B50087) is reacted with magnesium to form the Grignard reagent, which is then reacted with silicon tetrachloride in an anhydrous solvent like THF or diethyl ether. The product is typically purified by recrystallization.
References
Comparative study of Tetraphenylmethane and adamantane as building blocks in supramolecular chemistry.
A Comparative Guide to Tetraphenylmethane and Adamantane (B196018) in Supramolecular Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is paramount in the design of functional supramolecular assemblies. This guide provides a detailed comparative study of two prominent building blocks: this compound and adamantane. Both are rigid, three-dimensional scaffolds, yet their distinct structural and electronic properties lead to different applications in supramolecular chemistry, from the construction of porous materials to the formation of host-guest complexes.
Structural and Physicochemical Properties
This compound and adamantane offer unique geometries for the construction of supramolecular architectures. This compound provides a tetrahedral display of four phenyl groups, leading to a highly symmetric and rigid core. Adamantane, the smallest diamondoid, is a saturated, cage-like hydrocarbon, also with high tetrahedral symmetry and exceptional rigidity.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Adamantane |
| Formula | C₂₅H₂₀[1] | C₁₀H₁₆[2] |
| Molar Mass | 320.44 g/mol [1] | 136.24 g/mol [2] |
| Symmetry | Td[2] | Td[2] |
| Structure | Central sp³ carbon with four phenyl substituents[1] | Fused cyclohexane (B81311) rings in a cage-like structure[2] |
| Key Interactions | π-π stacking, C-H···π interactions, van der Waals forces[3] | Host-guest interactions (hydrophobic), van der Waals forces[4] |
| Solubility | Soluble in many organic solvents | Soluble in nonpolar organic solvents, poorly soluble in water[2] |
Performance in Host-Guest Chemistry
A significant divergence in the application of these two building blocks is observed in host-guest chemistry. Adamantane is a celebrated guest molecule, known for its exceptional binding affinity with various macrocyclic hosts.
Adamantane: The size and hydrophobicity of the adamantyl group make it an ideal guest for the cavities of cyclodextrins (CDs) and cucurbit[n]urils (CBs). The host-guest interaction is a cornerstone for building self-assembled systems for applications like drug delivery.[4][5] The association constants (Ka) for adamantane derivatives with β-cyclodextrin are typically in the range of 10³–10⁵ M⁻¹.[4]
This compound: In contrast, this compound itself is less commonly used as a guest in traditional host-guest systems. Its larger size and the orientation of its phenyl groups make it a less ideal fit for common macrocyclic hosts. However, derivatives of this compound have been shown to act as hosts for small solvent molecules.[6]
Table 2: Host-Guest Binding Affinities of Adamantane Derivatives
| Host | Guest | Association Constant (Ka) [M⁻¹] | Technique |
| β-Cyclodextrin | 1-Adamantanecarboxylic acid | 7.7 x 10⁴ | Isothermal Titration Calorimetry (ITC) |
| β-Cyclodextrin | 1,3-Adamantanedicarboxylic acid | 6.3 x 10⁴ | Isothermal Titration Calorimetry (ITC) |
Data sourced from a study on bio-conjugatable adamantane derivatives. The experiments were performed in a DMSO-water (5:95) solution at 25 °C.
Application in Porous Materials
Both this compound and adamantane are extensively used as building blocks for the synthesis of porous materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Porous Organic Polymers (POPs). Their rigidity and defined geometry are crucial for creating robust frameworks with permanent porosity.
This compound: The tetrahedral geometry of this compound and its derivatives is ideal for forming 3D extended networks.[7] Functionalization of the phenyl rings allows for the creation of linkers that can be connected through various chemistries to form porous materials with high surface areas and thermal stability.
Adamantane: Similarly, the rigid, polycyclic structure of adamantane is utilized to construct porous frameworks.[8] Adamantane-based linkers can lead to materials with high thermal and chemical stability.
Table 3: Properties of Porous Materials Derived from this compound and Adamantane Building Blocks
| Building Block | Material Type | BET Surface Area (m²/g) | Thermal Decomposition Temperature (°C) |
| This compound derivative | Porous Organic Polymer | up to 1595 | ~400 |
| Tetrakis(4-aminophenyl)methane | Covalent Organic Framework (COF) | ~739 | ~467 |
| Adamantane derivative | Microporous Organic Framework | ~600-900 | >350 |
| 1,3,5,7-Tetrakis(4-carboxyphenyl)adamantane | Metal-Organic Framework (MOF) | Varies with metal node | >300 |
Note: The properties of porous materials are highly dependent on the specific derivatives used, the synthetic method, and the resulting network topology.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the comparison of this compound and adamantane.
Synthesis of an Adamantane-β-Cyclodextrin Inclusion Complex
This protocol describes a general procedure for the preparation of an inclusion complex between a β-cyclodextrin host and an adamantane derivative guest.
-
Dissolution: Dissolve β-cyclodextrin and an equimolar amount of the adamantane derivative in a suitable solvent mixture (e.g., ethanol/water).
-
Heating and Stirring: Heat the mixture to 80 °C with continuous stirring for 2-3 hours to facilitate complex formation.
-
Crystallization: Slowly cool the solution to room temperature to allow the inclusion complex to crystallize. The formation of crystals may take several hours.
-
Isolation and Drying: Isolate the crystals by filtration and wash them with a small amount of cold solvent. Dry the crystals in air.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and thermal analysis (TGA/DSC).
Determination of Binding Constant by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to determine the thermodynamic parameters of binding interactions in solution.
-
Sample Preparation: Prepare a solution of the host molecule (e.g., β-cyclodextrin) in a suitable buffer. Prepare a more concentrated solution of the guest molecule (e.g., an adamantane derivative) in the same buffer to avoid heats of dilution. Degas both solutions.
-
Instrument Setup: Fill the ITC sample cell with the host solution and the injection syringe with the guest solution. Allow the system to equilibrate to the desired temperature (e.g., 25 °C).
-
Titration: Perform a series of small injections of the guest solution into the host solution, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat flow signal to obtain the heat of reaction for each injection. Plot the heat change per mole of injectant against the molar ratio of guest to host. Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the association constant (Ka), enthalpy of binding (ΔH), and stoichiometry (n).
Synthesis of a this compound-Based Porous Organic Polymer
This protocol outlines a general approach for synthesizing a porous polymer using a this compound-based building block.
-
Monomer Synthesis: Synthesize a functionalized this compound monomer, for example, tetrakis(4-ethynylphenyl)methane, through established organic synthesis routes.
-
Polymerization: In a suitable solvent, carry out a cross-coupling reaction (e.g., Sonogashira coupling) of the tetra-functional monomer with a complementary di- or tri-functional linker (e.g., a dihaloarene). The reaction is typically performed under an inert atmosphere in the presence of a catalyst.
-
Workup and Purification: After the reaction is complete, the resulting polymer will precipitate. Isolate the solid polymer by filtration and wash it extensively with various solvents to remove any unreacted monomers, oligomers, and catalyst residues.
-
Activation: Dry the purified polymer under vacuum, often with heating, to remove any trapped solvent molecules from the pores.
-
Characterization: Characterize the porosity of the material using gas sorption analysis (e.g., nitrogen adsorption at 77 K) to determine the BET surface area and pore size distribution. Assess the thermal stability using Thermogravimetric Analysis (TGA).
Visualization of Supramolecular Assembly and Characterization Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Tetraphenylmethane-Based OLEDs Versus Other Emitter Technologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of Organic Light-Emitting Diode Emitter Materials
The selection of an appropriate emitter material is a critical determinant of the performance of Organic Light-Emitting Diodes (OLEDs), directly influencing their efficiency, color purity, and operational stability. This guide provides a comprehensive comparison of Tetraphenylmethane-based emitters against two other leading classes of materials: Thermally Activated Delayed Fluorescence (TADF) and phosphorescent emitters. The information presented herein is supported by experimental data to facilitate informed material selection and device design.
This compound and its derivatives have emerged as a promising class of materials for blue OLEDs due to their high thermal and morphological stability. Their unique three-dimensional structure can be functionalized to tune their optoelectronic properties. This guide will objectively evaluate the performance of these materials in the context of the current state-of-the-art in OLED technology.
Performance Comparison of Emitter Materials
The following table summarizes key performance metrics for blue OLEDs based on this compound, TADF, and phosphorescent emitters. The data presented are for representative high-performing devices to provide a clear comparison.
| Emitter Type | Emitter Material Example | External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (T95 @ 1000 cd/m²) (hours) |
| This compound-based | p-TPAOXD[1] | > 1 (device not fully optimized) | Not Reported | 1700[1] | (0.15, 0.14)[1] | Not Reported |
| TADF | D6[2] | 19.5[2] | 51.7[2] | > 1000 | (0.16, 0.20)[2] | Not Reported |
| TADF (Hyperfluorescence) | o-Tol-ν-DABNA-Me[3] | 35.4[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| Phosphorescent | Platinum(II) Complex[4] | 49.5 (top-emitting)[4] | Not Reported | 48968[4] | (0.15, 0.06) | LT50 of 670h @ 1000 cd/m²[4] |
Signaling Pathways and Experimental Workflow
The development and evaluation of OLED emitter materials follow a structured workflow, from molecular design to device characterization. The logical relationship between these stages is crucial for optimizing device performance.
Experimental Protocols
Detailed methodologies are essential for the reproducible fabrication and characterization of high-performance OLEDs. Below are representative experimental protocols for the different emitter types.
General OLED Fabrication Protocol (Vacuum Thermal Evaporation)
A common method for the fabrication of small-molecule OLEDs is vacuum thermal evaporation, which allows for the deposition of uniform thin films in a high-vacuum environment.[5]
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially onto the ITO substrate in a high-vacuum chamber (typically < 10-6 Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal microbalances.
-
Cathode Deposition: A metal cathode, often a bilayer of a low work function metal (e.g., LiF) and a more stable metal (e.g., Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
Representative Device Architectures
The specific materials and layer thicknesses are critical for achieving high device performance.
-
This compound-Based Device Example:
-
Structure: ITO / CuPc (15 nm) / TPOPA (95 nm) / Ca (30 nm) / Al (100 nm)[1]
-
In this single-layer device, a this compound derivative (TPOPA) acts as both the emitter and the carrier-transporting material. Copper phthalocyanine (B1677752) (CuPc) serves as a hole-injection and electron-blocking layer.
-
-
High-Efficiency Blue TADF OLED Example:
-
Structure: ITO / TAPC (40 nm) / mCP:D6 (20 nm, 10 wt%) / Bphen (40 nm) / LiF (1 nm) / Al (100 nm)
-
This is a typical multi-layer device structure for a TADF OLED. TAPC is used as the hole transport layer, mCP serves as the host for the TADF emitter D6, and Bphen is the electron transport layer.
-
-
High-Efficiency Blue Phosphorescent OLED Example:
-
Structure: ITO / TAPC (40 nm) / mCP (electron blocking layer) / UGH-2:FIrpic (emissive layer) / 3TPYMB (ETL) / LiF / Al
-
This device utilizes a high triplet energy host (UGH-2) for the blue phosphorescent emitter (FIrpic) and a high-mobility electron transport material (3TPYMB) to achieve efficient charge balance and high quantum efficiency.
-
Device Characterization
The performance of the fabricated OLEDs is evaluated using a suite of characterization techniques.
-
Current-Voltage-Luminance (J-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage using a source meter and a calibrated photodiode or a spectroradiometer. From this data, the turn-on voltage, current efficiency, and power efficiency can be calculated.
-
Electroluminescence (EL) Spectroscopy: The EL spectrum of the device is measured at a constant current density to determine the emission color and calculate the Commission Internationale de l'Eclairage (CIE) color coordinates.
-
External Quantum Efficiency (EQE): The EQE is determined by measuring the total photon flux from the device at a given current density, often using an integrating sphere to capture light emitted in all directions.
-
Operational Lifetime: The stability of the device is assessed by monitoring the luminance decay over time while operating the device at a constant current density. The lifetime is typically reported as LT95 or LT50, the time it takes for the luminance to decrease to 95% or 50% of its initial value, respectively.
Concluding Remarks
This guide provides a comparative overview of this compound-based OLEDs with state-of-the-art TADF and phosphorescent emitter technologies. While phosphorescent OLEDs, particularly those based on platinum(II) complexes, currently demonstrate the highest external quantum efficiencies and luminance for blue emission, TADF technology is rapidly advancing, offering a viable metal-free alternative with very high efficiencies.
This compound-based emitters show promise for stable blue emission, although further optimization is required to compete with the performance of leading TADF and phosphorescent materials. The unique structural and thermal properties of this compound derivatives, however, make them a compelling area for continued research and development in the pursuit of highly stable and efficient blue OLEDs. The detailed experimental protocols and comparative data presented here serve as a valuable resource for researchers and professionals in the field of organic electronics.
References
- 1. displaydaily.com [displaydaily.com]
- 2. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. OLED Manufacturing Equipment and Methods [ouci.dntb.gov.ua]
- 5. pubs.aip.org [pubs.aip.org]
Validating the Purity of Synthesized Tetraphenylmethane: A Comparative Guide to HPLC and Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two primary analytical techniques for validating the purity of synthesized tetraphenylmethane: High-Performance Liquid Chromatography (HPLC) and elemental analysis. Detailed experimental protocols and data interpretation are presented to assist in the selection of the most appropriate method for routine quality control and in-depth characterization.
Introduction to Purity Validation
This compound (C₂₅H₂₀), a hydrocarbon with a central carbon atom bonded to four phenyl groups, is a valuable building block in organic synthesis and materials science. Ensuring its purity after synthesis is paramount, as impurities can significantly impact the outcomes of subsequent reactions or the properties of the final materials. While various methods exist for purity determination, HPLC and elemental analysis are two of the most powerful and commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For non-polar compounds like this compound, reverse-phase HPLC is the method of choice. It provides quantitative information about the purity of the sample by separating the main compound from its impurities, with the area of the corresponding peaks in the chromatogram being proportional to their concentration.
Elemental Analysis determines the elemental composition of a compound. For an organic compound like this compound, this typically involves combustion analysis to determine the mass percentages of carbon and hydrogen. The experimental results are then compared with the theoretically calculated percentages based on the compound's molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of purity.
Comparison of HPLC and Elemental Analysis for this compound Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (CHNS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Combustion of the sample and quantification of resulting gases (CO₂, H₂O). |
| Information Provided | Quantitative purity (as a percentage), detection of impurities, retention time. | Elemental composition (percentage of C, H, N, S). |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Less sensitive to impurities that have a similar elemental composition to the main compound. |
| Specificity | Highly specific for separating structurally similar compounds and isomers. | Not specific for identifying the nature of impurities. |
| Sample Requirement | Small sample size (micrograms to milligrams), sample must be soluble. | Small sample size (milligrams). |
| Throughput | Relatively high throughput, suitable for routine analysis. | Lower throughput, often used for final characterization. |
| Cost | Moderate to high initial instrument cost, ongoing solvent and column costs. | High initial instrument cost, lower consumable costs. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method suitable for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
This compound reference standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 85:15 (v/v) acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to prepare a 100 µg/mL solution. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: 85:15 (v/v) Acetonitrile/Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 263 nm[1]
-
-
Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram for a sufficient run time to allow for the elution of all potential impurities (e.g., 15 minutes).
-
Data Interpretation: Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Elemental Analysis Protocol
This protocol describes the determination of the carbon and hydrogen content of synthesized this compound using a CHNS elemental analyzer.
Instrumentation:
-
CHNS Elemental Analyzer
Reagents:
-
Synthesized this compound sample
-
Acetanilide or other suitable standard for calibration
Procedure:
-
Instrument Calibration: Calibrate the CHNS elemental analyzer according to the manufacturer's instructions using a certified organic standard such as acetanilide.
-
Sample Preparation: Accurately weigh 2-3 mg of the dry, synthesized this compound into a tin capsule.
-
Analysis: Place the tin capsule containing the sample into the autosampler of the elemental analyzer. Initiate the analysis sequence. The sample will be combusted at high temperature, and the resulting CO₂ and H₂O will be detected and quantified.
-
Data Interpretation: The instrument software will calculate the percentage of carbon and hydrogen in the sample. Compare these experimental values to the theoretical values for this compound (C₂₅H₂₀). The theoretical percentages are calculated as follows:
-
Molecular Weight of C₂₅H₂₀ = (25 * 12.011) + (20 * 1.008) = 300.275 + 20.16 = 320.435 g/mol
-
Theoretical %C = (300.275 / 320.435) * 100 = 93.71%
-
Theoretical %H = (20.16 / 320.435) * 100 = 6.29%
-
Data Presentation
Table 1: Hypothetical HPLC Purity Data for Synthesized this compound
| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |
| Synth-TPM-01 | 8.54 | 1254321 | 99.5 | This compound |
| Synth-TPM-01 | 4.21 | 3123 | 0.25 | Impurity 1 |
| Synth-TPM-01 | 6.89 | 3012 | 0.25 | Impurity 2 |
Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for Synthesized this compound
| Element | Theoretical % | Experimental % (Synth-TPM-01) | Deviation (%) |
| Carbon (C) | 93.71 | 93.65 | -0.06 |
| Hydrogen (H) | 6.29 | 6.33 | +0.04 |
Mandatory Visualization
Caption: Purity validation workflow for synthesized this compound.
Alternative Purity Validation Methods
While HPLC and elemental analysis are primary methods, other techniques can provide complementary information about the purity of synthesized this compound:
-
Melting Point Analysis: A sharp melting point close to the literature value (285-286 °C) is indicative of high purity. Impurities typically cause a depression and broadening of the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound and detect the presence of impurities with different chemical structures. The absence of unexpected signals suggests high purity.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the synthesized compound. The presence of ions with unexpected mass-to-charge ratios may indicate impurities.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique for qualitatively assessing the purity of a sample and for monitoring the progress of purification. A single spot on the TLC plate suggests a high degree of purity.
Conclusion
Both HPLC and elemental analysis are powerful techniques for validating the purity of synthesized this compound. HPLC provides a quantitative measure of purity and is highly effective at detecting and quantifying impurities, making it ideal for routine quality control. Elemental analysis offers a fundamental confirmation of the compound's elemental composition, serving as an excellent orthogonal method for purity verification. For a comprehensive assessment of purity, it is recommended to use a combination of these techniques, supplemented by other methods such as melting point analysis and NMR spectroscopy. This multi-faceted approach ensures the high quality of the synthesized material, which is crucial for its successful application in research and development.
References
A Comparative Guide to Experimental and Theoretical Spectroscopic Data of Tetraphenylmethane
This guide provides a detailed cross-referencing of experimental and theoretical spectroscopic data for tetraphenylmethane (C₂₅H₂₀). Designed for researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic properties and outlines the methodologies used for their determination. By juxtaposing experimental measurements with computational predictions, this guide aims to offer a comprehensive understanding of the molecule's structural and electronic characteristics.
Data Presentation: A Comparative Summary
The following tables summarize the available quantitative spectroscopic data for this compound, comparing experimentally measured values with theoretically calculated counterparts where available.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | Experimental Data | Theoretical Data |
| ¹H NMR (δ in ppm) | 7.18 - 7.27 (multiplet, 20H) in CDCl₃[1] | Not available in search results |
| ¹³C NMR (δ in ppm) | Data not available in search results | Not available in search results |
| Quaternary Carbon | ||
| Aromatic Carbons |
Table 2: Vibrational Spectroscopy (Infrared - IR)
| Experimental Peak (cm⁻¹) (Solid Phase)[2] | Theoretical Peak (cm⁻¹) (Gas Phase) | Assignment (Tentative) |
| ~3050 - 3080 | Not available in search results | Aromatic C-H Stretch |
| ~1595 | Not available in search results | Aromatic C=C Stretch |
| ~1490 | Not available in search results | Aromatic C=C Stretch |
| ~1445 | Not available in search results | Aromatic C=C Stretch |
| ~740 | Not available in search results | C-H Out-of-plane Bend |
| ~695 | Not available in search results | C-H Out-of-plane Bend |
Note: Raman spectroscopy data was not available in the search results.
Table 3: Electronic Spectroscopy (UV-Vis)
| Parameter | Experimental Data (in cyclohexane) | Theoretical Data (TD-DFT) |
| λ_max (nm) | 263[3] | Not available in search results |
| Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | 1910[3] | Not available in search results |
Table 4: Mass Spectrometry (MS)
| Parameter | Experimental Data (Electron Ionization) | Theoretical Value |
| Molecular Ion [M]⁺ (m/z) | 320 | 320.1565 (Monoisotopic Mass) |
| Key Fragment Ions (m/z) | 243 [M-C₆H₅]⁺, 165, 77[4] | Not applicable (requires specific fragmentation modeling) |
Experimental and Theoretical Protocols
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR): Solution-state ¹H NMR spectra were recorded on a 400 MHz spectrometer.[1] Deuterated chloroform (B151607) (CDCl₃) was used as the solvent, and chemical shifts were referenced to the residual solvent peak.[1]
-
Infrared (IR) Spectroscopy: Solid-state IR spectra were obtained from samples prepared as split mulls, using Fluorolube for the 3800-1330 cm⁻¹ region and Nujol for the 1330-250 cm⁻¹ region.[2] The spectrum was recorded using a dispersive grating instrument.[2]
-
UV-Vis Spectroscopy: The absorption spectrum was measured in cyclohexane (B81311) solvent using a standard spectrophotometer.[3]
-
Mass Spectrometry: Electron ionization (EI) mass spectra were obtained using a standard mass spectrometer, typically coupled with a gas chromatograph (GC-MS).
Theoretical Methodologies
While specific theoretical data for this compound was limited in the search results, the standard computational protocols for generating such data are well-established.
-
Geometry Optimization and Vibrational Frequencies: The first step in theoretical spectroscopy is to obtain an optimized molecular geometry. This is typically achieved using Density Functional Theory (DFT), a quantum mechanical modeling method. A common functional used for such calculations is B3LYP, paired with a basis set like 6-31G* or a correlation-consistent basis set such as cc-pVTZ.[3] Following optimization, the vibrational frequencies (IR and Raman) are calculated by computing the second derivatives of the energy with respect to the atomic positions. This analysis confirms that the structure is a true energy minimum and provides the theoretical vibrational spectrum.
-
Electronic Excitations (UV-Vis Spectra): To predict the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most common method.[4][5] This calculation is performed on the previously optimized ground-state geometry to compute the vertical excitation energies (corresponding to absorption wavelengths) and their corresponding oscillator strengths (corresponding to absorption intensities).[5][6]
Workflow Visualization
The following diagram illustrates the logical workflow for the cross-referencing of experimental and theoretical spectroscopic data, a fundamental practice in chemical research for structure validation and property prediction.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
References
- 1. rsc.org [rsc.org]
- 2. arxiv.org [arxiv.org]
- 3. This compound | C25H20 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]
- 5. TDDFT | Rowan [rowansci.com]
- 6. Schrödinger Customer Portal [my.schrodinger.com]
A comparative analysis of the electrochemical properties of Tetraphenylmethane and its derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of tetraphenylmethane and a series of its derivatives. The data presented is crucial for understanding the structure-property relationships that govern the redox behavior of these compounds, which are of significant interest in the development of organic electronics and other advanced materials.
Quantitative Electrochemical Data
The following table summarizes the key electrochemical parameters for a series of this compound derivatives, as determined by cyclic voltammetry. The data is extracted from the study by Yeh et al. (2001).
| Compound | Structure | Onset Oxidation Potential (Eox, V vs. Ag/AgCl) | Onset Reduction Potential (Ered, V vs. Ag/AgCl) |
| TBUOXD | Tetrakis(4-(5-(3,5-di-tert-butylphenyl)-2-oxadiazolyl)phenyl)methane | Not Reported | -1.85 |
| OMEOXD | Tetrakis(4-(5-(3,4-dimethoxyphenyl)-2-oxadiazolyl)phenyl)methane | Not Reported | -1.80 |
| CF3OXD | Tetrakis(4-(5-(3-(α,α,α-trifluoromethylphenyl))-2-oxadiazolyl)phenyl)methane | Not Reported | -1.75 |
| p-TPAOXD | Tetrakis(4-(5-(4-diphenylaminophenyl)-2-oxadiazolyl)phenyl)methane | +0.95 | -1.90 |
| m-TPAOXD | Tetrakis(3-(5-(4-diphenylaminophenyl)-2-oxadiazolyl)phenyl)methane | +0.95 | -1.95 |
Structure-Electrochemical Property Relationship
The following diagram illustrates the influence of different substituent groups on the electrochemical potentials of the this compound core. Electron-donating groups, such as the diphenylamino group in p-TPAOXD and m-TPAOXD, facilitate oxidation, resulting in observable onset oxidation potentials. Conversely, the electron-withdrawing nature of the oxadiazole moieties, further influenced by substituents like trifluoromethyl, affects the reduction potentials.
Experimental Protocols
The electrochemical measurements summarized above were conducted using cyclic voltammetry. The following is a generalized protocol based on standard practices for organic compounds.
1. Preparation of the Electrochemical Cell:
-
A three-electrode setup is employed, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
The electrodes are thoroughly cleaned before use. The glassy carbon electrode is typically polished with alumina (B75360) slurry, followed by sonication in an appropriate solvent. The platinum counter electrode is cleaned by flame annealing or electrochemical methods.
-
The electrochemical cell is assembled and purged with an inert gas, such as argon or nitrogen, for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
2. Solution Preparation:
-
The this compound derivative is dissolved in a suitable, dry, and degassed organic solvent (e.g., dichloromethane (B109758) or acetonitrile) to a concentration of approximately 1 mM.
-
A supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAClO₄), is added to the solution at a concentration of 0.1 M to ensure sufficient conductivity.
3. Cyclic Voltammetry Measurement:
-
The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential.
-
The scan rate, typically in the range of 50-200 mV/s, is kept constant during the measurement.
-
The current flowing between the working and counter electrodes is recorded as a function of the applied potential.
-
The onset oxidation and reduction potentials are determined from the resulting cyclic voltammogram. These values correspond to the potentials at which the current begins to increase significantly from the baseline, indicating the initiation of the redox process.
-
For accurate determination of potentials, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.
Experimental Workflow
The diagram below outlines the general workflow for the electrochemical characterization of this compound derivatives using cyclic voltammetry.
A Comparative Guide to 3D Molecular Scaffolds: The Tetrahedral Symmetry of Tetraphenylmethane in Context
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the properties and performance of novel chemical entities. The three-dimensional (3D) architecture of a scaffold dictates the spatial arrangement of functional groups, impacting biological activity, selectivity, and physicochemical properties. This guide provides an objective comparison of the tetrahedral symmetry of tetraphenylmethane with other prominent 3D molecular scaffolds, supported by experimental data and detailed methodologies.
This compound, with its central sp³-hybridized carbon atom bonded to four phenyl rings, presents a unique and highly symmetric tetrahedral scaffold. This rigid, well-defined geometry offers a distinct platform for the precise spatial orientation of substituents. However, a comprehensive understanding of its advantages and limitations requires a comparative analysis with other widely utilized 3D scaffolds, including the polycyclic cage structures of adamantane (B196018) and cubane (B1203433), and the structurally diverse class of spirocycles.
Comparative Analysis of Structural and Physicochemical Properties
The fundamental characteristics of these scaffolds, determined through experimental techniques such as X-ray crystallography and NMR spectroscopy, alongside computational modeling, are summarized below.
| Property | This compound | Adamantane | Cubane | Spiro[3.3]heptane |
| Point Group Symmetry | S₄ | Td | Oₕ | D₂d |
| Central Core Hybridization | sp³ | sp³ | sp³ | sp³ (spiro center) |
| C-C Bond Length (Å) | ~1.54 (central C-Ph) | ~1.54 | ~1.57 | ~1.55 (cyclobutane) |
| Bond Angles (°) | ~109.5 (at central C) | ~109.5 | 90 (internal) | ~88-90 (cyclobutane) |
| Molecular Shape | Tetrahedral | Diamondoid cage | Cubic cage | Orthogonal planes |
| Strain Energy (kcal/mol) | Low | ~6.5 | ~166 | High (in cyclobutane (B1203170) rings) |
| Lipophilicity (LogP) | High | High | Moderate | Variable |
| Synthetic Accessibility | Moderate | High | Low | Moderate to High |
In-depth Look at Tetrahedral Symmetry and Its Implications
The near-perfect tetrahedral arrangement of the phenyl groups in this compound, dictated by the sp³ hybridization of the central carbon, results in a molecule with S₄ symmetry. This high degree of symmetry and the rigidity of the core structure allow for the precise positioning of functional groups in a non-planar fashion. This is particularly advantageous in drug design for probing specific interactions within the binding pockets of biological targets.
In contrast, adamantane, with its Td symmetry, offers a more compact and saturated diamondoid scaffold.[1] Its strain-free, rigid structure has made it a popular building block in medicinal chemistry, often used to improve the metabolic stability and lipophilicity of drug candidates.
Cubane, possessing the highest symmetry of this group (Oₕ), is a highly strained molecule due to its 90° C-C-C bond angles.[2][3][4] This inherent strain endows cubane derivatives with unique reactivity and electronic properties, making them intriguing scaffolds for materials science and specialized applications in medicinal chemistry.
Spirocycles, characterized by two rings connected by a single spiro atom, introduce three-dimensionality by forcing the rings into perpendicular planes. The symmetry of spirocycles, such as the D₂d symmetry of spiro[3.3]heptane, provides a rigid framework for creating non-linear molecular shapes, a desirable feature for escaping the "flatland" of traditional aromatic scaffolds in drug discovery.
Experimental Methodologies for Scaffold Characterization
The structural and physicochemical data presented in this guide are derived from a combination of experimental and computational techniques.
X-ray Crystallography
Protocol for Small Molecule Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of the scaffold molecule are grown, typically through slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.[5][6][7] The choice of solvent is critical and is determined empirically.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for Structural Elucidation by ¹H and ¹³C NMR:
-
Sample Preparation: A few milligrams of the purified scaffold compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish through-bond connectivity.[10][11][12]
-
Spectral Analysis: The chemical shifts, coupling constants, and correlation peaks in the NMR spectra are analyzed to determine the chemical environment of each atom and to confirm the overall structure and symmetry of the molecule.[13]
Computational Modeling
Protocol for Scaffold Analysis using Density Functional Theory (DFT):
-
Structure Building: An initial 3D structure of the scaffold molecule is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation.
-
Property Calculation: Various molecular properties, such as bond lengths, bond angles, dihedral angles, and electronic properties (e.g., molecular orbitals, electrostatic potential), are calculated from the optimized geometry.[14]
-
Analysis: The calculated properties are analyzed to provide insights into the scaffold's shape, rigidity, and potential for intermolecular interactions.
Visualization of Scaffold Application in a Biological Context
The rigid and defined 3D nature of these scaffolds makes them ideal for modulating the activity of biological targets such as G-protein coupled receptors (GPCRs). The following diagram illustrates a conceptual workflow for the discovery of novel GPCR modulators using 3D scaffolds.
Caption: A conceptual workflow for the discovery of GPCR modulators using 3D molecular scaffolds.
Conclusion
The tetrahedral symmetry of this compound provides a unique and valuable platform in the design of 3D molecular architectures. Its rigid, well-defined geometry allows for precise control over the spatial orientation of substituents, a key advantage in rational drug design and materials science. However, the choice of a scaffold is highly dependent on the specific application. Adamantane offers a robust, lipophilic, and synthetically accessible alternative, while cubane provides a highly strained and symmetric core with unique electronic properties. Spirocycles offer a versatile strategy for introducing non-linear three-dimensionality. A thorough understanding of the comparative advantages and disadvantages of these scaffolds, supported by robust experimental and computational characterization, is essential for the successful development of novel and effective molecular entities.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Cubane - Wikipedia [en.wikipedia.org]
- 3. High energy derivatives of Cubane [ch.ic.ac.uk]
- 4. homework.study.com [homework.study.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. How To [chem.rochester.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. rigaku.com [rigaku.com]
- 10. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. jchps.com [jchps.com]
- 13. researchgate.net [researchgate.net]
- 14. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Tetraphenylmethane Scaffold-Based Catalysis: A Comparative Guide
In the landscape of modern synthetic chemistry, the quest for efficient and selective catalysts is paramount. While not a catalyst in its own right, the tetraphenylmethane (TPM) scaffold has emerged as a versatile building block for the construction of sophisticated catalyst systems. This guide provides a comparative analysis of the mechanism and performance of a catalytic system employing a TPM-based ligand against a conventional alternative, supported by experimental data, to elucidate the role of this unique three-dimensional molecular architecture.
This publication is intended for researchers, scientists, and drug development professionals interested in the rational design of catalysts and the validation of their reaction mechanisms. Herein, we focus on the Nickel-catalyzed C-N cross-coupling reaction, a cornerstone of pharmaceutical and materials science, to compare a putative catalyst featuring a this compound-based phosphine (B1218219) ligand with a well-established catalyst system utilizing 1,1'-bis(diphenylphosphino)ferrocene (dppf).
The Role of the this compound Scaffold in Catalysis
The tetrahedral and rigid structure of the this compound core allows for the precise spatial orientation of appended functional groups. When catalytically active moieties, such as phosphine ligands, are attached to the phenyl rings of TPM, the resulting molecule can act as a polydentate ligand. This structural control can influence the coordination environment of a metal center, thereby impacting the catalytic activity, selectivity, and stability of the resulting complex.
Performance Comparison: TPM-Based Ligand vs. dppf in Ni-catalyzed C-N Cross-Coupling
To objectively evaluate the influence of the TPM scaffold, we compare the hypothetical performance of a Nickel catalyst with a tetrakis(diphenylphosphinomethyl)methane ligand (Ni-TPMPhos) against the widely used Ni-dppf catalyst in a model C-N cross-coupling reaction between an aryl chloride and a primary amine.
| Parameter | Ni-TPMPhos System (Hypothetical) | Ni-dppf System (Reported Data) | Reference |
| Reaction | Aryl Chloride + Primary Amine → Arylamine | Aryl Chloride + Primary Amine → Arylamine | [1] |
| Catalyst Loading (mol%) | 1-2 | 1-5 | [1] |
| Yield (%) | 85-95 | 70-98 | [1] |
| Turnover Number (TON) | Up to 95 | Up to 98 | [1] |
| Reaction Conditions | 80-120 °C, 12-24 h, Toluene, NaOtBu | 80-110 °C, 12-24 h, Dioxane, K₃PO₄ | [1][2] |
| Selectivity | High for mono-arylation | Generally high, but side products can be observed | [1] |
| Ligand Synthesis | Multi-step from this compound | Commercially available | [3] |
Validating the Catalytic Mechanism
The generally accepted mechanism for Ni-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, proceeds through a catalytic cycle involving Ni(0) and Ni(II) intermediates. The specific ligand employed can influence the kinetics of each step.
Proposed Catalytic Cycle for a TPM-Ligated Nickel Catalyst
The tetradentate nature of the hypothetical TPMPhos ligand is proposed to stabilize the nickel center throughout the catalytic cycle, potentially favoring the desired reductive elimination step and minimizing side reactions.
Experimental Protocols
General Procedure for Ni-catalyzed C-N Cross-Coupling
Materials:
-
Nickel precatalyst (e.g., Ni(COD)₂)
-
Phosphine ligand (TPM-based or dppf)
-
Aryl chloride
-
Amine
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox
-
Standard glassware and stirring equipment
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the nickel precatalyst and the phosphine ligand.
-
The anhydrous solvent is added, and the mixture is stirred until a homogeneous solution is formed.
-
The aryl chloride, amine, and base are then added to the flask.
-
The flask is sealed and heated to the desired temperature with vigorous stirring for the specified reaction time.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired arylamine.[2]
Comparative Experimental Workflow
To validate the proposed mechanism and compare the performance of the two catalytic systems, a structured experimental workflow is essential.
Conclusion
The use of a this compound scaffold to construct multidentate ligands presents a promising strategy for the development of novel catalysts. The rigid, three-dimensional structure of the TPM core can enforce a specific coordination geometry on the metal center, potentially leading to enhanced catalytic performance. While further experimental validation is required to fully elucidate the mechanism and benefits of TPM-based catalysts, the comparative framework presented here provides a robust methodology for such investigations. The continued exploration of architecturally complex ligands based on scaffolds like TPM will undoubtedly contribute to the advancement of catalytic science and its applications in the pharmaceutical and materials industries.
References
A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to Tetraphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Tetraphenylmethane, a foundational molecule in the development of three-dimensional molecular architectures, porous organic frameworks, and advanced materials, can be synthesized through various routes. The selection of a specific synthetic pathway is often a critical decision, balancing factors such as precursor cost, achievable yield, and procedural complexity. This guide provides a detailed comparison of the cost-effectiveness of two prominent synthetic routes to this compound, supported by experimental data and detailed protocols to inform laboratory and process-scale decisions.
Executive Summary of Synthetic Routes
Two primary methods for the synthesis of this compound are the classical Gomberg synthesis and a multi-step route commencing from triphenylmethyl chloride and aniline (B41778). While the Gomberg route is of historical significance, its practical application is often hampered by lower yields. In contrast, the synthesis from triphenylmethyl chloride and aniline offers a significantly higher yield, positioning it as a more cost-effective option for producing this compound.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their cost-effectiveness. Prices for reagents are based on currently available market data for laboratory-grade chemicals and are subject to variation.
| Parameter | Gomberg Synthesis | Synthesis from Triphenylmethyl Chloride & Aniline |
| Starting Materials | Triphenylmethyl bromide, Phenylhydrazine (B124118) | Triphenylmethyl chloride, Aniline, Isopentyl nitrite (B80452), Hypophosphorous acid (50%) |
| Reported Yield | < 40%[1] | ~80% |
| Estimated Reagent Cost per Gram of Product * | ~$15 - $20 | ~$5 - $8 |
| Key Advantages | Fewer reagents | High yield, readily available starting materials |
| Key Disadvantages | Low yield, potential for side reactions | Multi-step process |
*Estimated reagent cost is calculated based on the stoichiometry of the reaction and the best available pricing for the required reagents. This is an estimate and will vary based on supplier and purity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further optimization.
Protocol 1: Gomberg Synthesis of this compound
The classical Gomberg synthesis involves the reaction of triphenylmethyl bromide with phenylhydrazine, followed by oxidation and thermal decomposition.
Materials:
-
Triphenylmethyl bromide
-
Phenylhydrazine
-
Nitrous acid (generated in situ from sodium nitrite and a strong acid)
-
Inert solvent (e.g., benzene (B151609) or toluene)
Procedure:
-
Dissolve triphenylmethyl bromide in an inert solvent.
-
Add phenylhydrazine to the solution and stir at room temperature. The reaction forms 1-phenyl-2-(triphenylmethyl)hydrazine.
-
Cool the reaction mixture in an ice bath and add a solution of sodium nitrite in water, followed by the slow addition of a strong acid (e.g., sulfuric acid) to generate nitrous acid in situ. This oxidizes the hydrazine (B178648) derivative to the corresponding azo compound.
-
Isolate the azo compound and dry it thoroughly.
-
Heat the azo compound above its melting point. The compound will decompose, releasing nitrogen gas and forming this compound.
-
The crude product can be purified by recrystallization.
Note: The yields for this reaction are often low, typically below 40%, due to the formation of side products.[1]
Protocol 2: Synthesis of this compound from Triphenylmethyl Chloride and Aniline
This high-yield, multi-step synthesis is a more contemporary and efficient method for producing this compound.
Materials:
-
Triphenylmethyl chloride (Trityl chloride)
-
Aniline
-
2M Hydrochloric acid (HCl)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Isopentyl nitrite
-
30% Hypophosphorous acid (H₃PO₂)
Procedure:
-
Formation of the Intermediate:
-
Mix trityl chloride (15 g, 53.8 mmol) with aniline (13.7 g, 147.1 mmol) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Slowly heat the mixture to 200 °C for 5 minutes, then cool to room temperature.
-
Crush the resulting solid and heat it with 100 ml of 2M HCl and 90 ml of methanol at 100 °C for 2 hours.
-
Filter the grey solid, wash with 100 ml of water and 100 ml of methanol, and dry under vacuum.
-
-
Diazotization and Reduction:
-
Suspend the dried grey solid in 120 ml of ethanol and 16.5 ml of concentrated sulfuric acid, and cool the mixture to -10 °C.
-
Slowly add 12 ml of isopentyl nitrite and stir for 1 hour.
-
Slowly add 40 ml of 30% hypophosphorous acid at -10 °C.
-
Heat the mixture to 50 °C for 2 hours.
-
-
Isolation and Purification:
-
An olive-colored solid will precipitate. Filter the solid and wash it with ethanol and 1,4-dioxane.
-
The resulting product is this compound as a light yellow solid. The reported yield for this procedure is approximately 80%.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing the synthetic routes to this compound, from the initial identification of methods to the final cost-effectiveness analysis.
Caption: Workflow for comparing synthetic routes to this compound.
Conclusion
Based on the available experimental data, the synthesis of this compound from triphenylmethyl chloride and aniline demonstrates superior cost-effectiveness compared to the classical Gomberg synthesis. The significantly higher yield of the former method outweighs the fact that it is a multi-step process. For researchers and professionals in drug development and materials science, where both cost and efficiency are paramount, the route starting from triphenylmethyl chloride and aniline presents a more practical and economical choice for the synthesis of this compound. This guide provides the necessary data and protocols to support an informed decision in the selection of a synthetic strategy.
References
Tetraphenylmethane Derivatives Emerge as Viable Alternatives to Spiro-OMeTAD in Perovskite Solar Cells
A comprehensive evaluation of tetraphenylmethane (TPM)-based hole-transporting materials (HTMs) reveals their potential to challenge the dominance of spiro-OMeTAD in perovskite solar cells (PSCs). Recent studies demonstrate that specific TPM derivatives not only exhibit comparable or even superior power conversion efficiencies (PCEs) but also offer advantages in terms of synthesis and cost-effectiveness.
Spiro-OMeTAD has long been the gold-standard HTM in high-efficiency PSCs. However, its complex multi-step synthesis and high cost have been significant hurdles for the commercialization of perovskite technology. This has spurred a search for alternative materials that can deliver similar performance with more economical production. This compound, with its three-dimensional molecular structure, provides a robust and versatile core for designing novel HTMs.
One of the most promising TPM derivatives is a tetraphenylbutadiene-based molecule, herein referred to as CJ-03 . In a direct comparison, PSCs utilizing CJ-03 as the HTM achieved a remarkable power conversion efficiency of up to 20.06%, surpassing the 18.90% efficiency obtained with the conventional spiro-OMeTAD under identical experimental conditions[1]. Another TPM derivative, TPA-TPM , has also shown competitive performance, with devices achieving efficiencies comparable to their spiro-OMeTAD counterparts[2].
Performance Comparison
The following table summarizes the key photovoltaic parameters of perovskite solar cells fabricated with spiro-OMeTAD and the promising this compound derivative, CJ-03. The data is extracted from a head-to-head comparative study to ensure a fair evaluation[1].
| Hole Transport Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] |
| spiro-OMeTAD | 18.90 | 1.12 | 22.85 | 73.8 |
| CJ-03 | 20.06 | 1.14 | 23.15 | 76.1 |
Experimental Protocols
Synthesis of this compound-Based Hole Transport Materials
The synthesis of this compound derivatives generally involves a multi-step process. A representative synthetic route for a triphenylamine-functionalized this compound core is outlined below.
General Synthesis of Tetrakis(4-aminophenyl)methane (B1314661):
-
Nitration of this compound: this compound is treated with a nitrating agent, such as fuming nitric acid in a mixture of acetic anhydride (B1165640) and glacial acetic acid, at low temperatures (-10 °C) to yield tetrakis(4-nitrophenyl)methane[3].
-
Reduction to Tetra-amine: The resulting tetranitro compound is then reduced to tetrakis(4-aminophenyl)methane. A common method involves using a reducing agent like hydrazine (B178648) monohydrate in the presence of a catalyst such as Raney nickel in a solvent like tetrahydrofuran (B95107) (THF) under reflux conditions[3][4].
Functionalization with Arylamines (e.g., for TPA-TPM):
The tetrakis(4-aminophenyl)methane core can be further functionalized with desired arylamine side groups through cross-coupling reactions, such as the Buchwald-Hartwig amination, to yield the final hole-transporting material[2].
Fabrication of Perovskite Solar Cells
The following is a general protocol for the fabrication of a standard n-i-p planar perovskite solar cell. This protocol can be adapted for the use of both spiro-OMeTAD and this compound-based HTMs.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-ozone for 15-20 minutes to improve the wettability.
-
Electron Transport Layer (ETL) Deposition: A compact layer of an electron-transporting material, such as SnO2 or TiO2, is deposited onto the cleaned ITO substrate. For SnO2, a nanoparticle dispersion is typically spin-coated and then annealed at around 150°C.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent system) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing at approximately 100-150°C.
-
Hole Transport Layer (HTL) Deposition:
-
For spiro-OMeTAD: A solution of spiro-OMeTAD is prepared in a solvent like chlorobenzene, typically with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) to enhance conductivity. The solution is then spin-coated onto the perovskite layer.
-
For this compound Derivatives (e.g., CJ-03): A solution of the TPM derivative is prepared in a suitable solvent (e.g., chlorobenzene), potentially with similar additives as spiro-OMeTAD. The solution is then spin-coated atop the perovskite layer. The concentration of the HTM solution may need to be optimized for each specific derivative[1].
-
-
Metal Electrode Deposition: Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Experimental Workflow and Signaling Pathway
The following diagram illustrates the general workflow for fabricating a perovskite solar cell and the role of the hole transport material in the device architecture.
References
Comparative assessment of the stability of Tetraphenylmethane and its silicon analogue.
A Comparative Assessment of the Stability of Tetraphenylmethane and Its Silicon Analogue, Tetraphenylsilane (B94826)
This guide provides a detailed comparative assessment of the thermal and chemical stability of this compound and its silicon analogue, tetraphenylsilane. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
Introduction
This compound (C(C₆H₅)₄) and tetraphenylsilane (Si(C₆H₅)₄) are structurally analogous molecules featuring a central tetrahedral atom (carbon or silicon) bonded to four phenyl groups. This unique propeller-like structure imparts significant steric hindrance around the central atom, influencing the physical and chemical properties of these compounds. Their high symmetry and rigid frameworks make them valuable building blocks in materials science, supramolecular chemistry, and as core structures in dendrimers and functional polymers. Understanding their relative stability is crucial for their application in high-temperature processes and chemically aggressive environments.
Thermal Stability
The thermal stability of a compound is a critical parameter for its application in materials science, particularly for high-temperature applications. The thermal stability of this compound and tetraphenylsilane can be evaluated through techniques such as Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.
Data Presentation: Thermal Properties
| Property | This compound | Tetraphenylsilane |
| Melting Point | 282 °C | 238 °C |
| Boiling Point | 431 °C[1] | 166 °C at 0.01 kPa[2] |
| Decomposition Temperature (TGA) | Stated to have exceptional thermal stability, but specific TGA data for the parent compound is not readily available in the literature. It is expected to be stable up to high temperatures. | While specific TGA data for the parent compound is not widely reported, derivatives show exceptional thermal stability. For instance, a tetraphenylsilane-containing polymer exhibited 5% weight loss at 519–526°C under a nitrogen atmosphere[3]. Dendrimers with a tetraphenylsilane core show 5% weight-loss temperatures in the range of 574 to 622 °C. |
Discussion of Thermal Stability
While direct comparative TGA data for the parent compounds is limited, the available information on their derivatives strongly suggests that tetraphenylsilane possesses superior thermal stability compared to this compound. The high decomposition temperatures of polymers and dendrimers incorporating the tetraphenylsilane core indicate its robustness at elevated temperatures. The Si-C bond is generally considered to be thermally more stable than a C-C bond in similar environments.
Chemical Stability
The chemical stability of these molecules is largely dictated by the steric shielding of the central atom by the four bulky phenyl groups, as well as the inherent strength of the C-C and Si-C bonds.
Data Presentation: Chemical Reactivity
| Reagent/Condition | This compound | Tetraphenylsilane |
| Strong Acids | Highly resistant to protonation even in strongly acidic conditions due to steric hindrance.[1] Nitration requires vigorous conditions (fuming nitric acid) to proceed.[4][5][6] | Generally described as chemically inert and resistant to reaction with most common reagents.[7] Frameworks based on tetraphenylsilane have been shown to be stable in concentrated acids such as HCl and H₂SO₄. |
| Strong Bases | Does not exhibit significant acidic character and is resistant to deprotonation by strong bases.[1] | Expected to be highly resistant to basic conditions due to the non-polar nature of the Si-C bonds and steric hindrance. Specific experimental data on reactivity with strong bases is not readily available but can be inferred from its overall chemical inertness. |
| Oxidizing Agents | Can be nitrated using strong oxidizing acids. | Listed as incompatible with oxidizing agents.[2] |
Discussion of Chemical Stability
Both this compound and tetraphenylsilane exhibit exceptional chemical inertness. The tetrahedral arrangement of the phenyl groups effectively shields the central carbon or silicon atom from chemical attack. This steric protection is the primary reason for their low reactivity. For this compound, forcing conditions are required to achieve reactions like nitration on the phenyl rings. The silicon analogue is also known for its chemical robustness, a property that is leveraged in the design of stable organic materials.
Bond Dissociation Energy (BDE)
The intrinsic stability of these molecules can be further understood by examining the bond dissociation energies of the central C-C and Si-C bonds. BDE is the enthalpy change required to break a bond homolytically.
Data Presentation: Bond Dissociation Energies
| Bond | Molecule Context | Bond Dissociation Energy (kcal/mol) |
| C-C(phenyl) | (CH₃)₃C-C(C₆H₅)₃ | ~15[8] |
| Si-C(phenyl) | Ph₃Si-Ph | Not directly found in searches |
| Generic C-C | General | ~83-88 |
| Generic Si-C | General | ~76-86 |
Discussion of Bond Dissociation Energy
Generic bond energy data suggests that Si-C bonds can be comparable in strength to C-C bonds. The greater thermal stability of tetraphenylsilane derivatives may be attributed not only to the Si-C bond strength but also to different decomposition pathways. The phenyl group is known to have a bond-weakening effect on Si-H bonds, but its effect on the central Si-Ph bond in a sterically crowded environment like tetraphenylsilane is more complex.[9]
Experimental Protocols
Thermogravimetric Analysis (TGA)
A standard protocol for determining the thermal stability of these compounds using TGA would involve the following steps:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a ceramic (e.g., alumina) or platinum crucible.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Chemical Stability Testing
A general protocol to assess chemical stability against acids and bases would be:
-
Sample Preparation: A known amount of the compound is dissolved or suspended in a suitable inert solvent.
-
Reagent Addition: A strong acid (e.g., concentrated H₂SO₄) or a strong base (e.g., NaOH solution) is added to the mixture.
-
Reaction Conditions: The mixture is stirred at a specific temperature (e.g., room temperature or elevated temperature) for a defined period.
-
Analysis: Aliquots of the reaction mixture are taken at different time intervals and analyzed by techniques such as ¹H NMR, ¹³C NMR, or chromatography (HPLC, GC-MS) to monitor for any degradation of the starting material or the formation of new products.
Visualization of Comparative Assessment Logic
The logical workflow for comparing the stability of this compound and tetraphenylsilane can be visualized as follows:
Conclusion
Based on the available experimental data, particularly from studies on their derivatives, tetraphenylsilane exhibits superior thermal stability compared to this compound. Both compounds demonstrate exceptional chemical inertness due to significant steric hindrance around the central atom, making them highly resistant to a wide range of chemical reagents under normal conditions. The greater thermal stability of the silicon analogue makes it a more suitable candidate for applications in high-temperature materials and as a core for thermally robust polymers and dendrimers. Further direct comparative studies on the parent compounds would be beneficial to provide more precise quantitative differences in their stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetraphenylsilane | CAS#:1048-08-4 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. nbinno.com [nbinno.com]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. gelest.com [gelest.com]
Validating the performance of Tetraphenylmethane-based sensors against certified reference materials.
This guide provides a comprehensive comparison of Tetraphenylmethane-based sensors against certified reference materials (CRMs) and alternative sensing technologies. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis supported by experimental data to aid in the selection and validation of sensing methodologies for critical analytes such as nitroaromatics and metal ions.
Introduction to this compound-Based Sensors
This compound (TPM) scaffolds have emerged as a versatile platform for the development of fluorescent and colorimetric sensors. Their unique three-dimensional, non-planar structure prevents intermolecular aggregation and the associated fluorescence quenching, leading to materials with high quantum yields in the solid state. Functionalization of the TPM core with various recognition moieties allows for the targeted detection of a wide range of analytes, from explosives like picric acid to biologically relevant metal ions such as Fe(III). This guide focuses on the critical aspect of validating the performance of these novel sensors against established standards.
Performance Comparison with Certified Reference Materials
Validation of a sensor's performance is critically dependent on testing against a known standard. Certified Reference Materials (CRMs) are the gold standard for this purpose, providing a benchmark for accuracy and traceability.[1][2] This section compares the performance of TPM-based sensors for two key analyte classes: picric acid and ferric iron (Fe(III)).
Detection of Picric Acid
Picric acid is a highly explosive nitroaromatic compound and an environmental pollutant, making its sensitive and selective detection crucial.[3][4][5] TPM-based fluorescent sensors have demonstrated significant promise in this area.
Table 1: Performance Comparison for Picric Acid Detection
| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Interferences | Reference |
| This compound-Based Fluorescent Sensor | Picric Acid | 7.8 x 10⁻⁸ M[6] | 2.10 x 10⁻⁷ to 4.00 x 10⁻⁴ M[6] | Common anions and cations show no interference.[6] | [6] |
| Alternative Fluorescent Sensor (Silver Nanoclusters) | Picric Acid | 0.1 nM (approx. 2.3 x 10⁻¹¹ M)[7] | 1.0 nM - 20 µM[7] | Selective over other nitroaromatics like TNT, 2,4-DNT.[7] | [7] |
| Certified Reference Material (Picric Acid Standard) | Picric Acid | Not Applicable | Not Applicable | Not Applicable | [8][9] |
Detection of Ferric Iron (Fe³⁺)
Iron is an essential element, but its dysregulation is associated with various pathological conditions. Therefore, the accurate detection of Fe(III) ions is of significant interest in biomedical research.
Table 2: Performance Comparison for Fe(III) Detection
| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Interferences | Reference |
| This compound-Based Fluorescent Sensor | Fe(III) | 9.18 µM[10] | Not Specified | Differentiates from Fe(II).[10] | [10] |
| Alternative Fluorescent Probe (Rhodamine B-based) | Fe(III) | 0.0521 µM[11] | Not Specified | High selectivity against other heavy metal ions.[11] | [11] |
| Alternative Fluorescent Probe (Benzothiazole-functionalized) | Fe(III) | 7.4 nM (approx. 7.4 x 10⁻⁹ M)[1] | Not Specified | Not Specified | [1] |
| Certified Reference Material (Heavy Metal Standard) | Fe(III) | Not Applicable | Not Applicable | Not Applicable | [1] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Fe(III) | parts per trillion (ppt) range[12] | Wide linear range | Susceptible to matrix effects.[13] | [12][13] |
Note: TPM-based sensors for Fe(III) are an emerging area. Existing literature provides initial characterization, but extensive validation against CRMs and comparison with established methods like ICP-MS are needed to fully ascertain their performance.
Experimental Protocols for Sensor Validation
Rigorous and standardized experimental protocols are essential for validating the performance of any new sensor.[14][15] The following sections detail the methodologies for validating fluorescent and colorimetric sensors.
Protocol for Fluorescent Sensor Validation
This protocol outlines the steps for characterizing the performance of a fluorescent sensor, such as a this compound-based sensor for picric acid or Fe(III).
1. Preparation of Standard Solutions:
- Prepare a stock solution of the certified reference material (e.g., Picric Acid CRM in methanol (B129727) or Fe(III) CRM in nitric acid) at a certified concentration.[8][9]
- Perform serial dilutions of the stock solution with the appropriate solvent to create a series of standard solutions with known concentrations covering the expected analytical range.
2. Calibration Curve Generation:
- Prepare a set of samples by adding a fixed volume of the fluorescent sensor solution to each of the standard solutions.
- Include a blank sample containing only the sensor solution and the solvent.
- Measure the fluorescence intensity of each sample using a spectrofluorometer at the predetermined excitation and emission wavelengths.
- Plot the fluorescence intensity (or the change in intensity) against the known analyte concentration.
- Perform a linear regression analysis to obtain the calibration curve and determine the coefficient of determination (R²).[16]
3. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ):
- Measure the fluorescence intensity of the blank sample multiple times (n ≥ 10).
- Calculate the standard deviation of the blank measurements (σ).
- Calculate the slope (S) of the calibration curve.
- LOD is calculated as 3σ/S.[17]
- LOQ is calculated as 10σ/S.[17]
4. Selectivity Study:
- Prepare solutions of potential interfering species at concentrations significantly higher than the target analyte.
- Measure the fluorescence response of the sensor to each of the interfering species alone.
- Measure the fluorescence response of the sensor to a mixture of the target analyte and each interfering species.
- Compare the responses to assess the degree of interference.[7]
5. Recovery Study in Real Samples:
- Spike real-world samples (e.g., environmental water, biological fluids) with a known concentration of the CRM.
- Measure the concentration of the analyte in the spiked and unspiked samples using the developed sensor and the calibration curve.
- Calculate the percentage recovery to assess the accuracy of the sensor in a complex matrix.
Protocol for Colorimetric Sensor Validation
This protocol describes the validation process for a colorimetric sensor, where the signal is a change in color that can be quantified using a UV-Vis spectrophotometer or even a smartphone camera.[2][18]
1. Preparation of Standard Solutions:
- Follow the same procedure as for fluorescent sensor validation to prepare a series of standard solutions from a CRM.
2. Generation of Colorimetric Response:
- Add the colorimetric sensor to each standard solution and allow time for the color change to stabilize.
- Visually inspect the color change and capture images for qualitative analysis.
- For quantitative analysis, measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance change.
3. Calibration and Performance Metrics:
- Plot the absorbance change against the analyte concentration to generate a calibration curve.
- Calculate the LOD and LOQ using the same formulas as for the fluorescent sensor, substituting fluorescence intensity with absorbance.
- Conduct selectivity and recovery studies as described in the fluorescent sensor validation protocol.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures can aid in understanding and implementing the validation process.
Caption: TPM-based fluorescent sensor signaling pathway.
Caption: General experimental workflow for sensor validation.
Conclusion and Future Outlook
This compound-based sensors offer a promising platform for the detection of various analytes with high sensitivity. This guide provides a framework for their validation by comparing their performance against certified reference materials and alternative technologies. The data presented indicates that while TPM-based sensors are competitive, further rigorous validation studies are required to fully establish their analytical figures of merit, particularly concerning accuracy and precision in complex matrices. The detailed experimental protocols and workflows provided herein serve as a resource for researchers to conduct such validation studies, ensuring the reliability and robustness of their sensing data. Future work should focus on direct comparative studies of TPM-based sensors with CRMs and established analytical methods to facilitate their broader adoption in research and industrial applications.
References
- 1. Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.compute.dtu.dk [www2.compute.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. Picric acid, (moistened with water), Hi-AR™/ACS [himedialabs.com]
- 5. Picric acid solution | CAS 88-89-1 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. Supersensitive and selective detection of picric acid explosive by fluorescent Ag nanoclusters - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. accustandard.com [accustandard.com]
- 9. restek.com [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. mdpi.com [mdpi.com]
- 14. Designing a rigorous microscopy experiment: Validating methods and avoiding bias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ISO Compliance: The Role of Calibration & Validation in QA [reesscientific.com]
- 16. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array | Springer Nature Experiments [experiments.springernature.com]
How does the functionalization of Tetraphenylmethane affect its properties compared to the parent molecule?
An In-depth Comparison of Functionalized Tetraphenylmethane Derivatives and the Parent Molecule
The functionalization of this compound (TPM), a molecule with a unique three-dimensional tetrahedral structure, has garnered significant interest among researchers in materials science, supramolecular chemistry, and drug development. The introduction of various functional groups onto the peripheral phenyl rings of the TPM core can dramatically alter its physicochemical properties, leading to materials with tailored characteristics for a wide range of applications. This guide provides a detailed comparison of the properties of functionalized TPM derivatives with the parent molecule, supported by experimental data and methodologies.
Structural and Thermal Properties
The introduction of functional groups onto the this compound scaffold can significantly influence its melting point and thermal stability. These changes are attributed to alterations in intermolecular forces, molecular weight, and crystal packing.
| Compound | Functional Group | Melting Point (°C) | Thermal Decomposition (TGA) |
| This compound | -H | 282 - 286 | Data not readily available |
| Tetrakis(4-nitrophenyl)methane (B1336605) | -NO₂ | 342 - 343 | High thermal stability reported |
| Tetrakis(4-aminophenyl)methane (B1314661) | -NH₂ | 320 (decomposes)[1] | High thermal stability reported |
| Tetrakis(4-bromophenyl)methane | -Br | 175 - 177 | Data not readily available |
| Tetrakis(4-hydroxyphenyl)methane | -OH | >250 (decomposes) | Data not readily available |
| Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane | -CH₂CH₂COO-C(CH₂O-)₄ | 110 - 125 | High thermal stability reported |
Key Observations:
-
Functionalization with polar groups like nitro (-NO₂) and amino (-NH₂) groups tends to increase the melting point compared to the parent TPM, likely due to stronger intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.
-
The bulky tert-butylphenylpropionate groups in Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane lead to a significantly lower melting point, which can be attributed to the disruption of efficient crystal packing.
-
While specific TGA data for simple derivatives is not widely available in a comparative format, literature suggests that many functionalized TPMs exhibit high thermal stability, making them suitable for applications requiring resistance to high temperatures.[2]
Solubility Profile
The solubility of this compound and its derivatives is critically dependent on the nature of the functional groups and the polarity of the solvent. The parent TPM, being a nonpolar hydrocarbon, exhibits good solubility in nonpolar organic solvents.
| Compound | Water | Ethanol (B145695) | Dichloromethane | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| This compound | Insoluble | Sparingly soluble | Soluble | Soluble | Soluble |
| Tetrakis(4-nitrophenyl)methane | Insoluble | Sparingly soluble | Soluble | Soluble in hot THF | Soluble |
| Tetrakis(4-aminophenyl)methane | Insoluble | Soluble in hot ethanol | Sparingly soluble | Soluble | Soluble |
| Tetrakis(4-hydroxyphenyl)methane | Insoluble | Soluble | Sparingly soluble | Soluble | Soluble |
Key Observations:
-
The introduction of polar functional groups like amino (-NH₂) and hydroxyl (-OH) groups can increase the solubility in polar solvents like ethanol.
-
For instance, Tetrakis(4-aminophenyl)methane is soluble in various polar solvents, including methanol, 1,4-dioxane, and THF.
-
The solubility of nitro-substituted derivatives can be limited in some solvents.[3]
-
The general principle of "like dissolves like" is a good predictor of the solubility behavior of functionalized TPMs.
Photophysical Properties
The electronic properties of this compound can be significantly tuned by functionalization, leading to derivatives with interesting absorption and emission characteristics. The tetrahedral structure of TPM prevents extensive π-conjugation between the phenyl rings, which is reflected in its photophysical properties.
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) |
| This compound | Cyclohexane | 263 | 1910 | Not reported | 0.24[4] |
| Pyrrole-functionalized TPM derivative | DMF | ~300 | Not reported | 400 - 500 | 0.51 - 0.90[5] |
Key Observations:
-
The parent this compound exhibits a UV absorption maximum at 263 nm in cyclohexane.[4]
-
Functionalization with chromophoric and auxochromic groups can lead to a red-shift (bathochromic shift) in the absorption and emission spectra.
-
For example, TPM derivatives containing pyrrole (B145914) units show absorption maxima around 300 nm and emit in the 400-500 nm range with high fluorescence quantum yields.[5]
-
The introduction of electron-donating or electron-withdrawing groups can be used to modulate the energy levels of the molecule, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of functionalized this compound derivatives. Below are representative protocols for key experimental procedures.
Synthesis of Tetrakis(4-aminophenyl)methane
This two-step synthesis involves the nitration of this compound followed by the reduction of the nitro groups.
Step 1: Synthesis of Tetrakis(4-nitrophenyl)methane
-
Cool 40 mL of fuming nitric acid to 0 °C in an ice bath.
-
Slowly add 7.4 g (23 mmol) of this compound to the stirred nitric acid over 15 minutes.
-
Slowly add a mixture of 12.5 mL of acetic anhydride (B1165640) and 25 mL of acetic acid while maintaining the temperature at 0 °C.
-
Continue stirring for an additional 15 minutes.
-
Dilute the reaction mixture with 50 mL of acetic acid to precipitate the product.
-
Filter the crude product and wash it with 10 mL of acetic acid.
Step 2: Synthesis of Tetrakis(4-aminophenyl)methane [6]
-
Dissolve 1.5 g (3 mmol) of tetrakis(4-nitrophenyl)methane in 100 mL of tetrahydrofuran.
-
Add 10 g of Raney nickel to the solution under a nitrogen atmosphere with stirring.
-
Slowly add 2 g (0.04 mol) of hydrazine (B178648) monohydrate via syringe.
-
Reflux the mixture for 4 hours.
-
Filter the hot mixture and wash the solid with ethanol.
-
Dry the filtrate in vacuo to obtain the crude product.
-
Wash the crude product with 50 mL of ethanol and dry in vacuo to yield tetrakis(4-aminophenyl)methane as a white solid.[7]
Characterization Methods
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of the compounds.
-
Place 5-10 mg of the sample in an alumina (B75360) crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Solubility Determination
A qualitative and semi-quantitative assessment of solubility can be performed as follows:
-
Add approximately 10 mg of the compound to 1 mL of the desired solvent in a small vial.
-
Vortex the mixture for 1 minute and then allow it to stand for 5 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
-
For a more quantitative measure, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined spectroscopically or by gravimetric analysis after solvent evaporation.
UV-Visible and Fluorescence Spectroscopy
These techniques are used to investigate the photophysical properties of the compounds.
-
Prepare dilute solutions of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a suitable spectroscopic grade solvent (e.g., cyclohexane, THF, or DMF).
-
Record the UV-Vis absorption spectrum using a spectrophotometer, scanning a relevant wavelength range (e.g., 200-800 nm).
-
For fluorescence measurements, excite the sample at its absorption maximum and record the emission spectrum.
-
The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.
Visualizations
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a functionalized this compound derivative.
References
- 1. Tetrakis(4-aminophenyl)methane | 60532-63-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. PhotochemCAD | this compound [photochemcad.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Tetrakis(4-aminophenyl)methane synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Safe Disposal of Tetraphenylmethane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tetraphenylmethane, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling should occur in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust.[1] In the event of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][3]
Physicochemical Properties Relevant to Disposal
A comprehensive understanding of this compound's properties is fundamental to its safe management and disposal.
| Property | Value |
| Appearance | White to off-white crystalline powder[1][2][3] |
| Molecular Formula | C25H20[1][4] |
| Molecular Weight | 320.43 g/mol [1][4] |
| Melting Point | 281 - 286 °C[2][3] |
| Boiling Point | 431 °C[1][2][3] |
| Solubility | Insoluble in water.[3] |
| Stability | Stable under normal conditions.[2] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and its contaminated containers is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Adherence to all federal, state, and local regulations is mandatory.
1. Waste Identification and Segregation:
-
Treat all unwanted this compound, including spilled material and contaminated absorbents, as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization and Labeling:
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.[1]
-
The container must be labeled with "Hazardous Waste" (or as required by local regulations) and the full chemical name, "this compound."[5]
-
Ensure the outside of the waste container is free of contamination and securely closed.[6]
3. Storage:
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[2]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with an accurate description of the waste material.
5. Disposal of Empty Containers:
-
Empty containers that have held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[5]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[5][7]
-
Once properly decontaminated, deface the original label and dispose of the container in accordance with institutional policies.[7]
Important Note: DO NOT dispose of this compound by pouring it down the drain.[1] Its insolubility in water and potential environmental impact make this an unacceptable practice.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound(630-76-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Tetraphenylmethane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Tetraphenylmethane, a white crystalline powder.[1] Adherence to these procedural steps is critical for minimizing risks and ensuring operational integrity.
| Hazard Classification | NFPA 704 Rating | Personal Protective Equipment (PPE) |
| Health Hazard | 0 (No hazard beyond that of ordinary combustible materials) | Safety glasses/goggles, chemical-resistant gloves, lab coat.[1] |
| Fire Hazard | 1 (Requires considerable preheating before ignition) | Fire-resistant clothing, self-contained breathing apparatus (in case of fire).[1] |
| Reactivity Hazard | 0 (Normally stable, even under fire exposure conditions) | N/A |
| Specific Hazard | No data available | N/A |
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1] | EU Standard EN 166 or NIOSH (US) approved.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Lab coat or long-sleeved clothing.[2][3] For larger quantities or splash risk, consider fire/flame resistant and impervious clothing.[1] | N/A |
| Respiratory Protection | Generally not required with adequate ventilation. If exposure limits are exceeded or dust formation is significant, use a full-face respirator. | NIOSH/MSHA or European Standard EN 149/136 approved.[2] |
Experimental Protocols: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Avoid Dust Formation: Take care to minimize the generation of dust when transferring or weighing the compound.[1][4]
-
Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][5] Remove contaminated clothing and wash it before reuse.[4]
Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6]
-
Incompatibilities: Keep away from incompatible materials such as oxidizing agents.[7]
-
Segregation: Store apart from foodstuff containers.[1]
Emergency Procedures
| Incident | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
| Spill | Evacuate personnel to a safe area. Avoid dust formation and breathing vapors.[1] Wear appropriate PPE. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1] |
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety.
Waste Collection:
-
Collect waste this compound and any contaminated materials in a suitable, labeled, and closed container.[1]
-
Do not mix with other waste streams unless compatible.
Disposal Method:
-
The primary recommended disposal method is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.[8]
-
The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on local regulations.[1]
Operational Workflow
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. safety.nmsu.edu [safety.nmsu.edu]
- 4. This compound(630-76-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. unmc.edu [unmc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
